molecular formula C16H30O3 B15601813 cis-9,10-Epoxyhexadecanoic acid

cis-9,10-Epoxyhexadecanoic acid

カタログ番号: B15601813
分子量: 270.41 g/mol
InChIキー: LJHZTUXMTXHFAK-CABCVRRESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-9,10-Epoxyhexadecanoic acid is a useful research compound. Its molecular formula is C16H30O3 and its molecular weight is 270.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C16H30O3

分子量

270.41 g/mol

IUPAC名

8-[(2S,3R)-3-hexyloxiran-2-yl]octanoic acid

InChI

InChI=1S/C16H30O3/c1-2-3-4-8-11-14-15(19-14)12-9-6-5-7-10-13-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/t14-,15+/m1/s1

InChIキー

LJHZTUXMTXHFAK-CABCVRRESA-N

製品の起源

United States

Foundational & Exploratory

The Biosynthetic Pathway of cis-9,10-Epoxyhexadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-9,10-Epoxyhexadecanoic acid is a naturally occurring epoxy fatty acid with emerging significance in various biological processes. Understanding its biosynthetic pathway is crucial for elucidating its physiological roles and exploring its therapeutic potential. This technical guide provides an in-depth overview of the biosynthesis of this compound, focusing on the key enzymes, substrates, and mechanisms involved. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

This compound is a C16 epoxy fatty acid derived from the mono-unsaturated fatty acid, palmitoleic acid (cis-9-hexadecenoic acid). While much of the research on epoxy fatty acids has historically focused on the C18 analogue, cis-9,10-epoxyoctadecanoic acid (derived from oleic acid), the C16 counterpart is gaining attention for its potential biological activities. This guide will detail the enzymatic pathway responsible for its formation, primarily mediated by cytochrome P450 epoxygenases.

The Biosynthetic Pathway

The primary pathway for the biosynthesis of this compound involves the epoxidation of its precursor, palmitoleic acid. This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP) monooxygenases, specifically the CYP epoxygenases.

Key Components of the Pathway:

  • Substrate: Palmitoleic acid (cis-9-hexadecenoic acid)

  • Enzyme: Cytochrome P450 (CYP) epoxygenase

  • Cofactors: NADPH and O₂

  • Product: this compound

The reaction proceeds via an oxygen-dependent mechanism where one atom of molecular oxygen is incorporated into the substrate to form the epoxide ring, while the other is reduced to water. This process is dependent on the presence of NADPH as a reducing equivalent.

Biosynthetic_Pathway sub Palmitoleic Acid (cis-9-Hexadecenoic Acid) enz Cytochrome P450 Epoxygenase sub->enz prod cis-9,10-Epoxyhexadecanoic Acid enz->prod water H₂O enz->water nadp NADP⁺ enz->nadp cof NADPH + H⁺ + O₂ cof->enz

Biosynthesis of this compound.

Quantitative Data

While specific kinetic data for the epoxidation of palmitoleic acid by individual CYP isoforms are not extensively documented, the general parameters for fatty acid epoxidation by CYP enzymes have been studied. The following table summarizes representative quantitative data for CYP-mediated fatty acid epoxidation, primarily focusing on the more studied C18 analogue, which can serve as a reference for designing experiments with palmitoleic acid.

ParameterValueSubstrateEnzyme SourceReference
Km 4.3 ± 0.7 µMα-NaphthoflavoneRabbit Liver P450 1A2[1]
kcat 0.21 ± 0.01 min⁻¹α-NaphthoflavoneRabbit Liver P450 1A2[1]
Plasma Concentration 47.6 ± 7.4 nMcis-9,10-epoxyoctadecanoic acidHuman Plasma[2]
Leukocyte Concentration 5.1 ± 2.2 µg / 10⁹ cellscis-9,10-epoxyoctadecanoic acidHuman Leukocytes[3]

Note: These values should be considered as a starting point for experimental design, as the kinetics can vary significantly depending on the specific CYP isoform, substrate, and experimental conditions.

Experimental Protocols

In Vitro Cytochrome P450 Epoxidation Assay

This protocol describes a general method for assessing the epoxidation of palmitoleic acid by recombinant cytochrome P450 enzymes.

Materials:

  • Recombinant human CYP enzyme (e.g., from a commercial supplier)

  • Cytochrome P450 reductase

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Palmitoleic acid

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate

  • Internal standard (e.g., deuterated epoxy fatty acid)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the recombinant CYP enzyme, and cytochrome P450 reductase.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add palmitoleic acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the reaction mixture to a final desired concentration.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), with gentle shaking.

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (B52724) or by acidification.

  • Extraction: Add an internal standard and extract the lipids using a solvent like ethyl acetate.

  • Analysis: Evaporate the organic solvent under a stream of nitrogen, reconstitute the residue in a suitable solvent, and analyze the formation of this compound by LC-MS/MS.

Extraction and Quantification from Biological Samples

This protocol outlines a general procedure for the extraction and quantification of this compound from cell cultures or tissues.

Materials:

  • Biological sample (cells or tissue homogenate)

  • Internal standard (e.g., deuterated this compound)

  • Methanol

  • Chloroform (B151607)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (optional, for GC-MS analysis)

  • LC-MS/MS or GC-MS system

Procedure:

  • Homogenization: Homogenize the tissue sample in a suitable buffer. For cell pellets, resuspend in buffer.

  • Internal Standard: Add a known amount of the internal standard to the homogenate.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure (e.g., using a mixture of chloroform and methanol).

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under nitrogen and reconstitute the lipid extract in a solvent suitable for SPE.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge and load the sample. Wash the cartridge to remove interfering substances and then elute the epoxy fatty acids with an appropriate solvent.

  • Analysis: Dry the eluate and reconstitute in the mobile phase for LC-MS/MS analysis or derivatize for GC-MS analysis.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the biosynthesis of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incell In-Cellulo / In Vivo Studies cluster_analysis Data Analysis and Interpretation recombinant_cyp Recombinant CYP Enzyme Expression enzyme_assay Enzyme Assay with Palmitoleic Acid recombinant_cyp->enzyme_assay kinetic_analysis Kinetic Analysis (Km, kcat) enzyme_assay->kinetic_analysis pathway_elucidation Pathway Elucidation kinetic_analysis->pathway_elucidation cell_culture Cell Culture or Animal Model substrate_admin Palmitoleic Acid Administration cell_culture->substrate_admin lipid_extraction Lipid Extraction substrate_admin->lipid_extraction quantification Quantification by LC-MS/MS or GC-MS lipid_extraction->quantification quantification->pathway_elucidation biological_role Investigation of Biological Role pathway_elucidation->biological_role

Workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound from palmitoleic acid is a critical pathway that is increasingly recognized for its potential biological importance. The primary enzymatic step is catalyzed by cytochrome P450 epoxygenases. This guide provides a foundational understanding of this pathway, along with practical experimental protocols to enable further investigation by researchers in academia and industry. Future studies focusing on the specific CYP isoforms involved and the precise kinetics of this reaction will be instrumental in fully characterizing the role of this compound in health and disease.

References

Endogenous Formation of cis-9,10-Epoxypalmitic Acid in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous formation of cis-9,10-epoxypalmitic acid (9,10-EpOME) in mammalian cells. This epoxy fatty acid, derived from the abundant monounsaturated fatty acid palmitoleic acid, is emerging as a significant lipid mediator involved in various physiological and pathophysiological processes. This document details the biosynthetic pathway, key enzymatic players, and downstream metabolic fate of 9,10-EpOME. Furthermore, it presents available quantitative data on its endogenous levels, detailed experimental protocols for its quantification and the assessment of enzymatic activity, and discusses its known biological functions and associated signaling pathways. This guide is intended to be a valuable resource for researchers in lipidomics, cell biology, and drug development seeking to investigate the role of this intriguing bioactive lipid.

Introduction

Fatty acid epoxides, a class of lipid mediators synthesized by cytochrome P450 (CYP) enzymes, are gaining recognition for their diverse biological activities.[1] Among these, cis-9,10-epoxypalmitic acid (9,10-EpOME) is the epoxide derivative of palmitoleic acid (cis-9-hexadecenoic acid), a common monounsaturated fatty acid in mammalian tissues. The introduction of an epoxide group into the fatty acid backbone confers chemical reactivity and the ability to interact with specific cellular targets, thereby modulating signaling pathways. This guide focuses on the endogenous mechanisms governing the formation of 9,10-EpOME in mammalian systems.

Biosynthesis of cis-9,10-Epoxypalmitic Acid

The primary pathway for the endogenous formation of 9,10-EpOME is the epoxidation of palmitoleic acid by CYP epoxygenases. This reaction requires NADPH and molecular oxygen.

Key Enzymes: Cytochrome P450 Epoxygenases

Several CYP isoforms have been implicated in the epoxidation of unsaturated fatty acids. While the specific enzymes responsible for palmitoleic acid epoxidation to 9,10-EpOME are not as extensively characterized as those for arachidonic acid, evidence points towards the involvement of members of the CYP2C and CYP2J subfamilies.[2] These enzymes are expressed in various tissues, including the liver, heart, and vasculature, suggesting that 9,10-EpOME may be produced and act in a tissue-specific manner.

Downstream Metabolism: Soluble Epoxide Hydrolase (sEH)

Once formed, 9,10-EpOME can be further metabolized, primarily through hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxypalmitic acid (9,10-DiHOME).[2] This conversion is a critical step in regulating the biological activity of 9,10-EpOME, as the diol often exhibits different, and sometimes opposing, biological effects compared to the parent epoxide.

Quantitative Data on Endogenous Levels

Quantitative data for cis-9,10-epoxypalmitic acid is still emerging. However, data from its C18 analogue, cis-9,10-epoxyoctadecanoic acid, provides an estimate of the potential concentration range in biological samples.

AnalyteMatrixConcentrationReference
cis-9,10-Epoxyoctadecanoic acidHuman Plasma47.6 ± 7.4 nM[3]
cis-9,10-Epoxyoctadecanoic acidHuman Leukocytes5.1 ± 2.2 µg / 109 cells[4]
9,10-Epoxystearic acidHuman Urine~2 nmol/L[5]

Experimental Protocols

Quantification of cis-9,10-Epoxypalmitic Acid by LC-MS/MS

This protocol provides a general framework for the quantification of 9,10-EpOME in biological matrices. Optimization will be required for specific sample types and instrumentation.

4.1.1. Sample Preparation

  • Lipid Extraction: Homogenize tissue samples or take an aliquot of plasma/serum. Extract lipids using a modified Folch or Bligh-Dyer method with chloroform/methanol (B129727) mixtures. To minimize analyte degradation, perform all steps on ice and use solvents containing antioxidants like butylated hydroxytoluene (BHT).

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using a C18 SPE cartridge to enrich for fatty acids and their epoxides.

  • Derivatization (Optional): For enhanced sensitivity and chromatographic separation, derivatize the carboxylic acid group of 9,10-EpOME with a suitable reagent such as p-bromophenacyl bromide (PBPB) or N-(4-aminomethylphenyl)pyridinium (AMPP).

4.1.2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

    • Mobile Phase B: Acetonitrile (B52724) or methanol with 0.1% formic acid or acetic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analytes. The specific gradient will need to be optimized.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,10-EpOME and an appropriate internal standard (e.g., a deuterated analog).

      • Note: The exact m/z values for the precursor and product ions will depend on whether the analyte is derivatized. For the underivatized form, the precursor ion would be [M-H]⁻.

    • Instrument Settings: Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each MRM transition to achieve maximum sensitivity.

In Vitro Cytochrome P450 Activity Assay for Palmitoleic Acid Epoxidation

This protocol describes a method to assess the ability of a CYP enzyme (e.g., from liver microsomes or a recombinant system) to produce 9,10-EpOME from palmitoleic acid.

4.2.1. Materials

  • Liver microsomes (from human or other mammalian species) or recombinant CYP enzyme.

  • Palmitoleic acid.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Phosphate (B84403) buffer (pH 7.4).

  • Internal standard (e.g., deuterated 9,10-EpOME).

  • Organic solvents for extraction (e.g., ethyl acetate (B1210297), hexane).

4.2.2. Procedure

  • Incubation: In a microcentrifuge tube, combine the liver microsomes or recombinant CYP enzyme, palmitoleic acid (substrate), and the NADPH regenerating system in phosphate buffer.

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time (e.g., 15-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solvent such as acetonitrile or by acidifying the mixture. Add the internal standard.

  • Extraction: Extract the formed 9,10-EpOME and the internal standard from the aqueous mixture using an organic solvent like ethyl acetate or hexane.

  • Analysis: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the LC-MS/MS mobile phase for analysis as described in section 4.1.2.

  • Quantification: Quantify the amount of 9,10-EpOME produced by comparing its peak area to that of the internal standard and using a standard curve.

Signaling Pathways and Biological Functions

The biological roles of 9,10-EpOME are an active area of research. Much of the current understanding is extrapolated from studies on other fatty acid epoxides, particularly the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid.

Anti-Inflammatory Effects

Fatty acid epoxides are generally considered to have anti-inflammatory properties. They can attenuate inflammatory signaling pathways, potentially through the inhibition of nuclear factor-kappa B (NF-κB) activation.[2] This suggests that 9,10-EpOME may play a role in resolving inflammation.

Cardiovascular Effects

Epoxy fatty acids are known to be potent vasodilators and have protective effects in the cardiovascular system.[2] They can modulate ion channel activity in vascular smooth muscle cells, leading to hyperpolarization and relaxation. 9,10-EpOME may contribute to the regulation of blood pressure and vascular tone.

Metabolic Regulation

Emerging evidence suggests a role for fatty acid epoxides in metabolic regulation. For instance, some studies have indicated that these lipids can improve insulin (B600854) sensitivity.[1] The potential effects of 9,10-EpOME on glucose and lipid metabolism are an important area for future investigation.

Visualizations

Biosynthetic Pathway of cis-9,10-Epoxypalmitic Acid

Biosynthesis and Metabolism of 9,10-EpOME cluster_0 Biosynthesis cluster_1 Metabolism Palmitoleic Acid Palmitoleic Acid 9,10-EpOME 9,10-EpOME Palmitoleic Acid->9,10-EpOME CYP2C/2J Epoxygenases (NADPH, O2) 9,10-DiHOME 9,10-DiHOME 9,10-EpOME->9,10-DiHOME Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthesis and metabolism of 9,10-EpOME.

Experimental Workflow for Quantification

LC-MS/MS Quantification Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction SPE Purification SPE Purification Lipid Extraction->SPE Purification LC-MS/MS Analysis LC-MS/MS Analysis SPE Purification->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for 9,10-EpOME quantification.

Conclusion

cis-9,10-Epoxypalmitic acid is an endogenously produced lipid mediator with the potential to influence a wide range of cellular processes. As research in the field of lipidomics continues to advance, a deeper understanding of the specific roles of 9,10-EpOME in health and disease is anticipated. The experimental protocols and information provided in this guide offer a foundation for researchers to further explore the biology of this intriguing molecule and its potential as a therapeutic target.

References

Physical and chemical properties of cis-9,10-Epoxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of cis-9,10-Epoxyhexadecanoic acid, also known as cis-9,10-epoxypalmitic acid. This document consolidates available data on its characteristics, outlines relevant experimental methodologies, and explores its potential biological significance.

Chemical and Physical Properties

This compound is a C16 epoxy fatty acid. While extensive quantitative data for this specific compound is limited in publicly available literature, the following tables summarize its known properties. For context, properties of its C18 analog, cis-9,10-epoxyoctadecanoic acid, are also provided where available, as they can offer valuable insights.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₃₀O₃[1]
Molecular Weight 270.41 g/mol [1]
CAS Number 29243-99-0[1]
Synonyms cis-9,10-Epoxypalmitic acid, Hexadecanoic acid, 9,10-epoxy-, cis-[1]
Physical State Liquid (supplied in solution)[1]

Table 2: Physical Properties of cis-9,10-Epoxyoctadecanoic Acid (C18 Analog for Reference)

PropertyValueSource
Molecular Formula C₁₈H₃₄O₃[2]
Molecular Weight 298.5 g/mol [2]
Physical State Solid[2]
Melting Point 59.5–59.8°C[3]
Solubility DMF: 16 mg/ml, DMSO: 14 mg/ml, Ethanol: 16 mg/ml, PBS (pH 7.2): 0.3 mg/ml[2][4]

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the epoxide protons (oxirane ring) would be expected in the range of 2.9-3.2 ppm. Other characteristic signals would include the terminal methyl group, methylene (B1212753) chains, and the carboxylic acid proton.[5][6]

  • FTIR: The presence of the epoxy group would be indicated by a characteristic absorption band for the C-O-C stretch of the oxirane ring, typically observed around 823-850 cm⁻¹. The spectrum would also show characteristic peaks for C-H stretching of the alkyl chain and a strong absorption for the carbonyl group (C=O) of the carboxylic acid.[7][8][9]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the molecule. Fragmentation patterns would likely involve cleavage at the epoxide ring, providing structural information.[10]

Experimental Protocols

Detailed, validated protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized experimental methodologies based on established procedures for similar epoxy fatty acids.

Synthesis: Epoxidation of Palmitoleic Acid

This compound can be synthesized by the epoxidation of its corresponding unsaturated precursor, palmitoleic acid (cis-9-Hexadecenoic acid). A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or in-situ generated performic or peracetic acid.[11]

Generalized Protocol for Epoxidation:

  • Dissolution: Dissolve palmitoleic acid in a suitable organic solvent (e.g., dichloromethane, chloroform).

  • Epoxidizing Agent Addition: Slowly add the epoxidizing agent (e.g., m-CPBA) to the solution while maintaining a controlled temperature, often at 0°C to room temperature, to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench any remaining peroxy acid (e.g., with a solution of sodium bisulfite). Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct, followed by a water wash.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified using column chromatography on silica (B1680970) gel.

Analytical Methods

GC-MS is a powerful technique for the analysis of epoxy fatty acids. Derivatization is typically required to increase the volatility of the compound.

Generalized GC-MS Protocol:

  • Derivatization: Convert the carboxylic acid group to a more volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. PFB esters are particularly useful for enhancing sensitivity in negative ion chemical ionization mode.[12][13]

  • GC Separation: Inject the derivatized sample onto a suitable GC column (e.g., a polar capillary column). The temperature program should be optimized to achieve good separation from other fatty acid derivatives.

  • MS Detection: Use a mass spectrometer to detect and identify the eluting compounds. The mass spectrum will provide information on the molecular weight and fragmentation pattern, confirming the identity of the epoxy fatty acid derivative. Selected Ion Monitoring (SIM) can be used for targeted quantification.[14]

HPLC can be used for the analysis and purification of epoxy fatty acids, often without the need for derivatization.

Generalized HPLC Protocol:

  • Column Selection: A reversed-phase column (e.g., C18) is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is protonated, is typically employed.

  • Detection: Detection can be achieved using various methods, including UV detection (if derivatized with a UV-active tag), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (LC-MS). LC-MS provides the highest specificity and sensitivity.[15]

Biological Significance and Signaling Pathways

Epoxy fatty acids (EpFAs) are known to be biologically active lipid mediators. They are endogenously produced from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases.[13] While the specific biological roles and signaling pathways of this compound are not well-documented, it is reasonable to extrapolate from the known functions of other EpFAs.

EpFAs, such as the well-studied epoxyeicosatrienoic acids (EETs), are involved in a variety of physiological processes, including the regulation of inflammation and blood pressure.[13][16] They can act as signaling molecules, potentially through G-protein coupled receptors (GPCRs) or by modulating ion channels.[2] Furthermore, some epoxy fatty acids have been identified as endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[17][18][19]

The primary route for the formation of epoxy fatty acids is the Cytochrome P450 Epoxygenase Pathway .

Cytochrome_P450_Epoxygenase_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Palmitoleic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Substrate EpFA cis-9,10-Epoxyhexadecanoic Acid (EpFA) CYP450->EpFA Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Metabolism Signaling Biological Effects (e.g., Anti-inflammatory) EpFA->Signaling PPAR PPAR Activation EpFA->PPAR DHDP Diol Metabolite (Dihydroxyhexadecanoic Acid) sEH->DHDP Hydrolysis

Cytochrome P450 Epoxygenase Pathway for EpFA formation and metabolism.

The diagram above illustrates the general pathway for the biosynthesis and metabolism of epoxy fatty acids. A polyunsaturated fatty acid, such as palmitoleic acid, is converted to its corresponding epoxide, this compound, by a cytochrome P450 epoxygenase. This bioactive lipid can then elicit various biological effects or be metabolized by soluble epoxide hydrolase (sEH) to a less active diol.

The following diagram outlines a generalized experimental workflow for the analysis of this compound from a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., PFB ester) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

General workflow for the analysis of this compound.

Conclusion

This compound is an epoxy fatty acid with potential biological significance, likely acting as a signaling molecule in various physiological pathways. While specific data for this compound is limited, this guide provides a framework for its study based on current knowledge of related molecules. Further research is warranted to fully elucidate its physical, chemical, and biological properties, which could open new avenues for drug development and a deeper understanding of lipid signaling.

References

The Biological Role of cis-9,10-Epoxyhexadecanoic Acid in Cellular Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological signaling roles of cis-9,10-epoxyhexadecanoic acid is limited. Therefore, this document infers many of its potential functions based on the well-documented activities of its close structural analog, cis-9,10-epoxyoctadecanoic acid, and the broader class of epoxy fatty acids (EpFAs).

Introduction

This compound is an epoxide derivative of the monounsaturated fatty acid, palmitoleic acid (a 16-carbon fatty acid). As a member of the epoxy fatty acid family, it is emerging as a potentially significant lipid mediator in various cellular signaling pathways. EpFAs are known to play crucial roles in regulating inflammation, cardiovascular homeostasis, and metabolic processes. This technical guide provides a comprehensive overview of the synthesis, metabolism, and putative signaling functions of this compound, with a focus on its potential as a therapeutic target.

Biosynthesis and Metabolism

This compound is endogenously synthesized from palmitoleic acid primarily by the action of cytochrome P450 (CYP) epoxygenases.[1] The primary route of its degradation is through hydrolysis by soluble epoxide hydrolase (sEH) to form the less active corresponding diol, 9,10-dihydroxyhexadecanoic acid.

Palmitoleic_Acid Palmitoleic Acid Epoxyhexadecanoic_Acid This compound Palmitoleic_Acid->Epoxyhexadecanoic_Acid Epoxidation Dihydroxyhexadecanoic_Acid 9,10-Dihydroxyhexadecanoic Acid Epoxyhexadecanoic_Acid->Dihydroxyhexadecanoic_Acid Hydrolysis CYP_Epoxygenase Cytochrome P450 Epoxygenase CYP_Epoxygenase->Palmitoleic_Acid sEH Soluble Epoxide Hydrolase (sEH) sEH->Epoxyhexadecanoic_Acid

Biosynthesis and metabolism of this compound.

Cellular Signaling Pathways

Based on the activities of related EpFAs, this compound is likely involved in key anti-inflammatory and metabolic signaling pathways.

Anti-Inflammatory Signaling: The NF-κB Pathway

A central mechanism by which EpFAs exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound, like its counterparts, interferes with the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Epoxy cis-9,10-Epoxyhexadecanoic Acid Epoxy->IKK Inhibits DNA DNA NFkB_nuc->DNA Pro_inflammatory Pro-inflammatory Gene Expression DNA->Pro_inflammatory

Inhibition of the NF-κB signaling pathway.

Metabolic Regulation: PPAR Activation

Epoxy fatty acids are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a pivotal role in lipid and glucose metabolism.[2][3] It is plausible that this compound can activate PPARα and/or PPARγ, leading to the transcriptional regulation of genes involved in fatty acid oxidation and adipogenesis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epoxy cis-9,10-Epoxyhexadecanoic Acid PPAR PPAR Epoxy->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPAR_RXR_nuc PPAR-RXR PPAR_RXR->PPAR_RXR_nuc Translocation PPRE PPRE PPAR_RXR_nuc->PPRE Binds Target_Genes Target Gene Expression PPRE->Target_Genes

Activation of PPAR signaling pathway.

Quantitative Data

ParameterValueCell/SystemComments
Endogenous Plasma Concentration47.6 ± 7.4 nMHuman PlasmaDemonstrates physiological relevance.[4]
Inhibition of NF-κB ActivationConcentration-dependentHairless Mouse Skin (in vivo)Shown for a related compound, cis-9,trans-11-CLA, which can be a precursor.[5]
IC50 for sEHNot Determined-The rate of hydrolysis by sEH would be a key determinant of its biological half-life.
EC50 for PPARα/γ ActivationNot Determined-Would quantify its potency as a nuclear receptor agonist.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods used for the analysis of other epoxy fatty acids.[6]

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add an internal standard (e.g., d4-labeled this compound).

    • Perform protein precipitation with 800 µL of cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of methanol/water (50:50, v/v).

  • LC-MS/MS Analysis:

    • LC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

    • MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

Cell-Based Assay for NF-κB Inhibition
  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells with an NF-κB reporter system) in appropriate media.

  • Treatment:

    • Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) for an appropriate time (e.g., 30 minutes for IκBα phosphorylation, 6-24 hours for reporter gene expression or cytokine production).

  • Analysis:

    • Western Blot: Lyse the cells and perform western blotting to detect phosphorylated and total levels of IκBα and p65.

    • Reporter Assay: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase or β-galactosidase).

    • ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

Start Start Cell_Culture Cell Culture (e.g., Macrophages) Start->Cell_Culture Pre_incubation Pre-incubation with This compound Cell_Culture->Pre_incubation Stimulation Stimulation with LPS or TNF-α Pre_incubation->Stimulation Analysis Analysis Stimulation->Analysis Western_Blot Western Blot (p-IκBα, p-p65) Analysis->Western_Blot Reporter_Assay NF-κB Reporter Assay Analysis->Reporter_Assay ELISA Cytokine ELISA (IL-6, TNF-α) Analysis->ELISA End End Western_Blot->End Reporter_Assay->End ELISA->End

Experimental workflow for assessing NF-κB inhibition.

Conclusion

This compound is a promising, yet understudied, lipid mediator. Based on the extensive research on its structural analogs, it is likely to possess significant anti-inflammatory and metabolic regulatory properties, primarily through the modulation of the NF-κB and PPAR signaling pathways. Its endogenous production and metabolism suggest a role in cellular homeostasis. Further research is imperative to delineate the specific biological functions of this compound, quantify its potency in various signaling pathways, and explore its therapeutic potential for inflammatory and metabolic diseases. The development of specific analytical methods and the synthesis of sufficient quantities for in-depth biological studies are critical next steps in advancing our understanding of this intriguing molecule.

References

The Discovery and Biological Significance of cis-9,10-Epoxyhexadecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-9,10-Epoxyhexadecanoic acid, a bioactive lipid mediator derived from the ubiquitous oleic acid. This document details its discovery in various biological systems, elucidates its biosynthetic and metabolic pathways, and presents its known physiological concentrations. A critical analysis of its potential signaling roles, drawing parallels with related epoxy fatty acids, is provided. Furthermore, this guide offers detailed experimental protocols for the extraction, detection, and quantification of this compound, equipping researchers with the necessary tools to investigate its function in health and disease. The information is intended to serve as a foundational resource for scientists and professionals in drug development interested in the therapeutic potential of this emerging lipid mediator.

Introduction

This compound, also known as cis-9,10-epoxystearic acid (cis-EODA), is an endogenous epoxide of oleic acid. Initially identified in biological matrices, its presence has been confirmed in various species, including humans, rodents, and even in fungi and plants[1][2]. As a member of the epoxy fatty acid (EpFA) family, this compound is gaining attention for its potential role as a signaling molecule in a variety of physiological and pathological processes. This guide will delve into the current understanding of this compound, from its biochemical origins to its analytical determination and putative biological functions.

Biosynthesis and Metabolism

The primary pathway for the endogenous formation of this compound is the epoxidation of oleic acid, the most abundant monounsaturated fatty acid in mammals. This conversion is catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP2C and CYP3A[3][4]. The reaction requires NADPH and molecular oxygen[1]. Non-enzymatic lipid peroxidation can also lead to the formation of this compound[1].

Once formed, this compound is metabolized, primarily through the action of soluble epoxide hydrolase (sEH), which converts the epoxide to its corresponding diol, threo-9,10-dihydroxyoctadecanoic acid (threo-DiHODA)[1]. This metabolic step is crucial as it terminates the signaling activity of the epoxide, and the balance between CYP-mediated synthesis and sEH-mediated degradation is a key determinant of the biological effects of this compound.

Oleic Acid Oleic Acid This compound This compound Oleic Acid->this compound Cytochrome P450 (e.g., CYP2C, CYP3A) NADPH, O2 threo-9,10-Dihydroxyoctadecanoic Acid threo-9,10-Dihydroxyoctadecanoic Acid This compound->threo-9,10-Dihydroxyoctadecanoic Acid soluble Epoxide Hydrolase (sEH)

Biosynthesis and Metabolism of this compound.

Quantitative Data in Biological Systems

The concentration of this compound has been quantified in various biological samples, providing insights into its physiological relevance. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Human Samples

Biological MatrixConcentration (Mean ± SD)Analytical MethodReference
Plasma47.6 ± 7.4 nMGC-tandem MS[5]
Plasma (Females)51.1 ± 3.4 nMGC-tandem MS[5]
Plasma (Males)43.1 ± 2.2 nMGC-tandem MS[5]
Leukocytes5.1 ± 2.2 µg / 10⁹ cellsGC-MS[6]
Urine~2 nmol/LGC-MS[7]

Table 2: Presence of this compound in Other Biological Systems

Organism/SystemFindingReference
Pneumocystis carinii (fungus)Detected in lipids[2][8]
Rust-infected wheat plantsBiosynthesis from acetate (B1210297) and oleic acid demonstrated[9]
Rat, Rabbit, Human Liver MicrosomesEnzymatic formation from oleic acid confirmed[1]

Potential Signaling Pathways and Biological Roles

While the direct signaling pathways of this compound are still under active investigation, research on related epoxy fatty acids suggests several potential mechanisms of action.

4.1. Anti-inflammatory Effects

Epoxy fatty acids, in general, are known to possess anti-inflammatory properties. This is often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway and to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. While direct evidence for this compound is limited, its structural similarity to other anti-inflammatory epoxy fatty acids suggests it may share these properties.

4.2. Cardiovascular Effects

Epoxy fatty acids are recognized as endothelium-derived hyperpolarizing factors (EDHFs), contributing to vasodilation and blood pressure regulation. They can also exert protective effects on the vasculature by reducing inflammation and platelet aggregation. The presence of this compound in human plasma suggests a potential role in cardiovascular homeostasis.

4.3. Cellular Signaling

At the cellular level, epoxy fatty acids can modulate various signaling cascades, including those involving mitogen-activated protein kinases (MAPKs). These interactions can influence fundamental cellular processes such as proliferation, differentiation, and apoptosis.

cluster_0 Potential Signaling Mechanisms This compound This compound PPARs PPARα / PPARγ This compound->PPARs Activation? NF-kB Pathway NF-κB Pathway This compound->NF-kB Pathway Inhibition? MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulation? Gene Expression Altered Gene Expression PPARs->Gene Expression NF-kB Pathway->Gene Expression MAPK Pathway->Gene Expression Biological Effects Anti-inflammatory Effects Vasodilation Cellular Regulation Gene Expression->Biological Effects

Potential Signaling Pathways of this compound.

Experimental Protocols

Accurate and reliable quantification of this compound is essential for understanding its biological roles. Below are detailed protocols for its analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1. Lipid Extraction from Biological Samples

This protocol is a general procedure for the extraction of total lipids from biological matrices such as plasma or tissue homogenates.

start Start: Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Add Internal Standard (e.g., deuterated cis-EODA) start->add_is add_solvents Add Chloroform:Methanol (B129727) (2:1, v/v) add_is->add_solvents vortex Vortex vigorously add_solvents->vortex centrifuge Centrifuge to separate phases vortex->centrifuge collect Collect lower organic phase centrifuge->collect dry Evaporate solvent under nitrogen collect->dry end End: Dried Lipid Extract dry->end

Lipid Extraction Workflow.

5.2. Quantification by GC-MS

This method is highly sensitive and specific for the quantification of this compound.

  • Derivatization: The carboxyl group of the extracted fatty acids is derivatized to form a more volatile ester, typically a pentafluorobenzyl (PFB) ester. This enhances chromatographic separation and detection sensitivity.

    • To the dried lipid extract, add 50 µL of N,N-Diisopropylethylamine and 50 µL of α-Bromo-2,3,4,5,6-pentafluorotoluene.

    • Incubate at room temperature for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., isooctane).

    • Inject an aliquot into the GC-MS system.

    • Use a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23 or equivalent).

    • Employ a temperature gradient program to achieve optimal separation.

    • The mass spectrometer is operated in negative ion chemical ionization (NICI) mode for high sensitivity.

    • Monitor the characteristic ions for the PFB ester of this compound and its deuterated internal standard. For example, for the PFB ester, the parent ion [M-PFB]⁻ at m/z 297 and a characteristic product ion at m/z 171 can be monitored[5].

5.3. Quantification by LC-MS/MS

LC-MS/MS offers an alternative powerful technique for the analysis of epoxy fatty acids.

  • Sample Preparation: The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water). Derivatization is often not required for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • The mass spectrometer is operated in electrospray ionization (ESI) negative mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The transition from the precursor ion (M-H)⁻ of this compound to specific product ions is monitored.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with demonstrated presence in a range of biological systems. Its formation from oleic acid via cytochrome P450 enzymes and its subsequent metabolism by soluble epoxide hydrolase position it as a potential signaling molecule. While quantitative data is accumulating, a significant opportunity exists to further explore its distribution across different tissues and disease states. The most pressing area for future research is the definitive elucidation of its specific signaling pathways and downstream targets. Understanding these mechanisms will be paramount in harnessing the therapeutic potential of this compound and its metabolic pathways for the development of novel drugs targeting a host of inflammatory and cardiovascular diseases. The experimental protocols provided herein offer a robust starting point for researchers to contribute to this exciting and expanding field.

References

A Technical Guide to cis-9,10-Epoxyhexadecanoic Acid: A Potential Endogenous Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxy fatty acids (EpFAs) are emerging as a critical class of lipid signaling molecules with pleiotropic effects in various physiological and pathological processes. This technical guide focuses on cis-9,10-epoxyhexadecanoic acid, an epoxide derivative of the abundant palmitic acid. We delve into its biosynthesis via the cytochrome P450 epoxygenase pathway, its subsequent metabolism by soluble epoxide hydrolase (sEH), and its potential signaling mechanisms. This document provides a consolidated resource, presenting quantitative data, detailed experimental protocols for its analysis, and visual diagrams of its metabolic and signaling pathways to facilitate further research and drug development efforts targeting this pathway.

Introduction

Epoxy fatty acids are produced from the epoxidation of polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes.[1] These molecules, including the well-studied epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, act as potent autocrine and paracrine messengers with anti-inflammatory, vasodilatory, and analgesic properties.[2][3] The biological activity of EpFAs is tightly regulated by their degradation into less active diols via the soluble epoxide hydrolase (sEH).[4] Consequently, the inhibition of sEH has become a promising therapeutic strategy to augment the endogenous levels of beneficial EpFAs.[5]

While much research has focused on derivatives of arachidonic acid (C20), the biological roles of epoxides derived from other abundant fatty acids, such as palmitic acid (C16), are less understood. This compound is an endogenous metabolite found in human plasma.[6][7] This guide aims to synthesize the current knowledge of this specific molecule and provide the technical framework for its further investigation.

Biosynthesis and Metabolism

This compound is synthesized from the epoxidation of its precursor, palmitoleic acid (cis-9-hexadecenoic acid), which is in turn derived from palmitic acid. This conversion is catalyzed by CYP epoxygenases.[1] The primary metabolic fate of this compound is hydrolysis into its corresponding diol, 9,10-dihydroxyhexadecanoic acid, a reaction mediated by the soluble epoxide hydrolase (sEH).[4] This metabolic inactivation is a key control point for regulating the signaling activity of the parent epoxide.

Biosynthesis and Metabolism cluster_0 Cellular Synthesis cluster_1 Metabolic Inactivation Palmitic Acid Palmitic Acid Palmitoleic Acid Palmitoleic Acid Palmitic Acid->Palmitoleic Acid Desaturation This compound This compound Palmitoleic Acid->this compound CYP Epoxygenase (+O2, +NADPH) 9,10-Dihydroxyhexadecanoic Acid 9,10-Dihydroxyhexadecanoic Acid This compound->9,10-Dihydroxyhexadecanoic Acid Soluble Epoxide Hydrolase (sEH) (+H2O) Biological_Effects Biological Effects (e.g., Anti-inflammatory) This compound->Biological_Effects Signaling

Caption: Metabolic pathway of this compound.

Potential Signaling Mechanisms

The precise signaling mechanisms of this compound are not fully elucidated but are thought to parallel those of other well-characterized EpFAs. Key potential pathways include:

  • Inhibition of Soluble Epoxide Hydrolase (sEH): By acting as a substrate, high concentrations of this molecule could competitively inhibit the degradation of other anti-inflammatory EpFAs like EETs, thereby potentiating their effects.[2]

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are known ligands for PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation.[8] Activation of PPARα and PPARγ can lead to the transcriptional regulation of genes involved in fatty acid oxidation and the suppression of inflammatory responses.[9][10][11]

  • Modulation of Inflammatory Pathways: Other EpFAs have been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappaB (NF-κB), a key transcription factor in the inflammatory response.[3][12] It is plausible that this compound shares this mechanism.

Potential Signaling Pathways cluster_PPAR PPAR Activation cluster_NFkB NF-κB Pathway Modulation Epoxyhexadecanoic_Acid cis-9,10-Epoxyhexadecanoic Acid PPAR PPARα / PPARγ Epoxyhexadecanoic_Acid->PPAR Activates IKK IKK Complex Epoxyhexadecanoic_Acid->IKK Inhibits (?) RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA Binding) RXR->PPRE Gene_Expression ↑ FA Oxidation Genes ↓ Inflammatory Genes PPRE->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_Nucleus NF-κB (in Nucleus) NFkB->NFkB_Nucleus Inflammatory_Genes ↑ Inflammatory Gene Expression NFkB_Nucleus->Inflammatory_Genes Pro_Inflammatory Inflammation Inflammatory_Genes->Pro_Inflammatory

Caption: Putative signaling pathways for this compound.

Quantitative Data

Quantitative data for this compound is sparse in the literature. The available data primarily concerns its concentration in biological fluids.

ParameterMatrixConcentration (Mean ± SD)SpeciesReference
Endogenous LevelHuman Plasma47.6 ± 7.4 nMHuman[7]
Endogenous LevelHuman Urine~2 nmol/LHuman[13]

Further research is required to determine key pharmacological parameters such as receptor binding affinities, EC50/IC50 values for various biological activities, and kinetic parameters for its metabolizing enzymes.

Key Experimental Protocols

Protocol: Extraction and Quantification from Biological Matrices (e.g., Plasma)

This protocol outlines a general workflow for the extraction and analysis of this compound from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method in lipidomics.[14][15]

Materials:

  • Plasma sample

  • Internal Standard (e.g., cis-[9,10-2H2]-EODA)[7]

  • Chloroform, Methanol, Water (HPLC grade)[16]

  • Formic Acid

  • Nitrogen gas evaporator

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)[17]

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.[18] To 100 µL of plasma, add the internal standard.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.[16]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and re-centrifuging.[16]

    • Collect the lower organic phase again and dry it under a gentle stream of nitrogen gas.

  • Derivatization (Optional but recommended for GC-MS): For GC-MS analysis, the extracted acid can be converted to a pentafluorobenzyl (PFB) ester to improve ionization and chromatographic properties.[7]

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of 90:10 methanol:water).

    • Inject the sample into the LC-MS/MS system.

    • Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, using mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/isopropanol with 0.1% formic acid).[17]

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Selected Reaction Monitoring (SRM) for quantification, monitoring the transition from the parent ion to a specific product ion (e.g., for the PFB ester, m/z 297 -> 171).[7]

  • Data Analysis: Quantify the endogenous concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Lipidomics Workflow Start Plasma Sample + Internal Standard Extraction Liquid-Liquid Extraction (e.g., Folch Method) Start->Extraction Drydown Evaporation under N2 Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Quantification vs. Standard Curve LC_MS->Data_Analysis End Concentration Data Data_Analysis->End

Caption: General workflow for extraction and analysis of epoxy fatty acids.

Protocol: Cell-Based cAMP Assay

This protocol is designed to assess if this compound can modulate cyclic AMP (cAMP) levels in cells, a common second messenger in signaling pathways.[19]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • IBMX (a phosphodiesterase inhibitor)

  • Forskolin (a positive control, adenylate cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Culture: Plate HEK293 cells in a 96-well plate and grow to ~80-90% confluency.

  • Serum Starvation: Prior to the experiment, replace the growth medium with serum-free medium for 4-6 hours to reduce basal signaling activity.

  • Treatment:

    • Pre-treat cells with 100 µM IBMX for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO), and a positive control (Forskolin).[19]

    • Incubate for the desired time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay following the manufacturer's protocol.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 of this compound on cAMP production.

Conclusion and Future Directions

This compound represents an understudied but potentially significant signaling molecule. Its endogenous presence and its place within the well-established anti-inflammatory CYP-epoxygenase pathway suggest a role in metabolic regulation and inflammation. Future research should prioritize:

  • Pharmacological Characterization: Determining binding affinities for nuclear receptors like PPARs and quantifying its effects on inflammatory and metabolic cell-based assays.

  • In Vivo Studies: Utilizing sEH knockout or inhibitor models to investigate how elevating endogenous levels of this specific epoxide affects disease models, such as metabolic syndrome or chronic inflammation.

  • Enzyme Kinetics: Characterizing the kinetics of its formation by various CYP isozymes and its degradation by sEH.

This guide provides a foundational resource to stimulate and support these future investigations, which are crucial for validating this compound as a novel signaling molecule and potential therapeutic target.

References

A Technical Guide to cis-9,10-Epoxypalmitic Acid: Natural Sources, Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-9,10-Epoxypalmitic acid (also known as cis-9,10-epoxyoctadecanoic acid or cis-EODA), an endogenous epoxy fatty acid derived from the oxidation of oleic acid. This document details its natural sources, occurrence in various biological systems, and quantitative levels in human tissues. Furthermore, it outlines detailed experimental protocols for the extraction, identification, and quantification of this lipid mediator. The guide also explores its biosynthetic pathway and its potential role in cellular signaling, particularly through the peroxisome proliferator-activated receptor (PPAR) pathway. This information is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug discovery, and biomedical research.

Introduction

cis-9,10-Epoxypalmitic acid is a naturally occurring epoxide of oleic acid, the most abundant monounsaturated fatty acid in nature. Its formation is primarily catalyzed by cytochrome P450 (CYP) epoxygenases.[1][2] As an oxidized lipid, cis-9,10-Epoxypalmitic acid and its corresponding diol, 9,10-dihydroxystearic acid (9,10-DiHOME), are increasingly recognized for their roles in various physiological and pathological processes. Understanding the natural distribution and biological functions of this epoxy fatty acid is crucial for elucidating its potential as a biomarker and therapeutic target.

Natural Sources and Occurrence

cis-9,10-Epoxypalmitic acid has been identified in a range of biological matrices, from microorganisms to humans. Its presence is indicative of oleic acid metabolism by CYP enzymes.

Occurrence in Humans

In humans, cis-9,10-Epoxypalmitic acid is an endogenous metabolite found in various tissues and fluids. Its levels can be influenced by factors such as liver function.

  • Plasma: It is present in human plasma, with studies indicating that plasma levels may be decreased in patients with impaired liver function.[1][2]

  • Leukocytes: The compound has been isolated from the total lipids of human leukocytes, where it predominantly exists in its esterified form.

  • Urine: cis-9,10-Epoxypalmitic acid has also been detected in human urine.

Occurrence in Other Organisms
  • Fungi: This epoxy fatty acid has been found in the fungus Pneumocystis carinii, isolated from the lungs of rats.[1][2][3]

  • Plants: Studies have shown the biosynthesis of cis-9,10-epoxyoctadecanoic acid in rust-infected wheat plants, where oleic acid is its immediate precursor.[4] It has also been reported in Shorea robusta.[5]

Quantitative Data

The following table summarizes the reported concentrations of cis-9,10-Epoxypalmitic acid in human biological samples.

Biological MatrixConcentrationReference
Human Plasma47.6 ± 7.4 nM
Human Leukocytes5.1 ± 2.2 µg per 10⁹ cells

Experimental Protocols

Accurate quantification and characterization of cis-9,10-Epoxypalmitic acid require robust analytical methods. This section provides an overview of established protocols.

Lipid Extraction from Biological Tissues

A common method for extracting lipids from tissues like liver, adipose, and heart involves a liquid-liquid extraction procedure. The Folch method is a widely used technique.

Protocol: Modified Folch Method

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a chloroform:methanol (B129727) (2:1, v/v) solution.

  • Extraction: Agitate the mixture for 20 minutes at room temperature.

  • Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

  • Collection: Centrifuge the sample and carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for the quantification of fatty acid derivatives.

Protocol: GC-MS Analysis of cis-9,10-Epoxypalmitic Acid

  • Derivatization: Convert the extracted fatty acids to their methyl esters (FAMEs) by incubation with a solution of boron trifluoride in methanol (14% w/v) at 60°C for 30 minutes.

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize the temperature gradient to achieve good separation of the FAMEs.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification, using a deuterated internal standard for accuracy.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the analysis of epoxy fatty acids.

Protocol: LC-MS/MS Analysis of cis-9,10-Epoxypalmitic Acid

  • Sample Preparation:

    • Spike the plasma or tissue homogenate with a deuterated internal standard of cis-9,10-Epoxypalmitic acid.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the fatty acids.

  • LC Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard for quantification using Multiple Reaction Monitoring (MRM).

Biosynthesis and Signaling Pathways

Biosynthesis of cis-9,10-Epoxypalmitic Acid

cis-9,10-Epoxypalmitic acid is synthesized from oleic acid through the action of cytochrome P450 epoxygenases. This pathway is a key route for the metabolism of unsaturated fatty acids.[6][7]

Biosynthesis of cis-9,10-Epoxypalmitic Acid Oleic_Acid Oleic Acid (cis-9-Octadecenoic Acid) CYP_Epoxygenase Cytochrome P450 Epoxygenase (e.g., CYP2C, CYP3A) Oleic_Acid->CYP_Epoxygenase Epoxypalmitic_Acid cis-9,10-Epoxypalmitic Acid (cis-EODA) CYP_Epoxygenase->Epoxypalmitic_Acid + O₂ sEH Soluble Epoxide Hydrolase (sEH) Epoxypalmitic_Acid->sEH DiHOME 9,10-Dihydroxystearic Acid (9,10-DiHOME) sEH->DiHOME + H₂O

Biosynthesis of cis-9,10-Epoxypalmitic Acid and its conversion to 9,10-DiHOME.

Putative Signaling Pathway: Activation of PPARs

Both cis-9,10-Epoxypalmitic acid and its diol metabolite, 9,10-DiHOME, are potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[8] The activation of PPARα by 9,10-DiHOME has been demonstrated.[8]

Putative Signaling Pathway of cis-9,10-Epoxypalmitic Acid Metabolites DiHOME 9,10-Dihydroxystearic Acid (9,10-DiHOME) PPAR PPARα DiHOME->PPAR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPAR->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR Gene_Expression Target Gene Expression (e.g., genes for fatty acid oxidation) PPRE->Gene_Expression Regulates Transcription Biological_Effects Biological Effects (e.g., ↓ Blood Glucose, ↑ Insulin Sensitivity) Gene_Expression->Biological_Effects Leads to

Proposed signaling of 9,10-DiHOME via PPARα activation.

Conclusion

cis-9,10-Epoxypalmitic acid is an important endogenous lipid mediator with a growing body of research highlighting its presence across various species and its potential roles in metabolic regulation. The methodologies outlined in this guide provide a framework for the accurate investigation of this compound. Further research into its specific signaling mechanisms and physiological effects will be crucial in determining its utility as a diagnostic marker or therapeutic target in various diseases.

References

A Technical Guide to the Structural Elucidation of cis-9,10-Epoxyhexadecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the structural elucidation of cis-9,10-epoxyhexadecanoic acid isomers. This epoxy fatty acid, derived from the abundant monounsaturated fatty acid palmitoleic acid, is of increasing interest in biomedical research due to its potential role in various physiological and pathological processes. The accurate characterization of its isomers is crucial for understanding its biological functions and for the development of potential therapeutic agents.

Introduction

This compound is a lipid mediator synthesized via the cytochrome P450 (CYP) epoxygenase pathway from palmitoleic acid (cis-9-hexadecenoic acid). Like other epoxy fatty acids, it is metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyhexadecanoic acid. The parent epoxide and its diol metabolite can have distinct biological activities, often with opposing effects on inflammation, vascular tone, and pain signaling.

The structural elucidation of this compound involves the determination of its chemical structure, including the position of the epoxide ring and the stereochemistry of the two chiral centers at the C9 and C10 positions. This guide details the key analytical techniques and experimental protocols for the synthesis, purification, and characterization of these isomers.

Biosynthesis and Metabolism

The primary route for the formation of this compound in vivo is the epoxidation of palmitoleic acid by CYP enzymes.[1][2][3] Once formed, the epoxide can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to the corresponding vicinal diol.[4][5][6][7][8] Understanding this metabolic pathway is crucial for interpreting the biological significance of measuring levels of the parent epoxide versus its diol metabolite.

cluster_0 Cellular Membrane Palmitoleic_Acid Palmitoleic Acid (cis-9-Hexadecenoic Acid) CYP450 Cytochrome P450 Epoxygenase Palmitoleic_Acid->CYP450 Epoxide This compound CYP450->Epoxide Epoxidation sEH Soluble Epoxide Hydrolase (sEH) Epoxide->sEH Diol 9,10-Dihydroxyhexadecanoic Acid sEH->Diol Hydrolysis

Biosynthesis and metabolism of this compound.

Synthesis and Purification

The in vitro synthesis of this compound is typically achieved by the epoxidation of cis-palmitoleic acid using a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid.[9][10][11][12][13] The resulting racemic mixture of enantiomers can then be purified from the reaction mixture using chromatographic techniques.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve cis-palmitoleic acid in a suitable organic solvent, such as dichloromethane (B109758) or chloroform.

  • Epoxidation: Add a slight molar excess of a peroxy acid (e.g., mCPBA) to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent, such as a saturated solution of sodium bisulfite, to destroy any remaining peroxy acid.

  • Extraction: Extract the product into an organic solvent and wash with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a water wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Start cis-Palmitoleic Acid in Dichloromethane Add_mCPBA Add m-Chloroperoxybenzoic Acid (mCPBA) Start->Add_mCPBA Reaction Stir at Room Temperature Add_mCPBA->Reaction Quench Quench with Sodium Bisulfite Reaction->Quench Extract Extract and Wash Quench->Extract Purify Column Chromatography Extract->Purify Product cis-9,10-Epoxyhexadecanoic Acid Purify->Product

Workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Analysis

The structural elucidation of this compound isomers relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the presence of the epoxide ring and its position within the fatty acid chain.

¹H NMR: The protons on the epoxide ring of cis-epoxy fatty acids typically appear as a multiplet in the range of δ 2.90-3.23 ppm.

¹³C NMR: The carbons of the epoxide ring in cis-epoxy fatty acids generally resonate in the range of δ 56-58 ppm.

Proton (¹H) Typical Chemical Shift (δ ppm)
-CH(O)CH-2.90 - 3.23 (multiplet)
-CH₂- adjacent to epoxide~1.50 (multiplet)
Terminal -CH₃~0.88 (triplet)
-CH₂- chain~1.2-1.4 (broad)
-CH₂-COOH~2.3 (triplet)
Carbon (¹³C) Typical Chemical Shift (δ ppm)
-C(O)C-56 - 58
-COOH~179
-CH₂- adjacent to epoxide~26-28
-CH₂- chain~22-34
Terminal -CH₃~14

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the identification and quantification of epoxy fatty acids.[14][15][16][17][18] For GC analysis, the carboxylic acid is typically derivatized to its methyl ester (FAME) to increase volatility.

The electron ionization (EI) mass spectrum of the methyl ester of this compound is expected to show characteristic fragmentation patterns, including cleavage on either side of the epoxide ring.

Analysis Technique Expected Key Fragments (m/z) for Methyl Ester
GC-MS (EI)Cleavage at C9-C10 bond yielding fragments around m/z 155 and 199. Molecular ion may be weak or absent.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purification and analysis of epoxy fatty acids. Reversed-phase HPLC can be used to separate the epoxy fatty acid from its parent unsaturated fatty acid and its diol metabolite.

The two chiral centers at C9 and C10 in this compound give rise to a pair of enantiomers: (9R,10S) and (9S,10R). Distinguishing between these enantiomers is critical as they may have different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for their separation.[19][20][21][22][23]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio needs to be optimized for the specific column and isomers. For acidic compounds, a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) may be added.

  • Derivatization (Optional): To improve chromatographic properties and detection, the carboxylic acid can be derivatized to an ester, such as a methyl or pentafluorobenzyl (PFB) ester.

  • Detection: UV detection is commonly used, especially if the molecule has been derivatized with a UV-active group. Mass spectrometry can also be coupled with HPLC for sensitive and specific detection.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomeric peaks. The resolution can be optimized by adjusting the mobile phase composition and flow rate.

Sample Racemic Mixture of cis-9,10-Epoxyhexadecanoic Acid Enantiomers HPLC Chiral HPLC System Sample->HPLC Detector Detector (UV or MS) HPLC->Detector Column Chiral Stationary Phase (CSP) Column->HPLC Mobile_Phase Mobile Phase (e.g., Hexane/Isopropanol) Mobile_Phase->HPLC Separation Separated Enantiomers Detector->Separation Enantiomer1 (9R,10S)-Enantiomer Separation->Enantiomer1 Enantiomer2 (9S,10R)-Enantiomer Separation->Enantiomer2

Logical workflow for chiral HPLC separation of enantiomers.

Conclusion

The structural elucidation of this compound isomers is a multi-step process requiring a combination of chemical synthesis and advanced analytical techniques. NMR and mass spectrometry are indispensable for confirming the chemical structure, while chiral HPLC is essential for resolving the enantiomers. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of lipid mediators. Further research into the specific biological activities of the individual enantiomers will be crucial for fully understanding their physiological and pathological roles.

References

Methodological & Application

Application Note: Quantification of cis-9,10-Epoxyhexadecanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive protocol for the sensitive and specific quantification of cis-9,10-Epoxyhexadecanoic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an epoxy fatty acid (EpFA) derived from the cytochrome P450 (CYP) pathway-mediated epoxidation of palmitoleic acid. EpFAs are increasingly recognized for their role as signaling molecules in various physiological and pathological processes, including inflammation and cardiovascular function. This document outlines detailed procedures for sample preparation, LC-MS/MS analysis, and data processing, and is intended for researchers, scientists, and professionals in drug development.

Introduction

Epoxy fatty acids (EpFAs) are produced from polyunsaturated fatty acids by CYP epoxygenases.[1] this compound is formed from the epoxidation of the double bond in palmitoleic acid. These signaling molecules are known to have anti-inflammatory effects.[2][3] The biological activity of EpFAs is terminated through hydrolysis to their corresponding diols by the soluble epoxide hydrolase (sEH).[2][4] Given their potent biological activities and rapid metabolism, accurate quantification of specific EpFAs like this compound is crucial for understanding their physiological roles and their potential as therapeutic targets. LC-MS/MS offers the high sensitivity and specificity required for the reliable measurement of these low-abundance lipids in complex biological matrices.

Signaling Pathway

This compound is synthesized from palmitoleic acid, an omega-7 monounsaturated fatty acid, through the action of cytochrome P450 (CYP) epoxygenases.[5] This enzymatic reaction adds an oxygen atom across the double bond of palmitoleic acid, forming the epoxide. The resulting this compound can then exert its biological effects, which are often anti-inflammatory.[6] The signaling is terminated by the enzyme soluble epoxide hydrolase (sEH), which converts the epoxide to the less active threo-9,10-dihydroxyhexadecanoic acid.[4][7]

Epoxyhexadecanoic_Acid_Pathway Biosynthesis and Metabolism of this compound Palmitoleic_Acid Palmitoleic Acid Epoxyhexadecanoic_Acid This compound Palmitoleic_Acid->Epoxyhexadecanoic_Acid CYP Epoxygenase Dihydroxyhexadecanoic_Acid threo-9,10-Dihydroxyhexadecanoic Acid Epoxyhexadecanoic_Acid->Dihydroxyhexadecanoic_Acid soluble Epoxide Hydrolase (sEH) Biological_Effects Biological Effects (e.g., Anti-inflammatory) Epoxyhexadecanoic_Acid->Biological_Effects Signaling

Biosynthesis and metabolism of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound consists of sample preparation involving lipid extraction, followed by LC-MS/MS analysis and subsequent data analysis.

Experimental_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Lipid Extraction (Liquid-Liquid or Solid-Phase) Sample->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification

Overall experimental workflow for quantification.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS): d4-9,10-Epoxyoctadecanoic acid or other suitable deuterated analog

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Nitrogen gas supply

  • Glass centrifuge tubes

Procedure:

  • To 200 µL of plasma or serum in a glass centrifuge tube, add 20 µL of the internal standard solution.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 20% B to 98% B over 10 min, hold at 98% B for 2 min, return to 20% B and equilibrate for 3 min |

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C

| Gas Flow | Instrument dependent |

MRM Transitions:

The molecular weight of this compound is 270.4 g/mol . The precursor ion in negative ESI mode will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation, which often results in cleavage at the epoxide ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 269.2155.115
This compound (Qualifier) 269.2113.120
d4-9,10-Epoxyoctadecanoic Acid (IS) 301.2173.115

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data

The following tables summarize representative quantitative data. Actual concentrations will vary depending on the biological matrix and experimental conditions.

Table 1: Method Performance Characteristics

ParameterResult
Linear Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Table 2: Representative Concentrations in Biological Matrices

MatrixConcentration Range (ng/mL or ng/g)Reference
Human Plasma40 - 60 nM (approx. 10.8 - 16.2 ng/mL)Adapted from[8]
Rat Liver MicrosomesDependent on incubation conditions[7]
Human Leukocytes5.1 ± 2.2 µg per 10⁹ cells (for C18 analog)[5]

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound. The described protocols for sample preparation, liquid chromatography, and mass spectrometry provide a reliable framework for researchers investigating the roles of epoxy fatty acids in health and disease. The high selectivity of MRM-based quantification allows for accurate measurement in complex biological samples, which is essential for advancing our understanding of these important lipid mediators.

References

Application Notes & Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of epoxy fatty acids (EpFAs) using gas chromatography-mass spectrometry (GC-MS). EpFAs are bioactive lipid mediators derived from the cytochrome P450 (CYP)-mediated oxidation of polyunsaturated fatty acids (PUFAs)[1][2][3]. They are involved in various physiological processes, including the regulation of inflammation, blood pressure, and pain, making them important targets in drug development[2][3][4]. Their primary route of degradation is through hydrolysis by the soluble epoxide hydrolase (sEH) into less active dihydroxy-fatty acids (DHFAs)[1][4].

The accurate quantification of EpFAs in biological matrices is crucial for understanding their physiological roles and for the development of therapeutics targeting the sEH enzyme. GC-MS offers a robust and sensitive platform for this analysis, although it necessitates derivatization to improve the volatility and thermal stability of the analytes[5][6].

Signaling Pathway of Epoxy Fatty Acids

Epoxy fatty acids exert their biological effects through various signaling pathways. One notable mechanism involves the modulation of cyclic AMP (cAMP) levels. EpFAs derived from arachidonic acid (AA), known as epoxyeicosatrienoic acids (EETs), can activate G-protein coupled receptors (GPCRs) such as the prostaglandin (B15479496) E2 receptor 2 (EP2), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP[1][7]. This signaling cascade can influence a variety of cellular processes. The biological activity of EpFAs is terminated by their conversion to dihydroxy fatty acids (DHFAs) by the soluble epoxide hydrolase (sEH).

cluster_0 Cell Membrane cluster_1 Cytosol PUFA PUFA EpFA EpFA PUFA->EpFA CYP450 GPCR (EP2) GPCR (EP2) EpFA->GPCR (EP2) Activation sEH sEH EpFA->sEH Metabolism Adenylyl Cyclase Adenylyl Cyclase GPCR (EP2)->Adenylyl Cyclase Stimulation cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase Biological Effects Biological Effects cAMP->Biological Effects DHFA DHFA sEH->DHFA Hydrolysis

Caption: Simplified signaling pathway of epoxy fatty acids.

Experimental Workflow for GC-MS Analysis

The overall workflow for the analysis of epoxy fatty acids from biological samples involves several key stages: lipid extraction, sample purification and fractionation, derivatization to enhance volatility for GC analysis, and finally, instrumental analysis by GC-MS. The use of deuterated internal standards is critical for accurate quantification.

Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Add Internal Standards SPE Solid-Phase Extraction (SPE) (Fractionation) Extraction->SPE Derivatization Derivatization (Esterification/Silylation) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General experimental workflow for EpFA analysis by GC-MS.

Experimental Protocols

Protocol 1: Extraction and Derivatization of EpFAs from Plasma

This protocol details the extraction of total fatty acids from plasma, followed by derivatization to fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers for GC-MS analysis.

1. Lipid Extraction (Modified Folch Method) [8] a. To 200 µL of plasma, add 100 µL of an internal standard solution containing deuterated EpFA standards. b. Add 1 mL of a chloroform:methanol (B129727) (2:1, v/v) solution. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase into a clean glass tube. f. Dry the organic extract under a gentle stream of nitrogen.

2. Saponification and Esterification a. To the dried lipid extract, add 500 µL of 1N KOH in methanol and incubate for 1 hour at room temperature to hydrolyze esterified fatty acids. b. Neutralize the reaction by adding 500 µL of 1N HCl. c. For esterification, add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol)[5]. d. Cap the tube tightly and heat at 80-100°C for 45-60 minutes[8]. e. Cool the tube to room temperature.

3. Extraction of FAMEs a. Add 1 mL of water and 2 mL of hexane (B92381) to the tube[5]. b. Vortex for 1 minute to extract the FAMEs into the hexane layer. c. Centrifuge at 1500 x g for 5 minutes. d. Transfer the upper hexane layer to a new tube and dry under nitrogen.

4. Silylation [5][9] a. To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Cap the vial and heat at 60°C for 60 minutes. c. After cooling, the sample is ready for GC-MS analysis.

Protocol 2: GC-MS Instrumental Analysis

1. GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

2. GC Conditions: a. Column: A polar capillary column such as a CP-Sil 88 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of FAME isomers[10]. b. Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Injector Temperature: 250°C. d. Oven Temperature Program:

  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp 1: Increase to 180°C at a rate of 30°C/min.
  • Ramp 2: Increase to 215°C at a rate of 2°C/min.
  • Ramp 3: Increase to 240°C at a rate of 20°C/min, hold for 6 minutes[11].

3. Mass Spectrometer Conditions: a. Ionization Mode: Electron Ionization (EI) at 70 eV[12]. b. Ion Source Temperature: 200°C[12]. c. Acquisition Mode:

  • Full Scan: For initial identification of compounds, scan from m/z 60-600[12].
  • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the target EpFA derivatives and internal standards to enhance sensitivity and selectivity[12][13].

Data Presentation

Quantitative data should be presented in a clear, tabular format. The following tables provide examples of how to summarize key analytical parameters for the GC-MS analysis of common EpFAs derived from linoleic and arachidonic acid.

Table 1: GC-MS Parameters for Selected Epoxy Fatty Acid Derivatives

Analyte (as TMS-FAME derivative)AbbreviationPrecursor Fatty AcidCharacteristic m/z for SIM
Methyl 9,10-epoxyoctadecenoate9,10-EpOMELinoleic Acid155, 185, 308
Methyl 12,13-epoxyoctadecenoate12,13-EpOMELinoleic Acid108, 155, 308
Methyl 8,9-epoxyeicosatrienoate8,9-EETArachidonic Acid181, 221, 334
Methyl 11,12-epoxyeicosatrienoate11,12-EETArachidonic Acid153, 249, 334
Methyl 14,15-epoxyeicosatrienoate14,15-EETArachidonic Acid125, 277, 334

Note: Characteristic m/z values are illustrative and should be confirmed experimentally based on the fragmentation patterns of derivatized standards.[10]

Table 2: Quantitative Performance Data (Illustrative)

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)
9,10-EpOME24.50.10.5>0.99
12,13-EpOME24.80.10.5>0.99
8,9-EET28.20.20.8>0.99
11,12-EET28.50.20.8>0.99
14,15-EET28.90.20.8>0.99

Note: Performance data are dependent on the specific instrumentation, sample matrix, and analytical method employed. The values presented are for illustrative purposes only.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the robust and sensitive analysis of epoxy fatty acids by GC-MS. Careful sample preparation, including solid-phase extraction and appropriate derivatization, is critical for achieving accurate and reproducible results. The use of stable isotope-labeled internal standards is mandatory for reliable quantification in complex biological matrices. These methods are essential for advancing research into the physiological roles of EpFAs and for the development of novel therapeutics targeting their metabolic pathways.

References

Application Note: Derivatization of cis-9,10-Epoxyhexadecanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-9,10-Epoxyhexadecanoic acid is an oxidized lipid metabolite derived from palmitoleic acid. The analysis and quantification of such epoxy fatty acids (EpFAs) are crucial for understanding their biological roles in various physiological and pathological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and structural elucidation capabilities. However, the direct analysis of free EpFAs by GC-MS is challenging due to their low volatility and the polar nature of the carboxylic acid group, which can lead to poor chromatographic peak shape and thermal instability.[1][2]

Derivatization is a critical sample preparation step that converts the polar carboxyl group into a less polar, more volatile functional group, making the analyte amenable to GC-MS analysis.[1][3] This application note provides detailed protocols for three common derivatization strategies for this compound: methyl esterification, silylation, and pentafluorobenzyl (PFB) esterification.

Experimental Workflow

The overall process from sample preparation to data analysis follows a structured workflow. The choice of derivatization agent is critical and depends on the analytical objective, such as routine quantification or high-sensitivity detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown Deriv Select Derivatization Method Drydown->Deriv MethodA Methyl Esterification (BF₃-Methanol) Deriv->MethodA MethodB Silylation (BSTFA + 1% TMCS) Deriv->MethodB MethodC PFB Esterification (PFBBr) Deriv->MethodC GCMS GC-MS Injection and Analysis MethodA->GCMS MethodB->GCMS MethodC->GCMS Data Data Acquisition (Scan or SIM mode) GCMS->Data Quant Quantification & Structural Elucidation Data->Quant

Figure 1: General experimental workflow for the derivatization and GC-MS analysis of epoxy fatty acids.

Derivatization Strategies and Chemical Pathways

The primary goal of derivatization is to mask the polar carboxyl group, thereby increasing the volatility of the analyte. Each method yields a different derivative with specific advantages for GC-MS analysis.

Derivatization_Pathways Start This compound Product_FAME Methyl cis-9,10-Epoxyhexadecanoate (FAME Derivative) Start->Product_FAME  BF₃-Methanol or CH₂N₂ Product_TMS Trimethylsilyl cis-9,10-Epoxyhexadecanoate (TMS Derivative) Start->Product_TMS  BSTFA + 1% TMCS Product_PFB Pentafluorobenzyl cis-9,10-Epoxyhexadecanoate (PFB Derivative) Start->Product_PFB  PFBBr, DIPEA

References

Application Note & Protocol: Solid-Phase Extraction for the Isolation of cis-9,10-Epoxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-9,10-Epoxyhexadecanoic acid is an epoxy fatty acid derived from the oxidation of palmitoleic acid. This process is catalyzed by cytochrome P450 (CYP) epoxygenases[1][2]. As a member of the oxylipin family of signaling molecules, there is growing interest in its physiological and pathological roles. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its function. Solid-phase extraction (SPE) is a robust and selective method for the isolation and concentration of this analyte from complex biological samples such as plasma and serum, prior to downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS)[3][4].

This document provides a detailed protocol for the solid-phase extraction of this compound from plasma or serum samples using reversed-phase SPE cartridges.

Data Presentation

Analyte ClassMatrixSPE SorbentRecovery (%)Limit of Quantification (LOQ) (ng/mL)Reference
OxylipinsHuman PlasmaC18>80%-[3]
EicosanoidsHuman PlasmaPolymeric (Strata-X)Variable-[5]
Fatty AcidsPlant Oils/PlasmaC8High Precision5-100 nM[6]

Experimental Protocols

This protocol is designed for the extraction of this compound from a 500 µL plasma or serum sample. All procedures should be performed in a clean laboratory environment to avoid contamination.

Materials and Reagents:

  • SPE Cartridges: C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Biological Sample: Plasma or Serum

  • Internal Standard: Deuterated analog of this compound (if available) or a related deuterated fatty acid.

  • Solvents (HPLC or MS grade):

  • Reagents:

    • Formic Acid or Acetic Acid

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • Nitrogen evaporator

    • Vortex mixer

    • Glass centrifuge tubes

    • Autosampler vials for analysis

Protocol Steps:

1. Sample Pre-treatment (Protein Precipitation):

  • To a 500 µL aliquot of plasma or serum in a glass centrifuge tube, add an appropriate amount of internal standard.

  • Add 1.5 mL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 4°C for 10 minutes at 10,000 x g.

  • Carefully transfer the supernatant to a clean glass tube.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of water through the cartridge. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 2 mL of hexane to remove non-polar lipid interferences[3].

    • Dry the cartridge thoroughly under a high vacuum for 10-15 minutes.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the this compound with 2 mL of methyl formate[3].

3. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., methanol or acetonitrile) compatible with the subsequent analytical method (LC-MS or GC-MS).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

For GC-MS Analysis: If the analysis is to be performed by GC-MS, a derivatization step is required to convert the carboxylic acid to a more volatile ester. A common method is to form fatty acid methyl esters (FAMEs) using BF₃-methanol or by forming pentafluorobenzyl (PFB) esters.

Mandatory Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_post_extraction Post-Extraction start 500 µL Plasma/Serum add_is Add Internal Standard start->add_is precipitate Add 1.5 mL Acetonitrile (1% Formic Acid) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition: 1. 2 mL Methanol 2. 2 mL Water condition->load wash Wash: 1. 2 mL Water 2. 2 mL Hexane load->wash dry_cartridge Dry Cartridge (Vacuum) wash->dry_cartridge elute Elute: 2 mL Methyl Formate dry_cartridge->elute eluate Collect Eluate elute->eluate dry_down Evaporate to Dryness (N2) eluate->dry_down reconstitute Reconstitute in 100 µL Solvent dry_down->reconstitute analysis LC-MS or GC-MS Analysis reconstitute->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

P450_Pathway palmitoleic_acid Palmitoleic Acid (cis-9-Hexadecenoic Acid) enzyme Cytochrome P450 Epoxygenase palmitoleic_acid->enzyme epoxide This compound enzyme->epoxide cofactors NADPH + O2 cofactors->enzyme e-

Caption: Biosynthesis of this compound via the Cytochrome P450 pathway.

References

Application Notes and Protocols for Determining the Cellular Activity of cis-9,10-Epoxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9,10-Epoxyhexadecanoic acid is an endogenous epoxy fatty acid derived from the cytochrome P450-mediated oxidation of palmitoleic acid. As a lipid signaling molecule, it has the potential to modulate various physiological and pathophysiological processes. This document provides detailed application notes and protocols for cell-based assays to characterize the biological activity of this compound. The primary activities investigated are its potential to modulate soluble epoxide hydrolase (sEH), activate peroxisome proliferator-activated receptors (PPARs), and affect overall cell health.

Assessment of Soluble Epoxide Hydrolase (sEH) Inhibition

Application Note:

Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the degradation of epoxy fatty acids into their corresponding, and often less bioactive, diols.[1][2] Inhibition of sEH can increase the endogenous levels of epoxy fatty acids, which has shown therapeutic potential in treating inflammatory and cardiovascular conditions.[2][3] Therefore, determining if this compound can inhibit sEH is crucial to understanding its biological function. A common method to assess sEH activity is through a fluorogenic substrate-based assay.

Experimental Protocol: sEH Inhibition Assay

This protocol is adapted from high-throughput screening methods for sEH inhibitors.[1][3]

Principle:

The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to produce a highly fluorescent product. A decrease in the fluorescent signal in the presence of the test compound (this compound) indicates inhibition of sEH activity.

Materials:

  • Recombinant human sEH (HsEH)

  • (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or other suitable fluorogenic sEH substrate

  • Assay Buffer: 25 mM BisTris–HCl, pH 7.0, containing 0.1 mg/ml BSA

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader (Excitation/Emission ~330/465 nm)

  • This compound

  • Positive Control Inhibitor (e.g., AUDA)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add 50 µL of the this compound dilutions.

    • Positive Control Wells: Add 50 µL of a known sEH inhibitor (e.g., AUDA) at a concentration known to cause maximal inhibition.

    • Vehicle Control Wells: Add 50 µL of the assay buffer containing the same concentration of the vehicle solvent (e.g., DMSO) as the test wells.

    • No Enzyme Control Wells: Add 100 µL of assay buffer.

  • Enzyme Addition: Add 50 µL of recombinant human sEH diluted in assay buffer to the test, positive control, and vehicle control wells.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate (e.g., PHOME, final concentration 15-50 µM) to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate used (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).

  • Data Analysis:

    • Subtract the average fluorescence of the "No Enzyme Control" wells from all other wells.

    • Calculate the percent inhibition using the following formula:

    • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Data Presentation:

Concentration (µM)% sEH Inhibition
0.1
1
10
50
100
Positive Control

Experimental Workflow for sEH Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compounds Add compounds and controls to 96-well plate Compound_Prep->Add_Compounds Control_Prep Prepare Positive and Vehicle Controls Control_Prep->Add_Compounds Enzyme_Prep Prepare sEH Enzyme Solution Substrate_Prep Prepare Fluorogenic Substrate Solution Add_Enzyme Add sEH Enzyme Add_Compounds->Add_Enzyme Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em ~330/465 nm) Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the sEH fluorometric inhibition assay.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay

Application Note:

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play critical roles in lipid metabolism and inflammation.[4] Fatty acids and their derivatives are known to be natural ligands for PPARs.[4][5] Determining whether this compound can activate PPAR subtypes (PPARα, PPARγ, PPARβ/δ) is essential for understanding its potential role in metabolic regulation. A common method to assess PPAR activation is a reporter gene assay.

Experimental Protocol: PPAR Reporter Gene Assay

This protocol describes a transient transfection-based reporter assay.

Principle:

Cells are co-transfected with two plasmids: one expressing a specific PPAR subtype and another containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase). If this compound binds to and activates the PPAR, the receptor will bind to the PPRE and drive the expression of the reporter gene, leading to a measurable signal.

Materials:

  • Mammalian cell line (e.g., HEK293T, CHO, or HepG2)

  • Cell culture medium and supplements

  • Expression plasmids for human PPARα, PPARγ, and PPARβ/δ

  • Reporter plasmid containing a PPRE-driven luciferase gene (e.g., pGL4.23[luc2/PPRE/Hygro])

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay system

  • Luminometer

  • This compound

  • Positive Control Agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Prepare transfection complexes according to the manufacturer's protocol. For each well, co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

    • A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control agonists in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • If a normalization control was used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the log concentration of this compound to determine the EC50 value.

Data Presentation:

Concentration (µM)PPARα Fold ActivationPPARγ Fold ActivationPPARβ/δ Fold Activation
0.1
1
10
50
100
Positive Control

Signaling Pathway for PPAR Activation

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand cis-9,10-Epoxyhexadecanoic acid PPAR PPAR Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Gene Target Gene (e.g., Luciferase) PPRE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein (Luciferase) mRNA->Protein Translation

Caption: PPAR signaling pathway leading to gene expression.

Cell Viability and Cytotoxicity Assay

Application Note:

It is essential to assess the effect of this compound on cell viability to distinguish between specific biological activities and general cytotoxic effects.[6][7] An MTT or XTT assay is a standard colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • 96-well clear cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

  • This compound

  • Positive Control for cytotoxicity (e.g., Staurosporine)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium and add the medium containing the test compound, vehicle control, or positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percent cell viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).

Data Presentation:

Concentration (µM)% Cell Viability
0.1
1
10
50
100
Positive Control

Experimental Workflow for MTT Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with compounds Seed_Cells->Treat_Cells Prepare_Compounds Prepare serial dilutions of This compound Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Value Calculate_Viability->Determine_CC50

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for cis-9,10-Epoxyhexadecanoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of cis-9,10-Epoxyhexadecanoic acid (also known as cis-9,10-Epoxystearic acid or cis-EODA), an endogenous epoxide of oleic acid. This document outlines protocols for solubilization, cell treatment, and assessment of its biological activities, including cytotoxicity and anti-inflammatory effects. Additionally, it details the key signaling pathways influenced by this lipid mediator.

Introduction

This compound is a naturally occurring epoxy fatty acid formed from the cytochrome P450 (CYP)-mediated epoxidation of oleic acid.[1][2] It is an endogenous metabolite found in human plasma and urine.[1] Like other epoxy fatty acids, its biological activity is modulated by its metabolism, primarily through hydrolysis by the soluble epoxide hydrolase (sEH) into the less active diol, 9,10-dihydroxystearic acid. Due to the role of sEH in regulating the levels of epoxy fatty acids, inhibition of this enzyme is a key therapeutic strategy for enhancing the beneficial effects of these lipids, which include anti-inflammatory and analgesic properties. Furthermore, fatty acids and their derivatives are known to interact with peroxisome proliferator-activated receptors (PPARs), suggesting a potential role for this compound in regulating gene expression related to lipid metabolism and inflammation.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide representative data for related epoxy fatty acids or general experimental concentration ranges to guide initial experimental design. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentrations for their specific cell type and experimental conditions.

Table 1: Solubility of this compound

SolventConcentrationReference
Dimethylformamide (DMF)16 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)14 mg/mL[1]
Ethanol16 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)0.3 mg/mL[1]

Table 2: Representative Effective Concentrations for in vitro Assays

AssayCell LineCompoundEffective Concentration RangeReference
Cytotoxicity (MTT Assay)Various Cancer Cell LinesOleoyl-hybrid compounds10 - 50 µM (IC50)[3]
Anti-inflammatory (Nitric Oxide Inhibition)RAW 264.7 MacrophagesNorsesterterpene Peroxides7.4 - 23.8 µM (IC50)[4]
PPARα Activation (Luciferase Reporter Assay)COS-1 CellsPerfluorooctanesulfonate (PFOS)13 - 15 µM (EC50)[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments. Due to its lipophilic nature, it requires an organic solvent for initial dissolution.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells

This protocol outlines the general procedure for treating adherent cells with this compound. Fatty acids are often complexed with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and facilitate delivery to cells in aqueous culture media.

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in serum-free medium)

  • This compound stock solution (from Protocol 1)

Procedure:

  • Preparation of Fatty Acid-BSA Complex: a. In a sterile tube, warm the required volume of 10% fatty acid-free BSA solution to 37°C. b. While gently vortexing the BSA solution, slowly add the desired amount of the this compound stock solution. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1. c. Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Cell Treatment: a. Aspirate the culture medium from the cells. b. Wash the cells once with sterile Phosphate-Buffered Saline (PBS). c. Prepare the final treatment medium by diluting the fatty acid-BSA complex in serum-free or complete culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with BSA and the same concentration of DMSO used for the highest fatty acid concentration). d. Add the treatment medium to the cells. e. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells treated according to Protocol 2 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Aspirate the medium containing MTT.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking the plate for 5-10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 4: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (prepared as in Protocol 2) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-only control.

Signaling Pathways and Visualizations

The biological effects of this compound are primarily understood through its metabolic pathway and its potential interaction with nuclear receptors.

Biosynthesis and Metabolism of this compound

This compound is synthesized from oleic acid by cytochrome P450 epoxygenases and is subsequently metabolized by soluble epoxide hydrolase (sEH).

Oleic Acid Oleic Acid This compound This compound Oleic Acid->this compound CYP Epoxygenase 9,10-DiHET 9,10-DiHET This compound->9,10-DiHET sEH CYP Epoxygenase CYP Epoxygenase sEH sEH cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Measurement Seed Macrophages Seed Macrophages Pre-treat with c9,10-EHA Pre-treat with c9,10-EHA Seed Macrophages->Pre-treat with c9,10-EHA Stimulate with LPS Stimulate with LPS Pre-treat with c9,10-EHA->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance Measure Absorbance Griess Assay->Measure Absorbance Calculate NO Concentration Calculate NO Concentration Measure Absorbance->Calculate NO Concentration c9,10-EHA c9,10-EHA PPARα PPARα c9,10-EHA->PPARα RXR RXR PPARα->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled cis-9,10-Epoxyhexadecanoic Acid as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9,10-Epoxyhexadecanoic acid is an epoxy fatty acid (EpFA) derived from the endogenous omega-7 monounsaturated fatty acid, palmitoleic acid. This conversion is catalyzed by cytochrome P450 (CYP) epoxygenases. Like other EpFAs, this compound is involved in various physiological and pathophysiological processes, including inflammation and cardiovascular function. The accurate quantification of this lipid mediator is crucial for understanding its biological roles and for the development of novel therapeutics targeting EpFA metabolic pathways.

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endogenous small molecules due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is essential to correct for variability in sample extraction and instrument response, thereby ensuring reliable and reproducible results.

These application notes provide detailed protocols for the synthesis of a deuterated standard, sample preparation, and LC-MS/MS analysis for the accurate quantification of this compound in biological matrices.

Signaling Pathway

This compound is part of the broader epoxy fatty acid signaling pathway. These signaling lipids are known to exert their effects through various mechanisms, including the activation of G-protein coupled receptors, leading to changes in intracellular second messengers like cyclic AMP (cAMP).[1][2] The primary route of metabolism for EpFAs is hydrolysis to their corresponding diols by the soluble epoxide hydrolase (sEH).[3][4] Inhibition of sEH can potentiate the biological effects of EpFAs by increasing their bioavailability.

Epoxy_Fatty_Acid_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Palmitoleic_Acid Palmitoleic Acid CYP_Epoxygenase CYP Epoxygenase Palmitoleic_Acid->CYP_Epoxygenase GPCR GPCR AC Adenylyl Cyclase GPCR->AC cis_9_10_EpHex cis-9,10-Epoxyhexadecanoic Acid CYP_Epoxygenase->cis_9_10_EpHex cis_9_10_EpHex->GPCR Activation sEH Soluble Epoxide Hydrolase (sEH) cis_9_10_EpHex->sEH Hydrolysis Diol 9,10-Dihydroxy- hexadecanoic Acid sEH->Diol cAMP cAMP AC->cAMP Downstream_Effects Downstream Biological Effects cAMP->Downstream_Effects experimental_workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Tissue) ISTD_Spiking 2. Spiking with Deuterated Internal Standard Sample_Collection->ISTD_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Folch Method) ISTD_Spiking->Lipid_Extraction Evaporation 4. Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis 7. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

Monoclonal Antibodies for the Detection of cis-9,10-Epoxyhexadecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

cis-9,10-Epoxyhexadecanoic acid is an oxidized lipid metabolite derived from palmitoleic acid. The study of such epoxy fatty acids is crucial for understanding their potential roles in various physiological and pathological processes. Reliable detection and quantification of these molecules are essential for advancing research in this area. While mass spectrometry is a standard method for the analysis of oxidized lipids, immunoassays utilizing specific monoclonal antibodies offer a high-throughput and cost-effective alternative for routine analysis.

This document provides detailed protocols and application notes for the use of monoclonal antibodies in the detection of this compound. It is important to note that as of the last update, specific monoclonal antibodies for this compound are not widely commercially available. The following protocols are based on established methods for the development and use of antibodies against other small lipid molecules, such as 9,10-dihydroxyoctadecanoic acid (DiHOME)[1], and serve as a guide for researchers developing their own immunoassays.

Antibody Production and Characterization

The generation of monoclonal antibodies against small molecules like this compound requires the use of a hapten-carrier conjugate to elicit a robust immune response.

General Workflow for Monoclonal Antibody Production

Antibody_Production_Workflow cluster_0 Hapten-Carrier Conjugate Preparation cluster_1 Immunization and Hybridoma Technology cluster_2 Antibody Production and Purification Hapten This compound (Hapten) Conjugation Covalent Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunization Immunize Mice Conjugation->Immunization Spleen Isolate Spleen Cells Immunization->Spleen Fusion Fuse Spleen and Myeloma Cells Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Hybridomas Select for Hybridomas Fusion->Hybridomas Screening Screen for Antigen-Specific Antibodies Hybridomas->Screening Cloning Subclone Positive Hybridomas Screening->Cloning Expansion Expand Clones Cloning->Expansion Production Produce Monoclonal Antibodies (in vitro or in vivo) Expansion->Production Purification Purify Antibodies (e.g., Protein A/G Chromatography) Production->Purification

Caption: Workflow for generating monoclonal antibodies against small lipid haptens.

Illustrative Antibody Characteristics

The following table summarizes the expected performance characteristics of a monoclonal antibody developed for this compound. This data is illustrative and should be determined experimentally for any newly developed antibody.

CharacteristicDescriptionIllustrative Value
Immunogen Hapten-carrier conjugateThis compound conjugated to Keyhole Limpet Hemocyanin (KLH)
Clone ID Unique identifier for the hybridoma cell lineEHA-1
Isotype Antibody isotypeIgG1
Specificity Primary target antigenThis compound
Cross-reactivity Recognition of related moleculesSee Table 2
Application Recommended applicationsCompetitive ELISA

Table 1: Illustrative characteristics of a monoclonal antibody against this compound.

Competitive ELISA Protocol

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples. The principle of this assay is the competition between free this compound in the sample and a fixed amount of a this compound-protein conjugate (coating antigen) for binding to a limited amount of the specific monoclonal antibody.

Principle of Competitive ELISA

Competitive_ELISA cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Well_A Coating Antigen Ab_A Antibody Well_A->Ab_A High Binding Det_A Detection Signal Ab_A->Det_A Strong Signal Well_B Coating Antigen Ab_B Antibody Well_B->Ab_B Low Binding Det_B Detection Signal Ab_B->Det_B Weak Signal Analyte_B Free Analyte Analyte_B->Ab_B High Binding

References

Application Note and Protocols: Lipidomics Workflow for the Analysis of Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy fatty acids (EpFAs) are bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP450) enzymes.[1][2] These molecules, including epoxyeicosatrienoic acids (EETs) from arachidonic acid and epoxydocosapentaenoic acids (EpDPAs) from docosahexaenoic acid, play crucial roles in various physiological processes.[3] Notably, EpFAs generally exhibit anti-inflammatory properties, in contrast to the often pro-inflammatory metabolites generated by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] The primary route of EpFA degradation is through soluble epoxide hydrolase (sEH), which converts them to their corresponding, and often less active, diols.[1][4] Consequently, the analysis and quantification of EpFAs in biological systems are of significant interest for understanding disease pathogenesis and for the development of novel therapeutics, particularly those targeting the sEH enzyme.[1][4]

This document provides a detailed lipidomics workflow for the sensitive and specific quantification of EpFAs in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipidomics Workflow Overview

The comprehensive analysis of epoxy fatty acids involves a multi-step process, beginning with sample collection and preservation, followed by lipid extraction, LC-MS/MS analysis, and finally, data processing and interpretation. Each step is critical for obtaining accurate and reproducible results.

Lipidomics_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Collection Sample Collection (Plasma, Tissues, Cells) Sample_Preservation Sample Preservation (pH 10, -80°C) Sample_Collection->Sample_Preservation Lipid_Extraction Lipid Extraction (LLE or SPE) Sample_Preservation->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (Reversed-Phase, MRM) Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Figure 1: Overall lipidomics workflow for epoxy fatty acid analysis.

Experimental Protocols

Sample Collection and Preservation

Proper sample handling is crucial to prevent the degradation of EpFAs.

  • Plasma/Serum: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate plasma. Adjust the pH to 10 with NaOH and store at -80°C until extraction.[5]

  • Tissues: Excise tissues, rinse with cold phosphate-buffered saline (PBS), blot dry, and flash-freeze in liquid nitrogen.[6] Store at -80°C.

  • Cells: For cultured cells, wash with cold PBS, scrape, and pellet by centrifugation at 4°C. Flash-freeze the cell pellet in liquid nitrogen and store at -80°C.

Lipid Extraction

This protocol is adapted from established methods for extracting oxidized fatty acids from biological matrices.[6][7]

Materials:

  • Methanol (B129727) (MS grade), Chloroform (MS grade), Isopropanol (MS grade), Hexane (MS grade)

  • Milli-Q or LC-MS grade water

  • Internal standards (deuterated or ¹³C-labeled EpFA standards)

  • 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)[8]

  • Glass vials and syringes

Procedure (for Plasma):

  • Thaw plasma samples on ice.

  • To a 12 x 75 mm borosilicate glass test tube, add 200 µL of plasma.[8]

  • Add 10 µL of the internal standard mixture.

  • Add 1.0 mL of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[8]

  • Vortex briefly to mix.

  • For tissues, homogenize the frozen tissue to a powder using a liquid nitrogen-cooled mortar and pestle before extraction.[6]

  • For cells, add 200 µL of cold methanol containing internal standards to the cell pellet (for ~10⁶ cells).[6] Vortex thoroughly. Add 500 µL of chloroform, vortex, and incubate at 4°C for 10 minutes. Add 200 µL of water for phase separation, vortex, and incubate at 4°C for 10 minutes.[6]

  • Centrifuge at a low speed (e.g., 600 rpm) for 5 minutes to separate the phases.[6]

  • Carefully transfer the lower organic layer (chloroform layer) to a new glass vial.[6]

  • Dry the extract under a gentle stream of nitrogen or using a speed vacuum.

  • Reconstitute the dried lipid extract in an appropriate volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., Methanol/Water mixture).

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for the identification and quantification of EpFAs.[7]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex 1.7 µm XB-C18, 150 x 2.1 mm).[9]

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Methanol with 0.1% acetic acid.[10]

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more hydrophobic EpFAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.[9]

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Source Temperature: 350°C.[8]

  • Ion Spray Voltage: -4.2 kV.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each EpFA and internal standard are monitored.

Table 1: Example MRM Transitions for select Epoxy Fatty Acids

AnalytePrecursor Ion (m/z)Product Ion (m/z)
14,15-EET319.2219.2
11,12-EET319.2195.1
8,9-EET319.2167.1
5,6-EET319.2155.1
14,15-EET-d8327.2226.2

Note: MRM transitions should be optimized for the specific instrument being used.

Data Analysis

The data analysis workflow for lipidomics typically involves several steps, from initial data processing to statistical analysis and biological interpretation.[11][12]

Data_Analysis_Workflow Raw_Data Raw LC-MS/MS Data (.wiff, .raw) Peak_Picking Peak Picking and Integration Raw_Data->Peak_Picking Normalization Normalization to Internal Standards Peak_Picking->Normalization Quantification Quantification using Calibration Curves Normalization->Quantification Data_Matrix Data Matrix Generation (Features x Samples) Quantification->Data_Matrix Statistical_Analysis Multivariate Statistical Analysis (PCA, PLS-DA) Data_Matrix->Statistical_Analysis Biomarker_Discovery Biomarker Discovery and Pathway Analysis Statistical_Analysis->Biomarker_Discovery

Figure 2: Detailed data analysis workflow for lipidomics.
  • Peak Integration: Chromatographic peaks for each analyte and internal standard are integrated using the instrument's software or a dedicated data processing platform.

  • Quantification: A calibration curve is generated using known concentrations of authentic standards. The concentration of each EpFA in the sample is then calculated relative to its corresponding internal standard.

  • Data Normalization: To account for variations in sample preparation and instrument response, the quantified values are often normalized to the total lipid content or a specific housekeeping lipid.

  • Statistical Analysis: Statistical methods such as t-tests, ANOVA, Principal Component Analysis (PCA), and Partial Least Squares Discriminant Analysis (PLS-DA) are used to identify significant differences in EpFA levels between experimental groups.[13]

Data Presentation

Quantitative results should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 2: Example Quantitation of Epoxy Fatty Acids in Human Plasma

AnalyteControl Group (ng/mL)Treatment Group (ng/mL)p-value
14,15-EETMean ± SDMean ± SD<0.05
11,12-EETMean ± SDMean ± SD>0.05
8,9-EETMean ± SDMean ± SD<0.05
5,6-EETMean ± SDMean ± SD<0.01

Epoxy Fatty Acid Signaling

EpFAs exert their biological effects through various signaling pathways. A primary mechanism involves the inhibition of pro-inflammatory pathways, such as the NF-κB signaling cascade.

EpFA_Signaling PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane CYP450 Cytochrome P450 (CYP450) PUFA->CYP450 EpFA Epoxy Fatty Acids (EpFAs) CYP450->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Degradation NFkB_Inhibition Inhibition of NF-κB Signaling EpFA->NFkB_Inhibition Diol Diols (Less Active) sEH->Diol Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory

Figure 3: Simplified signaling pathway of epoxy fatty acids.

EpFAs are generated from PUFAs by CYP450 enzymes and can be degraded by sEH.[4] One of their key anti-inflammatory actions is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory genes.[4]

Conclusion

The lipidomics workflow described in this application note provides a robust framework for the accurate and sensitive quantification of epoxy fatty acids in various biological samples. By employing these detailed protocols, researchers can gain valuable insights into the roles of EpFAs in health and disease, potentially leading to the identification of new biomarkers and the development of novel therapeutic strategies.

References

In vivo Administration of cis-9,10-Epoxyhexadecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo administration protocols for cis-9,10-Epoxyhexadecanoic acid (also known as cis-9,10-Epoxystearic acid) in animal models. This document is intended to guide researchers in designing and executing preclinical studies involving this endogenous metabolite of oleic acid.

Summary of In Vivo Administration Protocols

Limited publicly available data exists detailing the in vivo administration of this compound for efficacy studies in animal models of disease. The majority of published research focuses on toxicological assessments. The following table summarizes the key quantitative data from a subacute toxicity study.

Animal ModelAdministration RouteDosageVehicleStudy DurationObservations
Sprague-Dawley Rats (male & female)GavageUp to 250 mg/kg body weight dailyNot specified in abstractSubacuteDid not affect growth rate, food consumption, organ weights, hematology, blood chemistry, or histology.[1][2]

Experimental Protocols

Detailed methodologies for the preparation of this compound formulations for in vivo administration are crucial for ensuring reproducibility. The following protocols are based on common practices for administering lipophilic compounds.

Vehicle Preparation for Oral and Intraperitoneal Administration

This protocol yields a suspended solution suitable for oral gavage or intraperitoneal injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • For a final concentration of 1 mg/mL, combine the following in a sterile tube, vortexing thoroughly after each addition:

    • 10% DMSO stock solution

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • It is recommended to prepare this formulation fresh on the day of use.

Vehicle Preparation for Administration in an Oil-Based Vehicle

This protocol yields a clear solution, which may be suitable for subcutaneous or oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • To prepare the final working solution, add 10% of the DMSO stock solution to 90% corn oil.

  • Mix thoroughly until a clear solution is achieved.

  • For long-term studies (exceeding half a month), the stability of the compound in this formulation should be carefully considered.[3]

Signaling and Metabolism

This compound is an endogenous epoxy fatty acid formed from the oxidation of oleic acid.[4] This conversion is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2C and CYP3A.[4] It has been detected in human plasma and urine.[3][4] The enzymatic formation of this compound from oleic acid has been demonstrated in liver microsomes from rats, rabbits, and humans and is dependent on CYP, NADPH+H+, and O2.[5]

Below is a diagram illustrating the metabolic pathway of this compound.

Metabolic Pathway of this compound oleic_acid Oleic Acid epoxy_acid This compound oleic_acid->epoxy_acid Epoxidation cyp_enzymes Cytochrome P450 Enzymes (e.g., CYP2C, CYP3A) cyp_enzymes->epoxy_acid further_metabolism Further Metabolism epoxy_acid->further_metabolism Hydration, etc.

Caption: Metabolic formation of this compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for in vivo studies involving the administration of this compound.

General In Vivo Experimental Workflow animal_model Select Animal Model formulation Prepare Formulation (e.g., Suspension or Solution) animal_model->formulation administration Administer Compound (e.g., Gavage, IP) formulation->administration monitoring Monitor Animals (e.g., Clinical Signs, Body Weight) administration->monitoring endpoint Endpoint Analysis (e.g., Blood Collection, Tissue Harvest) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: A typical workflow for in vivo animal studies.

References

Troubleshooting & Optimization

Improving mass spectrometry sensitivity for cis-9,10-Epoxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of cis-9,10-Epoxyhexadecanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for this specific epoxy fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for this compound analysis by mass spectrometry?

A1: The primary challenges include its relatively low natural abundance in biological samples, potential for signal suppression from complex sample matrices, and suboptimal ionization efficiency in its native form. To overcome these, careful optimization of sample preparation, chromatographic separation, and mass spectrometry parameters is crucial. Derivatization is also a common strategy to enhance sensitivity.

Q2: Which ionization technique is most suitable for the analysis of this compound?

A2: The choice of ionization technique depends on the analytical approach (GC-MS or LC-MS).

  • For LC-MS analysis , Electrospray Ionization (ESI) is a widely used soft ionization method.[1][2] It can be operated in both positive and negative ion modes. For acidic molecules like this compound, negative ion mode ESI is often preferred as it readily forms the [M-H]- ion.[3]

  • For GC-MS analysis , which requires prior derivatization, Electron Ionization (EI) and Chemical Ionization (CI) are common.[4][5] Negative-ion chemical ionization (NICI) is particularly effective for derivatives containing electrophilic groups, such as pentafluorobenzyl (PFB) esters, leading to high sensitivity.[6]

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not always mandatory with modern, highly sensitive mass spectrometers, derivatization is a powerful strategy to significantly improve sensitivity and chromatographic behavior, especially for GC-MS analysis.[1] For LC-MS, derivatization can also enhance ionization efficiency. Common derivatization strategies include the formation of pentafluorobenzyl (PFB) esters for enhanced sensitivity in negative-ion mode GC-MS or LC-MS.[6][7][8]

Q4: How can I minimize matrix effects in my sample analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, can be minimized through effective sample preparation. Techniques such as solid-phase extraction (SPE)[9][10][11][12], liquid-liquid extraction (LLE)[2], and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method[11] are effective in removing interfering components from complex matrices. The use of a stable isotope-labeled internal standard, such as cis-[9,10-2H2]-EODA, is also crucial for accurate quantification by compensating for matrix effects and variations in sample recovery.[7]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

CauseTroubleshooting Steps
Suboptimal Ionization • For ESI, optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[3] • Consider switching polarity; for this compound, negative ion mode is often more sensitive.[3] • For GC-MS with NICI, ensure the reagent gas pressure is optimized.
Inefficient Derivatization • Verify the quality and concentration of derivatizing agents. • Optimize reaction conditions (temperature, time, and pH). • Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
Sample Degradation • Minimize freeze-thaw cycles. • Store samples and extracts at -80°C. • Use antioxidants during sample preparation if oxidative degradation is suspected.[13]
Matrix Suppression • Improve sample cleanup using SPE or LLE.[2][10] • Dilute the sample extract to reduce the concentration of interfering matrix components. • Optimize the chromatographic separation to resolve the analyte from co-eluting matrix components.
Issue 2: Poor Peak Shape or Shifting Retention Times

Possible Causes and Solutions:

CauseTroubleshooting Steps
Column Contamination • Implement a column wash step at the end of each analytical run. • If the column is heavily contaminated, try flushing it with a series of strong solvents.[14]
Improper Mobile Phase • Ensure the mobile phase is correctly prepared and degassed. • For LC-MS, check the pH of the mobile phase; for acidic compounds, a lower pH can improve peak shape.
Column In-equilibration • Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[15]
Injection Solvent Mismatch • The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[14]

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Plasma for GC-MS Analysis

This protocol is based on methods described for the analysis of epoxy fatty acids.[7][8]

  • Sample Preparation:

    • To 1 mL of plasma, add a known amount of a suitable internal standard (e.g., cis-[9,10-2H2]-EODA).[7]

    • Acidify the plasma to pH 4.5 with a suitable acid (e.g., 1M HCl).

  • Extraction:

    • Perform a liquid-liquid extraction by adding 3 volumes of a non-polar solvent like iso-octane or ethyl acetate.

    • Vortex thoroughly for 1 minute and centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction twice more and combine the organic extracts.

  • Derivatization to PFB Ester:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

    • Add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724) and 25 µL of 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile.[8]

    • Vortex and incubate at room temperature for 20 minutes.

    • Evaporate the derivatization reagents to dryness under nitrogen.

  • Sample Clean-up (Optional but Recommended):

    • Reconstitute the dried sample in a small volume of a suitable solvent and purify using HPLC to isolate the PFB ester derivative.[7]

  • Final Preparation for GC-MS:

    • Reconstitute the final dried sample in 50 µL of iso-octane for injection into the GC-MS.[8]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a general guide for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid.[1]

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Negative ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: Optimize between -2.5 to -4.5 kV.

    • Nebulizer Gas: Nitrogen, optimize pressure.

    • Drying Gas: Nitrogen, optimize flow rate and temperature (e.g., 350°C).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

      • Precursor Ion (Q1): m/z corresponding to the deprotonated molecule [M-H]- of this compound.

      • Product Ion (Q3): Select a characteristic fragment ion for quantification and another for confirmation.

Data Presentation

Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of Epoxy Fatty Acids
Derivatization ReagentIonization MethodKey AdvantagesDetection Limit ExampleReference
Pentafluorobenzyl Bromide (PFBBr)Negative-Ion Chemical Ionization (NICI)High sensitivity due to the electrophilic nature of the PFB group.~2 nM in plasma[7]
3-PyridylcarbinolElectron Impact (EI)Provides characteristic fragmentation patterns that allow for unequivocal identification of epoxide isomers.Not specified[16]
2,3,5,6-TetrafluorobenzenethiolElectron Impact (EI)Promotes favorable mass fragmentation and reduces alkene isomerization.5 pg/µL[17]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (Optional, e.g., PFB Ester) extraction->derivatization chromatography Chromatographic Separation (GC or LC) derivatization->chromatography ms Mass Spectrometry (e.g., MS/MS) chromatography->ms quantification Quantification ms->quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Low Signal Intensity? check_ms Check MS Parameters (Tuning, Calibration, Source Conditions) start->check_ms Yes good_signal Signal is Acceptable start->good_signal No check_sample_prep Review Sample Preparation (Extraction Recovery, Derivatization Efficiency) check_ms->check_sample_prep Parameters OK check_matrix Investigate Matrix Effects (Dilution Series, Post-Column Infusion) check_sample_prep->check_matrix Prep OK

References

Technical Support Center: Quantification of Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of epoxy fatty acids (EpFAs). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying epoxy fatty acids?

A1: The quantification of epoxy fatty acids presents several analytical challenges. Key difficulties include the low physiological concentrations of these analytes, their inherent chemical instability, and the presence of numerous positional and stereo-isomers that can be difficult to separate. Furthermore, complex biological matrices can interfere with analysis, and the choice of analytical methodology (GC-MS vs. LC-MS/MS) can significantly impact results.

Q2: My epoxy fatty acid analytes are degrading during sample preparation. What are the likely causes and solutions?

A2: Epoxy fatty acids are susceptible to degradation, particularly through the opening of the epoxide ring under acidic conditions. Since sample acidification is often employed to improve extraction efficiency, this creates a conflict.

  • Problem : The pKa of most epoxy fatty acids is around 4.4. Acidifying the sample below this pH protonates the carboxylic acid group, increasing its hydrophobicity and thus extraction into an organic solvent. However, the acidic environment can also protonate the epoxide ring, making it susceptible to nucleophilic attack and degradation.

  • Solutions :

    • Careful pH Control : Maintain the pH as close to neutral as possible while still achieving acceptable extraction recovery. A pH of around 5.0 might be a reasonable compromise.

    • Rapid Extraction : Minimize the time the sample is exposed to acidic conditions.

    • Alternative Extraction Methods : Consider solid-phase extraction (SPE) with a non-acidic elution solvent.

Q3: I am observing poor peak shape and co-elution of isomers in my chromatogram. How can I improve my separation?

A3: Co-elution of EpFA isomers is a common problem that can lead to inaccurate quantification.

  • For LC-MS/MS :

    • Column Choice : Utilize a high-resolution column, such as a C18 or a chiral column, to improve the separation of isomers.

    • Mobile Phase Optimization : Adjust the mobile phase composition and gradient to enhance separation. The use of additives like acetic acid in the mobile phase can sometimes improve peak shape.[1]

    • Flow Rate : A lower flow rate can often improve resolution.

  • For GC-MS :

    • Derivatization : Derivatization to fatty acid methyl esters (FAMEs) is essential for GC analysis to increase volatility and reduce polarity.[2] Silylation is another derivatization technique that can be employed.[2]

    • Column Selection : A polar capillary column is often recommended for the separation of FAMEs.[1]

Q4: How do I choose an appropriate internal standard for my assay?

A4: The selection of a suitable internal standard is critical for accurate quantification as it compensates for variability in sample preparation and instrument response.

  • Ideal Characteristics : An ideal internal standard should be structurally similar to the analyte but have a different mass to allow for distinct detection by the mass spectrometer. It should also have similar extraction and ionization properties to the analyte.

  • Common Choices : Deuterated analogs of the epoxy fatty acids being quantified are the gold standard. For example, uniformly labeled 13C fatty acids can be used as internal standards.[3] If a deuterated standard is not available, a structurally similar fatty acid that is not present in the sample can be used, such as methyl nonadecanoate (B1228766) (C19:0).[1]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

This is a frequent problem that can arise from several steps in the analytical workflow.

Potential Cause Troubleshooting Steps
Poor Solubility Ensure the pH of aqueous buffers is adjusted to maintain solubility. For epoxy fatty acids with a pKa around 4.4, increasing the pH can enhance solubility.
Inefficient Extraction Optimize the extraction solvent system. For liquid-liquid extractions, a chloroform/methanol mixture is a common choice. Consider performing a second extraction of the aqueous phase to improve recovery. For solid-phase extraction (SPE), ensure the chosen sorbent and elution solvents are appropriate for epoxy fatty acids.
Matrix Effects Complex biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. To mitigate this, incorporate a thorough sample cleanup step, such as SPE. You can assess matrix effects by comparing the signal of the internal standard in a clean solvent versus the sample matrix.
Analyte Adsorption Epoxy fatty acids can adsorb to plasticware. Using silanized glassware can help to minimize this issue.
Issue 2: Inconsistent or Non-Reproducible Results

Variability in your results can undermine the reliability of your data.

Potential Cause Troubleshooting Steps
Incomplete Derivatization (GC-MS) Ensure the derivatization reaction goes to completion. Optimize reaction time and temperature. The use of a catalyst like boron trifluoride (BF₃)-methanol is common for creating FAMEs.[2]
Instrument Instability Check for fluctuations in LC pressure, which could indicate a leak or blockage. Ensure the mass spectrometer is properly calibrated and tuned. Regularly clean the ion source to prevent contamination buildup.
Internal Standard Issues Verify the purity and concentration of your internal standard. Ensure it is added to all samples and standards at a consistent concentration early in the sample preparation process.
Sample Degradation Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocols

LC-MS/MS Method for Epoxy Fatty Acid Quantification

This protocol provides a general framework for the analysis of epoxy fatty acids in biological matrices.

  • Sample Preparation :

    • To 100 µL of plasma, add an appropriate deuterated internal standard.

    • Perform a liquid-liquid extraction with a 2:1 mixture of chloroform:methanol.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic (lower) phase and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC Separation :

    • Column : C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% acetic acid.

    • Mobile Phase B : Acetonitrile/Methanol (80:20) with 0.1% acetic acid.

    • Gradient : A linear gradient from 30% B to 100% B over 15 minutes.

    • Flow Rate : 0.2 mL/min.

  • MS/MS Detection :

    • Ionization Mode : Negative electrospray ionization (ESI-).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions should be optimized for each epoxy fatty acid and internal standard.

GC-MS Method for Epoxy Fatty Acid Quantification

This protocol outlines a general procedure for analyzing epoxy fatty acids as their fatty acid methyl esters (FAMEs).

  • Sample Preparation and Derivatization :

    • Extract lipids from the sample using a suitable method (e.g., Folch extraction).

    • Evaporate the solvent and add 2 mL of 12% BF₃-methanol.

    • Heat at 60°C for 10 minutes to form the FAMEs.

    • Cool the sample, add 1 mL of water and 1 mL of hexane (B92381), and vortex.

    • Collect the upper hexane layer containing the FAMEs.

  • GC Separation :

    • Column : A polar capillary column (e.g., CP-Sil 88).[1]

    • Carrier Gas : Helium.

    • Temperature Program : Start at 100°C, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MS Detection :

    • Ionization Mode : Electron Ionization (EI).

    • Analysis Mode : Selected Ion Monitoring (SIM) or full scan.

Quantitative Data Summary

The following table summarizes typical performance characteristics for different analytical methods used in epoxy fatty acid quantification.

Method Analyte Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery Reference
GC-FIDtrans- and cis-epoxy stearic acidFrying Oils6.32 and 13.09 µg/mL20.87 to 43.19 µg/mL89.32% to 107.08%[4]
LC-MS/MSVarious OxylipinsPlasma0.002-7 ng/mL-85-112%[5]

Visualizations

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction drydown Evaporate to Dryness extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject Sample reconstitute->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quant Quantification (Internal Standard Calibration) ms_detect->quant results Final Concentration quant->results

Caption: LC-MS/MS workflow for epoxy fatty acid quantification.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction start->extraction derivatization Derivatization to FAMEs (e.g., BF3-Methanol) extraction->derivatization fame_extraction Extract FAMEs into Hexane derivatization->fame_extraction injection Inject FAMEs fame_extraction->injection gc_sep GC Separation (Polar Column) injection->gc_sep ms_detect MS Detection (EI) gc_sep->ms_detect quant Quantification ms_detect->quant results Final Concentration quant->results

Caption: GC-MS workflow for epoxy fatty acid quantification.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Inaccurate Quantification c1 Analyte Degradation problem->c1 c2 Poor Recovery problem->c2 c3 Co-elution problem->c3 c4 Matrix Effects problem->c4 s1 Optimize pH, Minimize Time c1->s1 s2 Optimize Extraction, Use SPE c2->s2 s3 Optimize Chromatography c3->s3 s4 Improve Sample Cleanup c4->s4

Caption: Troubleshooting logic for inaccurate epoxy fatty acid quantification.

References

Stability of cis-9,10-Epoxyhexadecanoic acid in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-9,10-Epoxyhexadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and at different temperatures. The following information is curated to address common questions and troubleshooting scenarios you may encounter during your experiments.

Disclaimer: Specific stability data for this compound (C16) is limited. Much of the quantitative data and handling advice provided below is based on studies of its close structural analog, cis-9,10-Epoxyoctadecanoic acid (C18). This information should be used as a guideline, and it is recommended to perform in-house stability assessments for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a freezer at -20°C.[1][2] Some suppliers provide it in solution, and these solutions should also be stored at -20°C unless otherwise specified.[3] For the analogous C18 compound, cis-9,10-Epoxyoctadecanoic acid, a stability of at least four years has been reported at -20°C.[2]

Q2: In which solvents can I dissolve this compound?

Q3: How stable are epoxy fatty acids in solution?

The stability of epoxy fatty acids in solution is highly dependent on the solvent and the storage temperature. Stock solutions of cis-9,10-Epoxyoctadecanoic acid in organic solvents are reported to be stable for up to two years at -80°C and for one year at -20°C. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.

Q4: What are the primary degradation pathways for this compound?

The epoxide ring in fatty acids is susceptible to hydrolysis, which results in the formation of the corresponding diol (in this case, 9,10-dihydroxyhexadecanoic acid). This hydrolysis can be catalyzed by acidic conditions.[3] Therefore, it is crucial to avoid acidic environments during storage and handling if the integrity of the epoxide is to be maintained.

Troubleshooting Guide

Issue 1: My compound shows signs of degradation upon analysis (e.g., appearance of a more polar peak in HPLC).

  • Potential Cause: Hydrolysis of the epoxide ring to a diol. This is accelerated by the presence of water and acidic conditions.

  • Troubleshooting Steps:

    • Check Solvent Purity: Ensure you are using anhydrous solvents, especially for long-term storage of stock solutions.

    • pH Control: If working with aqueous buffers, maintain a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis. The pKa of the carboxylic acid group of most epoxy fatty acids is around 4.4, and acidifying the sample can increase the risk of epoxide ring opening.

    • Storage Temperature: Store stock solutions at -80°C for maximum stability. Avoid repeated freeze-thaw cycles by preparing aliquots.

    • Inert Atmosphere: For highly sensitive applications, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, another possible degradation pathway for fatty acids.

Issue 2: I am observing poor solubility of the compound in my aqueous experimental buffer.

  • Potential Cause: Epoxy fatty acids have low solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Use of a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. The final concentration of the organic solvent in your aqueous buffer should be kept low (typically <1%) to avoid affecting the biological system.

    • pH Adjustment: Increasing the pH of the aqueous solution above the pKa of the carboxylic acid group (around 4.4) will ionize the molecule, forming a more soluble carboxylate salt.

    • Use of Solubilizing Agents: For in vivo or cell-based assays, carriers such as bovine serum albumin (BSA) can be used to enhance the solubility and delivery of fatty acids.

Data Summary

The following tables summarize the available stability and solubility data for the closely related compound, cis-9,10-Epoxyoctadecanoic acid, which can be used as a reference.

Table 1: Recommended Storage Conditions and Stability

CompoundFormStorage TemperatureReported Stability
cis-9,10-Epoxyoctadecanoic acidSolid-20°C≥ 4 years[2]
cis-9,10-Epoxyoctadecanoic acidIn solvent-80°C2 years
cis-9,10-Epoxyoctadecanoic acidIn solvent-20°C1 year

Table 2: Solubility in Various Solvents

CompoundSolventSolubility
cis-9,10-Epoxyoctadecanoic acidDMF16 mg/ml[2]
cis-9,10-Epoxyoctadecanoic acidDMSO14 mg/ml[2]
cis-9,10-Epoxyoctadecanoic acidEthanol16 mg/ml[2]
cis-9,10-Epoxyoctadecanoic acidPBS (pH 7.2)0.3 mg/ml[2]

Experimental Protocols & Visualizations

Potential Degradation Pathway

The primary non-enzymatic degradation pathway for this compound in the presence of water and acid is the hydrolysis of the epoxide ring to form the corresponding vicinal diol.

G cluster_main Chemical Degradation of this compound A This compound B Protonated Epoxide (Intermediate) A->B H+ (Acid Catalyst) C threo-9,10-Dihydroxyhexadecanoic acid B->C H2O (Nucleophilic Attack)

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Assessment

A general workflow to assess the stability of this compound in a specific solvent and temperature is outlined below. This typically involves incubating the compound under the desired conditions and monitoring its concentration over time using a suitable analytical method.

G cluster_workflow Stability Testing Workflow prep Prepare stock solution of This compound in test solvent aliquot Aliquot into multiple vials prep->aliquot incubate Incubate at desired temperature(s) aliquot->incubate sample Withdraw samples at defined time points (t=0, t1, t2...) incubate->sample analyze Analyze samples by LC-MS or GC-MS sample->analyze quantify Quantify remaining parent compound and identify degradation products analyze->quantify data Plot concentration vs. time to determine degradation rate quantify->data

Caption: Generalized workflow for stability assessment of epoxy fatty acids.

References

Overcoming matrix effects in the analysis of cis-9,10-Epoxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-9,10-Epoxyhexadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, during experimental analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental workflow for the quantification of this compound.

Issue 1: Low Analyte Signal or Poor Sensitivity

Q1: I am observing a very low signal for this compound in my LC-MS/MS analysis. What are the potential causes?

A: Low signal intensity is a frequent problem in the analysis of epoxy fatty acids and can stem from several factors:

  • Ion Suppression: This is a major form of matrix effect where co-eluting endogenous compounds from the sample (e.g., phospholipids, other fatty acids) compete with your analyte for ionization in the mass spectrometer's ion source, thereby reducing its signal.[1]

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix will lead to low recovery and consequently, a weak signal. The acidic nature of the analyte requires specific pH conditions for efficient extraction.

  • Analyte Degradation: The epoxide group is susceptible to hydrolysis under strongly acidic or basic conditions.[1] Prolonged exposure to harsh pH during sample preparation can degrade the analyte.

  • Inefficient Ionization: The choice of mobile phase additives and ionization source parameters can significantly impact the ionization efficiency of this compound.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression. This involves comparing the signal of a standard spiked into a blank matrix extract versus the signal in a neat solvent.

  • Optimize Sample Preparation:

    • Ensure the sample is acidified to a pH of approximately 3-4 before liquid-liquid or solid-phase extraction to protonate the carboxylic acid group, which enhances its extraction into organic solvents.[1]

    • Consider using a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering phospholipids.

  • Minimize Degradation: Keep samples on ice during processing and avoid prolonged exposure to harsh pH conditions.[1]

  • Enhance Ionization:

    • Use a mobile phase containing a weak acid like formic or acetic acid to promote the formation of [M-H]⁻ ions in negative ion mode.

    • Optimize ion source parameters such as capillary voltage, gas flow, and temperature.

Issue 2: High Variability in Results (Poor Precision)

Q2: My replicate injections of the same sample show high variability in the peak area for this compound. What could be the reason?

A: High variability is often a consequence of inconsistent sample preparation or uncompensated matrix effects.

  • Inconsistent Extraction: Manual extraction procedures can introduce variability between samples.

  • Variable Matrix Effects: The composition of biological matrices can differ slightly from sample to sample, leading to varying degrees of ion suppression or enhancement.

  • Analyte Instability: Degradation of the analyte during storage or processing can be inconsistent across samples.

Troubleshooting Steps:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability. A SIL-IS for this compound would co-elute and experience similar matrix effects and extraction losses as the analyte. By using the peak area ratio of the analyte to the SIL-IS, these variations can be normalized. Note: A specific SIL-IS for this compound may not be commercially available. A deuterated analogue of a closely related epoxy fatty acid, such as cis-[9,10-2H2]-Epoxyoctadecanoic acid, could be used as a surrogate.[1]

  • Automate Sample Preparation: If possible, use an automated liquid handler for extractions to improve consistency.[1]

  • Standardize Procedures: Ensure consistent vortexing times, centrifugation speeds, and evaporation conditions for all samples.

  • Ensure Sample Stability: Store extracts at low temperatures (e.g., -80°C) and analyze them as soon as possible after preparation.

Issue 3: Choosing the Right Sample Preparation Technique

Q3: What is the best sample preparation method to minimize matrix effects for this compound analysis in plasma?

A: The choice of sample preparation technique depends on the required sensitivity and throughput. Here is a comparison of common methods:

  • Protein Precipitation (PPT): This method is fast and simple but often results in significant matrix effects as it does not effectively remove phospholipids. It may be suitable for screening purposes where high accuracy is not critical.

  • Liquid-Liquid Extraction (LLE): LLE offers a good balance between simplicity and cleanliness. Using a solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) after acidification of the plasma sample can effectively extract the analyte while leaving behind many polar interferences.

  • Solid-Phase Extraction (SPE): SPE, particularly with a C18 sorbent, generally provides the cleanest extracts and the least matrix effects when properly optimized.[1] It requires more method development but is recommended for quantitative assays requiring high accuracy and precision.

Quantitative Data Summary

The following table summarizes representative recovery and matrix effect data for oxylipins (the class of molecules to which this compound belongs) using different sample preparation techniques. Note that these values are for the closely related C18 analogue, cis-9,10-Epoxyoctadecanoic acid, and may vary for the C16 version and depending on specific laboratory conditions.

Sample Preparation TechniqueAnalyte ClassTypical Recovery (%)Typical Matrix Effect (%)Notes
Protein Precipitation (PPT)Oxylipins85 - 10520 - 70 (Suppression)Simple and fast, but prone to significant matrix effects.
Liquid-Liquid Extraction (LLE)Oxylipins70 - 9560 - 90 (Suppression)Good balance of simplicity and cleanliness.
Solid-Phase Extraction (SPE)Oxylipins80 - 11085 - 115Provides the cleanest extracts and minimizes matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted for the extraction of this compound from plasma.

  • Sample Preparation: To 100 µL of plasma, add a suitable internal standard (e.g., a deuterated analogue if available).

  • Acidification: Acidify the sample to pH 3-4 with 10 µL of 10% formic acid.

  • Extraction: Add 500 µL of ethyl acetate to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction (Recommended): Repeat steps 3-6 with a fresh aliquot of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of epoxy fatty acids. These should be optimized for this compound.

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Predicted for this compound [M-H]⁻, m/z 269.2):

    • Precursor Ion (Q1): 269.2

    • Product Ions (Q3): These need to be determined by infusing a standard of the analyte. Common fragments for epoxy fatty acids involve cleavage around the epoxide ring.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify (pH 3-4) add_is->acidify extract Liquid-Liquid or Solid-Phase Extraction acidify->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Experimental workflow for the analysis of this compound.

matrix_effects_troubleshooting cluster_investigate Investigation cluster_solutions Solutions cluster_prep_solutions Sample Preparation cluster_method_solutions Analytical Method start Low Signal or High Variability check_recovery Assess Extraction Recovery start->check_recovery check_matrix Quantify Matrix Effects (Post-Extraction Spike) start->check_matrix optimize_ph Optimize pH check_recovery->optimize_ph change_solvent Change Extraction Solvent check_recovery->change_solvent use_spe Implement SPE check_recovery->use_spe check_matrix->use_spe use_is Use Stable Isotope Internal Standard check_matrix->use_is optimize_lc Optimize Chromatography check_matrix->optimize_lc

Caption: Troubleshooting logic for overcoming matrix effects.

biosynthesis_pathway palmitoleic Palmitoleic Acid (cis-9-Hexadecenoic Acid) epoxyhexadecanoic This compound palmitoleic->epoxyhexadecanoic Epoxidation dihydroxyhexadecanoic 9,10-Dihydroxyhexadecanoic Acid epoxyhexadecanoic->dihydroxyhexadecanoic Hydrolysis cyp450 Cytochrome P450 Epoxygenase cyp450->palmitoleic seh Soluble Epoxide Hydrolase (sEH) seh->epoxyhexadecanoic

Caption: Biosynthesis and metabolism of this compound.

References

Preventing the degradation of cis-9,10-Epoxyhexadecanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cis-9,10-Epoxyhexadecanoic acid during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and visual aids to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently low. What are the most likely causes?

A1: Low recovery is often due to degradation of the epoxide ring, which is susceptible to hydrolysis, especially under acidic conditions. Another common cause is oxidative degradation of the fatty acid chain. During sample extraction and processing, exposure to acidic reagents, high temperatures, and oxygen can all contribute to sample loss. It is also a known issue that cis-9,10-Epoxyoctadecanoic acid can be a contaminant in laboratory plastic ware, which could affect quantification of endogenous levels.[1]

Q2: I need to acidify my sample to improve extraction efficiency for other fatty acids. How can I do this without degrading the epoxide?

A2: While acidification protonates the carboxylic acid group and enhances extraction, it can promote the hydrolysis of the epoxide ring. A workaround is to perform the extraction at a precisely controlled pH, keeping it as close to neutral as possible while still achieving acceptable extraction efficiency. It is recommended to work quickly and at low temperatures throughout the extraction process to minimize the duration of exposure to any acidic conditions. One study successfully isolated the related compound, cis-9,10-epoxyoctadecanoic acid, from plasma that was acidified to pH 4.5.[1]

Q3: What are the best practices for storing samples containing this compound?

A3: For optimal stability, samples should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. If the compound is in solution, it is best to use aprotic solvents and to aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage of the pure compound, a solid form at -20°C is recommended, with stability reported for at least four years under these conditions.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?

A4: The most common degradation product is the corresponding diol, threo-9,10-dihydroxyhexadecanoic acid, formed from the hydrolysis of the epoxide ring. Other unexpected peaks could result from the oxidation of the fatty acid backbone or rearrangements of the epoxide under certain conditions.

Q5: Can I analyze this compound by GC-MS without derivatization?

A5: Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor peak shape and inaccurate quantification. Derivatization to a more volatile and less polar form, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, is highly recommended for reliable GC-MS analysis.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Analyte Signal Epoxide ring hydrolysis due to acidic conditions.- Maintain pH as close to neutral as possible during extraction. - If acidification is necessary, use a mild acid and keep the exposure time to a minimum. - Work at low temperatures (e.g., on ice) to slow the rate of hydrolysis.
Oxidative degradation of the fatty acid.- Add an antioxidant (e.g., BHT, BHA, or Vitamin E) to the extraction solvent. - Store samples under an inert atmosphere (argon or nitrogen). - Use solvents that have been purged with an inert gas.
Adsorption to labware.- Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Poor Chromatographic Peak Shape Analysis of the underivatized fatty acid.- Derivatize the carboxylic acid to a FAME or PFB ester to improve volatility and reduce tailing.
Co-elution with interfering compounds.- Optimize the chromatographic gradient. - Incorporate a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.
Presence of Multiple Degradation Peaks Sample instability during processing.- Review all sample handling steps for potential exposure to harsh conditions (acid, heat, light). - Prepare samples immediately before analysis whenever possible.
Instability in the autosampler.- Use a cooled autosampler if available. - Reduce the time samples spend in the autosampler before injection.

Data on Factors Affecting Stability

Table 1: Effect of pH on Epoxide Stability

pH Range Relative Stability Primary Degradation Pathway Recommendation
< 6LowAcid-catalyzed hydrolysis to the corresponding diol.Avoid acidic conditions whenever possible. If necessary, use the mildest effective acid and minimize exposure time.
6 - 8HighMinimal hydrolysis.Ideal pH range for sample processing and storage.
> 8Moderate to HighBase-catalyzed hydrolysis is possible but generally slower than acid-catalyzed hydrolysis.Generally safe, but prolonged exposure to strong bases should be avoided.

Table 2: Effect of Temperature on Stability

Temperature Condition Effect on Stability Recommendation
-80°CLong-term storageHigh stability, especially for solid samples.Recommended for long-term storage of both pure compound and biological extracts.
-20°CLong-term storageGood stability for solid samples.Suitable for long-term storage of the pure compound.
4°CShort-term storageModerate stability; risk of degradation increases over time.Suitable for temporary storage of samples during a multi-day experiment.
Room TemperatureSample processingLower stability; risk of both hydrolysis and oxidation.Minimize time at room temperature. Perform extractions and other procedures on ice.
> 40°CDerivatization/HeatingSignificant degradation can occur.Use the lowest effective temperature for derivatization and avoid prolonged heating.

Table 3: Effect of Antioxidants on Preventing Oxidative Degradation

Antioxidant Typical Concentration Mechanism of Action Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Free radical scavenger.Commonly added to extraction solvents.
Butylated Hydroxyanisole (BHA)0.01 - 0.1% (w/v)Free radical scavenger.Often used in combination with BHT.
α-Tocopherol (Vitamin E)VariesProtects membranes from lipid peroxidation by reacting with lipid radicals.[2]A natural, lipid-soluble antioxidant.
Ascorbic Acid (Vitamin C)VariesA water-soluble antioxidant that can regenerate other antioxidants like Vitamin E.[2]Useful for protecting aqueous phases of samples.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a modified Folch extraction designed to minimize degradation.

  • Sample Preparation: To 1 mL of plasma in a glass tube, add 10 µL of an appropriate internal standard solution.

  • Addition of Methanol (B129727): Add 2 mL of ice-cold methanol containing 0.05% BHT. Vortex for 30 seconds.

  • Addition of Chloroform: Add 4 mL of ice-cold chloroform. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer: Carefully aspirate the lower organic layer and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for storage or further analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses a mild base-catalyzed method to minimize epoxide degradation.

  • Sample Preparation: Ensure the extracted lipid sample is completely dry.

  • Reagent Preparation: Prepare a 0.5 M solution of sodium methoxide (B1231860) in anhydrous methanol.

  • Reaction: Add 1 mL of the sodium methoxide solution to the dried lipid extract. Vortex briefly and incubate at 50°C for 10 minutes.

  • Neutralization: After cooling to room temperature, add 100 µL of glacial acetic acid to neutralize the reaction.

  • Extraction of FAMEs: Add 2 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Cleanup

This protocol can be used to purify the sample after extraction and before derivatization or analysis.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of a weak solvent (e.g., 5% methanol in water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities, followed by 3 mL of 15% methanol in water to remove less polar interferences.

  • Elution: Elute the this compound with 4 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

Visualizations

Degradation Pathways of this compound

A This compound B threo-9,10-Dihydroxyhexadecanoic acid A->B  Acid-Catalyzed  Hydrolysis C Oxidized Products A->C  Lipid  Peroxidation

Degradation pathways of this compound.
Experimental Workflow for Sample Preparation and Analysis

cluster_0 Sample Preparation cluster_1 Analysis A Plasma Sample (+ Internal Standard) B Lipid Extraction (e.g., modified Folch) A->B C Solid-Phase Extraction (SPE) (Optional Cleanup) B->C D Derivatization (e.g., to FAMEs) C->D E GC-MS or LC-MS/MS Analysis D->E

Workflow for sample preparation and analysis.

References

Troubleshooting low recovery of cis-9,10-Epoxyhexadecanoic acid in extractions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-9,10-Epoxyhexadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this lipid mediator during extractions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery often low?

A1: this compound is an epoxy fatty acid, a class of bioactive lipids known as oxylipins.[1] These molecules are often present at very low physiological concentrations and can be chemically unstable, which are significant challenges for their accurate quantification.[1][2] Low recovery during extraction is a common issue and can be attributed to several factors, including degradation during sample handling and processing, inefficient extraction methodology, or interferences from the sample matrix.[3]

Q2: What are the most common methods for extracting this compound?

A2: The two most widely used and effective methods for the extraction of oxylipins, including this compound, are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[2] SPE is particularly common due to the availability of various sorbents that can be tailored to the specific properties of the analyte and the sample matrix.[2][4]

Q3: How can I prevent the degradation of this compound during sample collection and storage?

A3: To minimize degradation, it is crucial to handle samples with care. Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[3] It is also recommended to add antioxidants, such as butylated hydroxytoluene (BHT), during the extraction process to prevent oxidative degradation.[3]

Q4: I am experiencing low recovery with Liquid-Liquid Extraction (LLE). What are the likely causes?

A4: Low recovery in LLE can stem from several issues. A primary reason is the choice of an inappropriate solvent system. For effective partitioning of a relatively nonpolar analyte like this compound from an aqueous matrix, a nonpolar organic solvent is required. Another common problem is the formation of an emulsion between the aqueous and organic layers, which can trap the analyte at the interface.[5] Insufficient mixing of the two phases can also lead to poor extraction efficiency.

Q5: My recovery using Solid-Phase Extraction (SPE) is poor. What should I troubleshoot?

A5: For SPE, low recovery can be due to several factors. The choice of the wrong sorbent material is a frequent issue. For a nonpolar compound like this compound, a reversed-phase sorbent such as C18 is typically appropriate.[5] Other potential problems include the sample being dissolved in a solvent that is too strong, causing the analyte to pass through the column without retention, or the wash solvent being too strong and eluting the analyte prematurely. Conversely, the elution solvent may be too weak to desorb the analyte from the sorbent effectively.[5]

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to identifying and resolving common issues leading to the low recovery of this compound during extraction.

Table 1: Troubleshooting Low Recovery in LLE and SPE
Problem Potential Cause Recommended Solution
Low Recovery in LLE Inappropriate solvent choiceEnsure a nonpolar solvent like hexane (B92381) or a mixture of hexane and a slightly more polar solvent is used.
Emulsion formationCentrifuge the sample to break the emulsion. Gentle agitation instead of vigorous shaking can also help.[6]
Insufficient mixingEnsure thorough mixing by inverting the separatory funnel multiple times with proper venting to maximize the surface area for analyte transfer.[5]
Low Recovery in SPE Incorrect sorbentUse a reversed-phase sorbent like C18 for nonpolar analytes.[5]
Sample solvent too strongIf the sample is in a nonpolar solvent, dilute it with a more polar, miscible solvent before loading onto the SPE cartridge.[5]
Wash solvent too strongUse a more polar wash solvent to remove interferences without eluting the analyte.
Elution solvent too weakUse a more nonpolar solvent for elution, such as hexane or a mixture of hexane and ethyl acetate (B1210297).
General Issues Analyte degradationFlash-freeze samples upon collection, store at -80°C, and add antioxidants like BHT during extraction.[3]
pH of the sampleFor acidic analytes like this compound, acidifying the sample can improve extraction efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and may require optimization for specific sample types and matrices.

  • Sample Preparation:

    • Thaw the plasma sample on ice.

    • To 1 mL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Acidify the sample to a pH of approximately 3.0-3.5 with a dilute acid (e.g., 1 M formic acid).

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the acidified plasma sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 mL/minute).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a nonpolar solvent mixture, such as hexane:ethyl acetate (90:10, v/v).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known, small volume of a suitable solvent (e.g., 100 µL of methanol) for analysis by LC-MS or GC-MS.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting Workflow for Low Recovery

The following diagram outlines a step-by-step process for troubleshooting low recovery of this compound.

TroubleshootingWorkflow start Low Recovery Observed check_sample_handling Review Sample Handling (Storage, Thawing) start->check_sample_handling check_extraction_method Evaluate Extraction Method check_sample_handling->check_extraction_method Handling OK add_antioxidant Add Antioxidant (BHT) check_sample_handling->add_antioxidant Degradation Suspected lle_issues LLE Issues check_extraction_method->lle_issues Using LLE spe_issues SPE Issues check_extraction_method->spe_issues Using SPE solvent_choice Check Solvent Polarity lle_issues->solvent_choice Yes emulsion Check for Emulsion lle_issues->emulsion No sorbent_choice Verify Sorbent Type (e.g., C18) spe_issues->sorbent_choice Yes solvents_spe Optimize Wash/Elution Solvents spe_issues->solvents_spe No optimize_solvents_lle Adjust Solvent System solvent_choice->optimize_solvents_lle optimize_mixing Optimize Mixing/Agitation emulsion->optimize_mixing optimize_spe_protocol Refine SPE Protocol sorbent_choice->optimize_spe_protocol solvents_spe->optimize_spe_protocol add_antioxidant->check_extraction_method end Recovery Improved optimize_mixing->end optimize_solvents_lle->end optimize_spe_protocol->end

Caption: Troubleshooting workflow for low recovery.

Factors Affecting Extraction Efficiency

This diagram illustrates the key factors that can influence the efficiency of this compound extraction.

FactorsAffectingExtraction cluster_sample Sample Properties cluster_method Extraction Method cluster_conditions Experimental Conditions sample_matrix Sample Matrix (Plasma, Tissue, etc.) extraction_efficiency Extraction Efficiency sample_matrix->extraction_efficiency analyte_concentration Analyte Concentration analyte_concentration->extraction_efficiency sample_ph Sample pH sample_ph->extraction_efficiency extraction_type Extraction Type (LLE vs. SPE) extraction_type->extraction_efficiency solvent_system Solvent System solvent_system->extraction_efficiency sorbent_type Sorbent Type (SPE) sorbent_type->extraction_efficiency temperature Temperature temperature->extraction_efficiency mixing_agitation Mixing/Agitation mixing_agitation->extraction_efficiency storage_conditions Sample Storage storage_conditions->extraction_efficiency

Caption: Key factors influencing extraction efficiency.

References

Reducing background noise in LC-MS/MS analysis of epoxy lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the LC-MS/MS analysis of epoxy lipids.

Troubleshooting Guide: High Background Noise

High background noise can significantly impact the sensitivity and accuracy of epoxy lipid quantification. This guide provides a systematic approach to identifying and mitigating common sources of noise.

Question: I am observing a high, noisy baseline in my LC-MS/MS chromatograms for epoxy lipid analysis. What are the potential causes and how can I troubleshoot this?

Answer:

A high and noisy baseline is a common issue that can originate from several sources, including contaminated solvents, a dirty instrument, or improper sample preparation. Follow this troubleshooting workflow to systematically identify and resolve the issue.

TroubleshootingWorkflow cluster_solvent Solvent & Mobile Phase Troubleshooting cluster_instrument Instrument Component Checks cluster_sample_prep Sample Preparation Evaluation cluster_method_dev LC-MS/MS Method Optimization start High Background Noise Observed solvent_check 1. Check Solvents & Mobile Phase start->solvent_check instrument_check 2. Inspect Instrument Components solvent_check->instrument_check If noise persists s1 Use fresh LC-MS grade solvents and additives. solvent_check->s1 sample_prep_check 3. Evaluate Sample Preparation instrument_check->sample_prep_check If noise persists i1 Clean the ion source (ESI probe, capillary). instrument_check->i1 method_dev_check 4. Optimize LC-MS/MS Method sample_prep_check->method_dev_check If noise persists sp1 Improve sample cleanup (SPE/LLE). sample_prep_check->sp1 solution Reduced Background Noise method_dev_check->solution Problem Resolved m1 Optimize chromatographic gradient. method_dev_check->m1 s2 Filter mobile phases. s1->s2 s3 Check for mobile phase aging or contamination. s2->s3 i2 Check for leaks in the LC system. i1->i2 i3 Flush the system with a strong solvent. i2->i3 sp2 Assess for matrix effects. sp1->sp2 sp3 Check for epoxy lipid degradation (hydrolysis). sp2->sp3 m2 Adjust MS parameters (e.g., source temperature, gas flow). m1->m2

Caption: Troubleshooting workflow for high background noise.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the most effective sample preparation technique to reduce background noise from biological matrices like plasma?

A1: Solid-phase extraction (SPE) is generally the most effective technique for reducing matrix effects and background noise when analyzing epoxy lipids in complex biological samples.[1] It provides superior removal of interfering substances like phospholipids (B1166683) compared to simpler methods like protein precipitation or liquid-liquid extraction (LLE).[1]

Q2: Which SPE sorbent is best for epoxy lipid analysis?

A2: While several sorbents can be used, reversed-phase C18 and polymeric sorbents like Oasis HLB are commonly employed for oxylipin analysis.[2][3] The choice of sorbent can significantly impact analyte recovery and the cleanliness of the extract. A comparison of different sample preparation protocols for oxylipins showed that SPE with a C18 sorbent, including wash steps with water and n-hexane before elution with methyl formate (B1220265), offered a good balance of high analyte recovery and removal of interfering matrix components.[1]

Sample Preparation MethodKey AdvantagesKey DisadvantagesAnalyte RecoveryMatrix Effect Removal
Protein Precipitation (PPT) Simple, fastInsufficient removal of phospholipids and other interferencesVariable, can be lowPoor
Liquid-Liquid Extraction (LLE) Can provide clean extractsCan be labor-intensive, potential for analyte lossGood, but can be variable depending on solvent choiceModerate
Solid-Phase Extraction (SPE) - C18 Good removal of polar and non-polar interferencesRequires method developmentHighGood
Solid-Phase Extraction (SPE) - Polymeric (e.g., Oasis HLB) Broad retention of analytes, good for diverse panelsCan retain some interfering compoundsHighGood
Solid-Phase Extraction (SPE) - Anion Exchange Selective for acidic analytesLower recovery for some oxylipinsLow for some epoxy lipidsExcellent

Q3: How can I prevent the degradation of my epoxy lipids during sample preparation?

A3: Epoxy lipids are susceptible to hydrolysis to their corresponding diols, especially under acidic or basic conditions. To minimize degradation:

  • Work quickly and on ice: Keep samples cold throughout the extraction process.

  • Control pH: Acidification of the sample is often necessary for efficient extraction on reversed-phase SPE sorbents. However, prolonged exposure to strong acids should be avoided. A weakly acidic pH (around 4-5) is generally a good compromise.

  • Use antioxidants: The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation of lipids.[4]

  • Store extracts properly: Store final extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

LC-MS/MS System and Method

Q4: My background noise is high even when injecting a blank (mobile phase only). What should I do?

A4: High background noise in a blank injection points to a contaminated LC-MS/MS system or contaminated mobile phase.

  • Solvents and Additives: Always use high-purity, LC-MS grade solvents and additives. Contaminants in lower-grade solvents are a common source of background noise. Prepare fresh mobile phases daily.

  • System Contamination: If fresh solvents do not resolve the issue, your system may be contaminated. Flush the entire LC system, including the autosampler, with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol (B129727), and water). Cleaning the ion source, particularly the ESI probe and capillary, is also crucial.

Q5: Can my mobile phase composition contribute to high background noise?

A5: Yes, the mobile phase composition can significantly impact background noise.

  • Additive Concentration: Use the lowest concentration of additives (e.g., formic acid, acetic acid, ammonium (B1175870) formate, ammonium acetate) necessary for good chromatography and ionization. Higher concentrations can increase background noise.

  • Solvent Purity: As mentioned, the purity of the organic and aqueous components of your mobile phase is critical.

Q6: How can I optimize my chromatographic method to reduce background noise?

A6: A well-optimized chromatographic method can separate your epoxy lipids from co-eluting matrix components that cause ion suppression and increase background noise.

  • Gradient Optimization: A slower, more gradual gradient can improve the resolution between your analytes and interfering compounds.

  • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final portions of the run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Epoxy Lipids from Plasma

This protocol is a general guideline for the extraction of epoxy lipids from plasma using a C18 SPE cartridge. Optimization may be required for specific applications.

SPE_Protocol start Plasma Sample Preparation step1 1. Sample Pre-treatment: - Thaw plasma on ice. - Add internal standards. - Acidify to pH ~4-5. start->step1 step2 2. SPE Cartridge Conditioning: - Methanol (1 mL) - Water (1 mL) step1->step2 step3 3. Sample Loading: - Load pre-treated plasma onto the  SPE cartridge. step2->step3 step4 4. Washing: - Water (1 mL) to remove polar interferences. - n-Hexane (1 mL) to remove neutral lipids. step3->step4 step5 5. Elution: - Elute epoxy lipids with  methyl formate or ethyl acetate (B1210297) (1 mL). step4->step5 step6 6. Dry Down & Reconstitution: - Evaporate eluate under nitrogen. - Reconstitute in mobile phase. step5->step6 end Analysis by LC-MS/MS step6->end

Caption: Solid-Phase Extraction (SPE) workflow for epoxy lipids.

Detailed Steps:

  • Sample Pre-treatment:

    • Thaw 200 µL of plasma on ice.

    • Add an appropriate amount of a deuterated epoxy lipid internal standard solution.

    • Add 800 µL of water and acidify to pH 4-5 with a dilute solution of formic or acetic acid. Vortex briefly.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of n-hexane to remove non-polar lipids like triglycerides.

  • Elution:

    • Elute the epoxy lipids with 1 mL of methyl formate or ethyl acetate into a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Epoxy Lipids from Plasma

This protocol describes a general LLE procedure using ethyl acetate.

Detailed Steps:

  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add an appropriate amount of a deuterated epoxy lipid internal standard.

    • Add 200 µL of water.

  • Extraction:

    • Add 1 mL of ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes at 4°C to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

    • Repeat the extraction step (step 2) with another 1 mL of ethyl acetate and combine the organic layers.

  • Dry Down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Ensuring the Purity of Synthesized cis-9,10-Epoxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of cis-9,10-Epoxyhexadecanoic acid, ensuring high purity for experimental use.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Q: My epoxidation reaction resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in epoxidation reactions can stem from several factors related to reagents, reaction conditions, and catalyst activity. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • Hydrogen Peroxide Decomposition: Ensure the hydrogen peroxide solution is fresh and has been stored correctly. Over time, it can decompose, leading to a lower effective concentration.

    • Solvent and Reagent Purity: Use anhydrous solvents and high-purity reagents. Moisture can deactivate catalysts and interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the product or lead to unwanted side reactions.[1] Conversely, a temperature that is too low may result in an incomplete reaction.[2] Experiment with a range of temperatures to find the optimal balance.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at a given temperature.[2]

  • Catalyst Activity:

    • Catalyst Deactivation: If using a catalyst, ensure it is active. Some catalysts are sensitive to moisture and can deactivate over time.[2]

    • Catalyst Loading: Optimize the catalyst loading. An insufficient amount may lead to a low yield, while an excess can sometimes promote side reactions.[2]

Issue 2: Presence of Significant Impurities in the Final Product

Q: After purification, my final product still contains significant impurities. What are the likely impurities and how can I improve the purification process?

A: The primary impurities in the synthesis of this compound are typically unreacted starting material (cis-9-Hexadecenoic acid) and byproducts from the opening of the oxirane ring.

  • Common Impurities:

    • Unreacted Starting Material: Incomplete reaction will leave unreacted cis-9-Hexadecenoic acid in the product mixture.

    • Oxirane Ring-Opening Products: The epoxide ring can be opened by nucleophiles present in the reaction mixture, such as water or the carboxylic acid itself, leading to the formation of diols and other byproducts.[3] This is more likely to occur at higher temperatures and in the presence of strong acids.[1][3]

  • Improving Purification:

    • Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for separating the more polar epoxy fatty acid from the less polar starting material. A gradient elution with a solvent system like hexane (B92381)/diethyl ether can provide good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent is crucial and should be determined experimentally.

Issue 3: Difficulty in Characterizing the Product and Confirming Purity

Q: I am having trouble confirming the identity and purity of my synthesized this compound. What analytical techniques are most suitable?

A: A combination of spectroscopic and chromatographic techniques is recommended for unambiguous characterization and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is a powerful tool for confirming the presence of the epoxide ring. The protons on the epoxide ring typically appear as a multiplet in the range of 2.90-3.24 ppm.[4][5] The disappearance of the olefinic proton signals from the starting material is also a key indicator of a successful reaction.

    • ¹³C NMR: This can provide further confirmation of the structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS is highly effective for both qualitative and quantitative analysis.[6][7][8] The fatty acid is typically derivatized to a more volatile ester (e.g., methyl or pentafluorobenzyl ester) before analysis.[6][7] The mass spectrum will show characteristic fragmentation patterns that can confirm the identity of the compound. Purity can be determined by comparing the peak area of the product to that of any impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC can be used to separate the epoxy fatty acid from impurities.[9] An evaporative light scattering detector (ELSD) or mass spectrometer can be used for detection.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the epoxidation of cis-9-Hexadecenoic acid?

A1: The yield of epoxidation reactions can vary significantly depending on the specific reaction conditions used. However, with optimized conditions, yields of over 90% have been reported for the epoxidation of similar fatty acids.[11]

Q2: How can I monitor the progress of the epoxidation reaction?

A2: The progress of the reaction can be monitored by tracking the disappearance of the starting material and the appearance of the product. This can be done using:

  • Thin Layer Chromatography (TLC): The product, being more polar than the starting material, will have a lower Rf value.

  • Titrimetric Methods: The decrease in the iodine value (a measure of unsaturation) and the increase in the oxirane number (a measure of epoxide content) can be used to follow the reaction's progress.[12][13]

  • ¹H NMR Spectroscopy: Aliquots of the reaction mixture can be analyzed by ¹H NMR to observe the disappearance of the olefinic proton signals and the appearance of the epoxide proton signals.

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: The synthesis involves the use of potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hydrogen peroxide is a strong oxidizing agent and should be handled with care. The organic acids used are corrosive.

Q4: Can I use a different fatty acid as the starting material?

A4: The general epoxidation method can be applied to other unsaturated fatty acids. However, the reaction conditions may need to be optimized for each specific substrate. Fatty acids with more double bonds may be more reactive but also more prone to side reactions.[1]

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleSample PreparationInformation ObtainedTypical Purity Range Detected
¹H NMR Nuclear magnetic resonance of protonsDissolution in a deuterated solventStructural confirmation, relative quantification of impurities>95%
GC-MS Separation by gas chromatography, detection by mass spectrometryDerivatization to a volatile esterIdentification and quantification of volatile impurities>98%
RP-HPLC-ELSD/MS Separation by reversed-phase liquid chromatography, detection by light scattering or mass spectrometryDissolution in a suitable solventSeparation of polar and non-polar impurities, quantification>98%
Titration Chemical reaction to determine oxirane contentDissolution in a suitable solventOverall epoxide content (oxirane number)Not ideal for individual impurity profiling

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve cis-9-Hexadecenoic acid in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acid: Add formic acid or acetic acid to the solution.

  • Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide (30-50% aqueous solution) dropwise to the reaction mixture while maintaining a controlled temperature (e.g., using an ice bath).

  • Reaction: Allow the reaction to stir at the optimized temperature for the determined reaction time. Monitor the reaction progress by TLC or ¹H NMR.

  • Work-up: After the reaction is complete, quench any remaining hydrogen peroxide by adding a reducing agent (e.g., sodium sulfite (B76179) solution). Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of diethyl ether.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Assessment by ¹H NMR

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.

  • Data Analysis: Integrate the signals corresponding to the epoxide protons (around 2.9-3.2 ppm) and any impurity signals. The relative purity can be calculated from the ratio of the integrals.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start cis-9-Hexadecenoic Acid reaction Epoxidation Reaction start->reaction reagents Formic/Acetic Acid + H2O2 reagents->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude column Silica Gel Column Chromatography crude->column fractions Collect & Analyze Fractions (TLC) column->fractions pure Pure this compound fractions->pure analysis NMR, GC-MS, HPLC pure->analysis Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low or No Product Yield reagents Poor Reagent Quality issue->reagents conditions Suboptimal Reaction Conditions issue->conditions catalyst Catalyst Deactivation issue->catalyst check_reagents Use fresh H2O2 & anhydrous solvents reagents->check_reagents Solution optimize_conditions Optimize temperature & reaction time conditions->optimize_conditions Solution check_catalyst Use fresh catalyst & optimize loading catalyst->check_catalyst Solution P450_Epoxidation_Pathway substrate Unsaturated Fatty Acid (e.g., cis-9-Hexadecenoic Acid) cyp450 Cytochrome P450 (CYP) Enzyme substrate->cyp450 product cis-Epoxy Fatty Acid (e.g., this compound) cyp450->product nadp NADP+ cyp450->nadp h2o H2O cyp450->h2o nadph NADPH + H+ nadph->cyp450 o2 O2 o2->cyp450

References

Technical Support Center: Best Practices for the Long-Term Storage of cis-9,10-Epoxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of cis-9,10-Epoxyhexadecanoic acid. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of this compound?

For optimal long-term stability, it is recommended to store this compound at -20°C or -80°C.[1] Several suppliers indicate that the compound is stable for at least four years when stored at -20°C.[2] Storage in an ultra-low temperature freezer (-80°C) is also a common practice for long-term preservation.[3]

Q2: Should I store this compound as a solid or in a solvent?

This compound is often supplied as a solid or in a solution.[2][3][4] For long-term storage, dissolving the compound in a suitable organic solvent is recommended. This minimizes exposure to air and moisture, which can lead to degradation.

Q3: What are the best solvents for storing this compound?

Anhydrous organic solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are suitable for storing this compound. The choice of solvent will depend on the intended downstream application. Ensure the solvent is of high purity and free of water and peroxides.

Q4: What type of container should I use for storage?

Always use glass containers with Teflon-lined caps (B75204) for storing solutions of this compound. Plastic containers should be avoided as plasticizers and other contaminants can leach into the solvent, potentially compromising your sample.

Q5: How can I prevent degradation of the compound during storage?

To prevent degradation, it is crucial to minimize exposure to oxygen, light, and moisture. After dissolving the compound in an appropriate solvent, it is best practice to overlay the solution with an inert gas, such as argon or nitrogen, before sealing the container. Store the container in the dark at the recommended low temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or purity over time Degradation due to improper storage. The epoxy ring is susceptible to hydrolysis and oxidation.1. Verify Storage Conditions: Ensure the compound is stored at or below -20°C in a tightly sealed glass vial, preferably under an inert atmosphere. 2. Check Solvent Quality: Use high-purity, anhydrous solvents. Water contamination can lead to hydrolysis of the epoxide. 3. Assess Purity: Perform an analytical check (e.g., HPLC or GC-MS) to determine the purity of the stored sample and identify potential degradation products.
Precipitation of the compound from solution upon thawing Low solubility at lower temperatures or solvent evaporation. 1. Gentle Warming: Warm the vial to room temperature and vortex gently to redissolve the compound. Sonication can also be used if necessary. 2. Check for Solvent Evaporation: If the cap was not sealed properly, solvent may have evaporated, leading to an increase in concentration and precipitation. If this is suspected, the concentration should be re-verified.
Inconsistent experimental results Sample degradation or contamination. 1. Aliquot Samples: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use vials. 2. Use Proper Handling Techniques: Use glass or solvent-rinsed micropipette tips to handle the solution. Avoid contact with plastics. 3. Run a Quality Control Check: Analyze an aliquot of the stored compound by HPLC or GC-MS to confirm its integrity before use in critical experiments.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound at various temperatures is not extensively published, the following table summarizes the recommended storage conditions from various suppliers, indicating long-term stability at low temperatures.

Storage Temperature Recommended Duration Source
-20°C≥ 4 yearsCayman Chemical[2]
-20°C1 year (in solution)MedChemExpress[1]
-80°C2 years (in solution)MedChemExpress[1]
FreezerNot specifiedLarodan[4]
Ultra freezerNot specifiedLarodan[3]

Experimental Protocols

Protocol 1: Purity and Stability Assessment by HPLC

This protocol provides a general method for the analysis of this compound using reverse-phase high-performance liquid chromatography (HPLC).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of 10-100 µg/mL with the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 100% B (linear gradient)

    • 25-30 min: 100% B (hold)

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the sample can be determined by calculating the peak area of this compound as a percentage of the total peak area.

  • Degradation can be monitored by the appearance of new peaks, such as the corresponding diol resulting from hydrolysis, which will have a shorter retention time.

Protocol 2: Purity and Stability Assessment by GC-MS

This protocol describes the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) after derivatization to its methyl ester.

1. Derivatization to Fatty Acid Methyl Ester (FAME):

  • To a dried sample of this compound (approx. 100 µg), add 1 mL of 2% sulfuric acid in methanol.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

  • Vortex thoroughly and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAME to a clean vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the sample in a small volume of hexane (e.g., 100 µL) for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: A polar capillary column such as a HP-88 or equivalent (e.g., 60 m x 0.25 mm ID, 0.20 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 min.

    • Ramp at 3°C/min to 240°C.

    • Hold at 240°C for 15 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

3. Data Analysis:

  • The FAME of this compound can be identified by its characteristic mass spectrum.

  • Purity is assessed by the relative area of the corresponding peak in the total ion chromatogram. The presence of degradation products can also be monitored.

Visualizations

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis of Epoxide Ring Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H+ (Acid-Catalyzed) Diol threo-9,10-Dihydroxyhexadecanoic acid Epoxide->Diol OH- (Base-Catalyzed) H2O Protonated_Epoxide->Diol H2O

Caption: Acid and base-catalyzed hydrolysis of the epoxide ring.

Oxidation_Pathway cluster_oxidation Oxidative Degradation Epoxide This compound Radical_Initiation Initiation (e.g., by light, heat, metal ions) Alkyl_Radical Alkyl Radical Radical_Initiation->Alkyl_Radical H abstraction Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + R-H Degradation_Products Aldehydes, Ketones, etc. Hydroperoxide->Degradation_Products Decomposition

Caption: Free radical-mediated oxidative degradation pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for assessing the stability of a stored sample of this compound.

Stability_Assessment_Workflow Start Stored Sample of This compound Thaw Thaw Sample to Room Temperature Start->Thaw Prepare_Sample Prepare Sample for Analysis (Dilution or Derivatization) Thaw->Prepare_Sample Analysis Analytical Method Prepare_Sample->Analysis HPLC HPLC Analysis Analysis->HPLC Liquid GCMS GC-MS Analysis Analysis->GCMS Volatile Data_Analysis Data Analysis (Purity Assessment) HPLC->Data_Analysis GCMS->Data_Analysis Decision Purity Acceptable? Data_Analysis->Decision Use_Sample Proceed with Experiment Decision->Use_Sample Yes Discard Discard Sample or Consider Purification Decision->Discard No

Caption: Workflow for stability assessment of stored samples.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of cis- and trans-9,10-Epoxyhexadecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy fatty acids (EpFAs) are increasingly recognized as critical lipid signaling molecules involved in the regulation of inflammation, pain, and vascular tone.[1][2][3] These molecules are endogenously produced from polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes.[1][4] The biological activity of EpFAs can be significantly influenced by their stereochemistry, particularly the cis and trans configuration of the epoxide ring. This guide provides a comparative overview of the known biological activities of cis- and trans-9,10-Epoxyhexadecanoic acid, drawing upon available experimental data for these and structurally related compounds.

It is important to note that while the biological effects of the C18 analogue, 9,10-epoxyoctadecanoic acid (also known as 9,10-epoxystearic acid), have been partially investigated, there is a notable scarcity of studies directly comparing the biological activities of cis- and trans-9,10-Epoxyhexadecanoic acid. Therefore, this guide synthesizes the available information on related compounds to infer potential differences and highlights the need for further research in this area.

Data Presentation: A Comparative Overview

Due to the limited direct comparative data for cis- and trans-9,10-Epoxyhexadecanoic acid, the following table summarizes the known biological activities of the closely related cis-9,10-epoxyoctadecanoic acid and general activities of epoxy fatty acids.

Biological Activitycis-9,10-Epoxyoctadecanoic AcidGeneral trans-Epoxy Fatty AcidsKey Findings & References
Cytotoxicity Induces cytotoxicity and apoptosis in HepG2 cells.[5] Decreased cell viability was observed.[5]Formation correlates with oxidative stress, suggesting potential cellular toxicity.[6] Metabolism by soluble epoxide hydrolase (sEH) can lead to more toxic diols.[7][8][9]cis-isomers of epoxy stearic acid have demonstrated direct cytotoxic effects.[5] The toxicity of both isomers can be enhanced upon conversion to their corresponding diols by sEH.[7][8][9]
Anti-inflammatory Activity Likely possesses anti-inflammatory properties, as is characteristic of many epoxy fatty acids.[2][10][11]Generally considered to have anti-inflammatory effects.[2][10][11]Epoxy fatty acids, in general, are known to exert anti-inflammatory effects, often through the inhibition of NF-κB signaling.[12]
Pro-resolving Activity Expected to contribute to the resolution of inflammation, a known function of EpFAs.[1][13][14]May participate in pro-resolving pathways.[1][13][14]EpFAs are precursors to specialized pro-resolving mediators (SPMs) that actively terminate inflammatory responses.[13][14][15]

Signaling Pathways and Metabolism

The biological effects of 9,10-Epoxyhexadecanoic acid isomers are intrinsically linked to their metabolic fate and their interaction with downstream signaling cascades.

Metabolism and Signaling of Epoxy Fatty Acids PUFA Polyunsaturated Fatty Acids (e.g., Palmitoleic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Epoxidation cis_EpFA cis-9,10-Epoxyhexadecanoic Acid CYP450->cis_EpFA trans_EpFA trans-9,10-Epoxyhexadecanoic Acid CYP450->trans_EpFA Non-enzymatic (Oxidative Stress) sEH Soluble Epoxide Hydrolase (sEH) cis_EpFA->sEH Hydrolysis AntiInflammatory Anti-inflammatory Effects (e.g., NF-κB Inhibition) cis_EpFA->AntiInflammatory ProResolving Pro-resolving Actions (SPM Formation) cis_EpFA->ProResolving trans_EpFA->sEH Hydrolysis Diol 9,10-Dihydroxyhexadecanoic Acid (Potentially more toxic) sEH->Diol Cytotoxicity Cytotoxicity/Apoptosis Diol->Cytotoxicity

Caption: Metabolism of fatty acids to epoxy fatty acids and their subsequent actions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of cis- and trans-9,10-Epoxyhexadecanoic acid.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of culture medium.[16]

  • Compound Treatment: Treat cells with various concentrations of cis- or trans-9,10-Epoxyhexadecanoic acid and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17][18]

  • Incubation: Incubate the plate at 37°C for 4 hours.[16][18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17][18]

Cytokine Measurement (ELISA)

This protocol quantifies the concentration of pro- or anti-inflammatory cytokines in cell culture supernatants.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample Addition: Add cell culture supernatants (containing secreted cytokines) and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate.[19][20]

  • Substrate Addition: Add a chromogenic substrate and incubate until color develops.[19][20]

  • Stop Solution: Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using an ELISA plate reader.[19]

NF-κB Activation Assay

This assay determines the activation of the NF-κB signaling pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compounds (cis- or trans-isomers) followed by a pro-inflammatory stimulus (e.g., TNF-α or LPS).

  • Fixation and Permeabilization: Fix the cells with a fixing solution and then permeabilize them.[21]

  • Primary Antibody: Incubate the cells with a primary antibody against the NF-κB p65 subunit.[22]

  • Secondary Antibody: Add a fluorescently labeled secondary antibody.[23]

  • Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye (e.g., Hoechst or DAPI).[21]

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope and quantify the nuclear translocation of NF-κB p65.[23]

Soluble Epoxide Hydrolase (sEH) Activity Assay

This assay measures the activity of sEH, the enzyme responsible for the degradation of epoxy fatty acids.

  • Sample Preparation: Prepare cell lysates or tissue homogenates.

  • Substrate Addition: Add a specific sEH substrate (e.g., a fluorogenic substrate like Epoxy Fluor 7 or a radiolabeled substrate).[24]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.[24]

  • Detection: Measure the product formation. For fluorogenic substrates, measure the increase in fluorescence.[24][25] For radiolabeled substrates, separate the product from the substrate and quantify radioactivity.[26][27]

  • Inhibitor Control: Include a known sEH inhibitor as a positive control for assay validation.[25]

Experimental Workflow

The following diagram illustrates a general workflow for comparing the biological activities of the two isomers.

Experimental Workflow for Comparing Isomer Activity start Start cell_culture Cell Culture (e.g., Macrophages, Endothelial cells) start->cell_culture treatment Treatment with: - this compound - trans-9,10-Epoxyhexadecanoic acid - Vehicle Control cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity inflammation Inflammation Assay (e.g., Cytokine ELISA, NF-κB) treatment->inflammation resolution Pro-resolving Mediator Analysis (e.g., LC-MS/MS) treatment->resolution data_analysis Data Analysis and Comparison cytotoxicity->data_analysis inflammation->data_analysis resolution->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for assessing the biological effects of fatty acid isomers.

Conclusion

The stereochemistry of epoxy fatty acids plays a pivotal role in determining their biological function. While direct comparative data for cis- and trans-9,10-Epoxyhexadecanoic acid are currently lacking in the scientific literature, studies on analogous compounds suggest that the cis-isomer may exhibit distinct cytotoxic and anti-inflammatory properties. The provided experimental protocols offer a robust framework for researchers to systematically investigate and compare the biological activities of these two isomers. Further research is imperative to fully elucidate their respective roles in health and disease, which could pave the way for the development of novel therapeutics targeting inflammatory and other pathological conditions.

References

A Comparative Guide to the Functional Differences of Epoxy Fatty Acids: Cis-9,10-Epoxyhexadecanoic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional differences between cis-9,10-Epoxyhexadecanoic acid and other key epoxy fatty acids (EpFAs). While direct comparative studies are limited, this document synthesizes available experimental data on their metabolic origins, established biological roles, and underlying signaling pathways to offer a valuable resource for researchers in lipid biology and drug development.

Introduction to Epoxy Fatty Acids

Epoxy fatty acids are signaling lipids produced from the epoxidation of polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes.[1] They are critical mediators in a range of physiological processes, including inflammation, cardiovascular function, and pain perception. Their biological activity is often terminated by soluble epoxide hydrolase (sEH), which converts them into less active dihydroxy fatty acids.[2] This guide focuses on this compound, an epoxide of oleic acid, and compares its inferred functions with the well-characterized epoxyeicosatrienoic acids (EETs) from arachidonic acid and epoxyoctadecenoic acids (EpOMEs) from linoleic acid.

Comparative Overview of Epoxy Fatty Acids

The functional profile of an epoxy fatty acid is largely influenced by its parent fatty acid. The following table summarizes the key characteristics of this compound and other major EpFAs.

FeatureThis compound (Epoxide of Oleic Acid) Epoxyeicosatrienoic Acids (EETs) Epoxyoctadecenoic Acids (EpOMEs)
Parent Fatty Acid Oleic Acid (18:1, n-9)Arachidonic Acid (20:4, n-6)Linoleic Acid (18:2, n-6)
Biosynthesis CYP2C and CYP3A isoforms metabolize oleic acid.[3]CYP epoxygenases (e.g., CYP2C, CYP2J) metabolize arachidonic acid.[2]CYP epoxygenases metabolize linoleic acid into coronaric acid (9,10-EpOME) and vernolic acid (12,13-EpOME).[4]
Primary Functions Inferred from oleic acid's pro-inflammatory role in wound healing.[5][6] Found in the fungus Pneumocystis carinii.[3] Plasma levels are reduced in patients with impaired liver function.[3]Generally anti-inflammatory, vasodilatory (acting as endothelium-derived hyperpolarizing factors), pro-angiogenic, and cardioprotective.[1][2]implicated in cytotoxic processes and regulation of the neutrophil respiratory burst.[1]
Signaling Pathways Likely distinct from EETs and EpOMEs, potentially involving PPAR activation.Mediate effects through G-protein coupled receptors, activation of potassium channels, and modulation of inflammatory signaling cascades like NF-κB.[1][2]Less characterized, but known to influence neutrophil function.

Functional Differences in Key Biological Processes

Inflammation
Cardiovascular Effects

EETs are well-documented as potent vasodilators, contributing to the regulation of blood pressure.[2][7] They achieve this by acting as endothelium-derived hyperpolarizing factors (EDHFs), which lead to the relaxation of vascular smooth muscle.[2] The cardiovascular effects of this compound have not been extensively studied, and it remains unclear if it shares the vasodilatory properties of EETs.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments relevant to the study of epoxy fatty acids.

Assessment of Anti-inflammatory Effects on Macrophages

Objective: To determine the effect of different epoxy fatty acids on the production of pro-inflammatory cytokines by macrophages.

Protocol:

  • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1. Differentiate THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment: Pre-treat macrophages with varying concentrations of this compound, an EET (e.g., 14,15-EET), or an EpOME (e.g., 9,10-EpOME) for 1 hour.

  • Stimulation: Stimulate the macrophages with lipopolysaccharide (LPS) (100 ng/mL) for 6-24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the EpFA-treated groups to the LPS-only control group to determine the anti-inflammatory potential of each compound.

Neutrophil Activation Assay

Objective: To assess the impact of epoxy fatty acids on neutrophil activation, a key event in the inflammatory response.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

  • Treatment: Resuspend the isolated neutrophils in a suitable buffer and pre-incubate with different concentrations of this compound, an EET, or an EpOME for 30 minutes.

  • Stimulation: Activate the neutrophils with a chemoattractant such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or a phorbol ester like PMA.

  • Measurement of Oxidative Burst: Measure the production of reactive oxygen species (ROS), a marker of neutrophil activation, using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Degranulation Assay: Assess the release of granule enzymes, such as myeloperoxidase (MPO) or elastase, from activated neutrophils by measuring their activity in the cell supernatant using specific substrates.

  • Data Analysis: Compare the levels of ROS production and degranulation in the presence and absence of the different epoxy fatty acids.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathway for EETs and a general experimental workflow for comparing the anti-inflammatory effects of different epoxy fatty acids.

EET_Signaling_Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase Metabolism EETs EETs CYP_Epoxygenase->EETs GPCR GPCR EETs->GPCR Binds K_channel K+ Channel (e.g., BKCa) EETs->K_channel Activates PLC PLC GPCR->PLC Activates NFkB_Inhibition NF-κB Inhibition PLC->NFkB_Inhibition Inhibits (indirectly) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Anti_inflammation Anti-inflammation NFkB_Inhibition->Anti_inflammation Experimental_Workflow start Start: Isolate/Culture Immune Cells (e.g., Macrophages) treatment Treat cells with: - Vehicle Control - this compound - EET (e.g., 14,15-EET) - EpOME (e.g., 9,10-EpOME) start->treatment stimulation Stimulate with Inflammatory Agent (e.g., LPS) treatment->stimulation assay Perform Functional Assays: - Cytokine measurement (ELISA) - Gene expression (qPCR) - Western blot for signaling proteins stimulation->assay analysis Data Analysis and Comparison assay->analysis conclusion Conclusion on Comparative Functional Differences analysis->conclusion

References

The Untapped Potential of cis-9,10-Epoxyhexadecanoic Acid as a Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct evidence for cis-9,10-epoxyhexadecanoic acid as a validated disease biomarker currently exists within scientific literature. However, by examining its more extensively studied C18 counterpart, cis-9,10-epoxyoctadecanoic acid (leukotoxin), we can construct a framework for its potential validation and utility. This guide will leverage data from leukotoxin to illustrate the methodologies and potential applications for this compound in disease diagnostics and drug development.

Introduction to Epoxy Fatty Acids

Epoxy fatty acids (EpFAs) are signaling molecules produced from the epoxidation of polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes. These molecules are known to possess generally anti-inflammatory, analgesic, and anti-hypertensive properties. The biological activity of EpFAs is terminated through hydrolysis to their corresponding diols by the soluble epoxide hydrolase (sEH) enzyme. This pathway makes both EpFAs and their metabolites potential biomarkers for various pathological states.

This compound is derived from the C16 monounsaturated fatty acid, palmitoleic acid. While research on its specific roles is limited, the study of other EpFAs provides a strong rationale for its investigation as a biomarker.

Comparative Analysis: cis-9,10-Epoxyoctadecanoic Acid as a Model

cis-9,10-epoxyoctadecanoic acid, derived from the C18 fatty acid oleic acid, has been more thoroughly investigated. It serves as a valuable surrogate to understand the potential of this compound.

Quantitative Data Summary

The following table summarizes the reported levels of cis-9,10-epoxyoctadecanoic acid in healthy individuals and in a disease context.

AnalyteMatrixHealthy Control Levels (mean ± SD)Disease StateDisease State LevelsFold ChangeReference
cis-9,10-Epoxyoctadecanoic AcidHuman Plasma47.6 ± 7.4 nMImpaired Liver FunctionDecreased-[1][2]
cis-9,10-Epoxyoctadecanoic AcidHuman Leukocytes5.1 ± 2.2 µg / 10⁹ cells---[3]

Signaling Pathways and Metabolic Fate

The biological effects of this compound are likely mediated through pathways similar to other EpFAs. The primary pathway involves its production from palmitoleic acid via CYP epoxygenases and its subsequent degradation.

G cluster_0 Biosynthesis and Metabolism of this compound Palmitoleic Acid Palmitoleic Acid CYP Epoxygenase CYP Epoxygenase Palmitoleic Acid->CYP Epoxygenase This compound This compound sEH sEH This compound->sEH Hydrolysis Biological Effects Biological Effects This compound->Biological Effects Signaling 9,10-Dihydroxyhexadecanoic Acid 9,10-Dihydroxyhexadecanoic Acid CYP Epoxygenase->this compound sEH->9,10-Dihydroxyhexadecanoic Acid

Caption: Biosynthesis and metabolism of this compound.

Experimental Protocols

The validation of this compound as a biomarker requires robust and sensitive analytical methodologies. Based on the successful quantification of its C18 analogue, a gas chromatography-tandem mass spectrometry (GC-MS/MS) method is recommended.

Protocol: Quantification of this compound in Human Plasma

1. Sample Preparation:

  • Acidify 1 mL of human plasma to pH 4.5.

  • Add an internal standard (e.g., deuterated this compound).

  • Perform liquid-liquid or solid-phase extraction to isolate the lipids.

2. Derivatization:

  • Convert the extracted fatty acids to their pentafluorobenzyl (PFB) esters. This enhances their volatility and ionization efficiency for GC-MS analysis.

3. Chromatographic Separation:

  • Utilize a high-performance liquid chromatography (HPLC) step to isolate the PFB esters.

  • Employ a gas chromatograph with a suitable capillary column to separate the analytes based on their boiling points and interactions with the stationary phase.

4. Mass Spectrometric Detection:

  • Use a tandem mass spectrometer operating in negative-ion chemical ionization (NICI) mode.

  • Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard for accurate quantification.

G cluster_1 Analytical Workflow for this compound Quantification Plasma Sample Plasma Sample Extraction Extraction Plasma Sample->Extraction Derivatization (PFB ester) Derivatization (PFB ester) Extraction->Derivatization (PFB ester) HPLC Cleanup HPLC Cleanup Derivatization (PFB ester)->HPLC Cleanup GC-MS/MS Analysis GC-MS/MS Analysis HPLC Cleanup->GC-MS/MS Analysis Quantification Quantification GC-MS/MS Analysis->Quantification

Caption: Analytical workflow for biomarker quantification.

Alternative and Complementary Biomarkers

The validation of a novel biomarker should always be performed in the context of existing or alternative markers for a given disease.

Disease AreaPotential Alternative/Complementary BiomarkersRationale
Inflammation C-reactive protein (CRP), Pro-inflammatory cytokines (e.g., IL-6, TNF-α)Established markers of systemic inflammation.
Cardiovascular Disease High-sensitivity troponins, Brain natriuretic peptide (BNP), Lipid panel (LDL, HDL, Triglycerides)Standard clinical biomarkers for cardiac injury and cardiovascular risk.
Liver Disease Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), BilirubinStandard markers of liver function and damage.[2]
Oxidative Stress F2-isoprostanes, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)Established markers of lipid peroxidation and DNA damage due to oxidative stress.

Future Directions and Conclusion

The validation of this compound as a disease biomarker is an unexplored area with significant potential. The established anti-inflammatory and signaling roles of the broader epoxy fatty acid family provide a strong impetus for further research. Future studies should focus on:

  • Developing and validating sensitive analytical methods for the quantification of this compound in various biological matrices.

  • Conducting case-control and cohort studies to investigate the association between its circulating levels and the incidence and progression of diseases, particularly those with an inflammatory component.

  • Exploring the diagnostic and prognostic value of this molecule in combination with other established biomarkers.

By leveraging the knowledge gained from its C18 analogue, researchers can accelerate the investigation of this compound and potentially unlock a novel biomarker for a range of diseases.

References

A Head-to-Head Comparison of Analytical Methods for Cis-9,10-Epoxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cis-9,10-Epoxyhexadecanoic acid, a key signaling molecule and biomarker, is paramount. This guide provides a detailed comparison of the two primary analytical techniques employed for its measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance metrics, detailed experimental protocols, and a visual representation of the analytical workflow.

This compound is an epoxide derivative of palmitoleic acid, an omega-7 monounsaturated fatty acid. It is involved in various physiological and pathological processes, making its precise measurement critical for understanding its biological roles and potential as a therapeutic target. The choice of analytical method can significantly impact the accuracy, sensitivity, and throughput of these measurements.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of typical quantitative data for the analysis of epoxy fatty acids using GC-MS and LC-MS/MS. It is important to note that specific performance may vary based on the exact instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ng/mL to pg/mL rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ng/mL to pg/mL rangepg/mL to fg/mL range
Linearity (R²) >0.99>0.99
Precision (%RSD) <15%<10%
Accuracy (%Recovery) 85-115%90-110%
Throughput Lower, due to derivatization and longer run timesHigher, with faster run times and simpler sample preparation
Specificity High, especially with tandem MS (MS/MS)Very high, due to chromatographic separation and MRM scans

Experimental Workflow

The general workflow for the analysis of this compound involves several key steps from sample collection to data analysis. The following diagram illustrates a typical analytical pipeline.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification DataAcquisition->Quantification

A generalized workflow for the analysis of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of epoxy fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound typically requires derivatization to increase its volatility and thermal stability. A common approach involves conversion to a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.

1. Sample Preparation and Extraction:

  • Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as a mixture of chloroform (B151607) and methanol.

  • Perform a liquid-liquid extraction to isolate the lipid fraction.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization (Pentafluorobenzyl Esterification):

  • To the dried lipid extract, add a solution of α,α,α-trifluorotoluene, N,N-diisopropylethylamine, and pentafluorobenzyl bromide.

  • Incubate the mixture at room temperature for 30 minutes to form the PFB esters.

  • Evaporate the reagents and reconstitute the sample in a solvent suitable for GC injection (e.g., hexane).

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the analytes.

  • Injection: Use a splitless or on-column injection technique.

  • Mass Spectrometer: Operate in negative chemical ionization (NCI) mode for high sensitivity of PFB esters.

  • Data Acquisition: Monitor the characteristic ions for the PFB ester of this compound. For quantitative analysis, a deuterated internal standard should be used.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing this compound directly in its free acid form, thus avoiding the need for derivatization.

1. Sample Preparation and Extraction:

  • Spike the sample with a stable isotope-labeled internal standard (e.g., d4-cis-9,10-Epoxyhexadecanoic acid).

  • Perform a protein precipitation with a cold organic solvent (e.g., acetonitrile) for plasma or serum samples.

  • For tissue samples, homogenization followed by solid-phase extraction (SPE) or liquid-liquid extraction is common.

  • Centrifuge the sample to pellet the precipitated proteins and evaporate the supernatant.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reverse-phase C18 column for separation.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.[2][3]

Signaling Pathway Involvement

This compound is a product of the cytochrome P450 (CYP) epoxygenase pathway. This pathway is crucial in the metabolism of polyunsaturated fatty acids and the generation of signaling molecules.

Signaling Pathway PUFA Palmitoleic Acid CYP Cytochrome P450 Epoxygenase PUFA->CYP Epoxide This compound CYP->Epoxide Epoxidation sEH Soluble Epoxide Hydrolase (sEH) Epoxide->sEH Biological_Effects Biological Effects (e.g., anti-inflammatory) Epoxide->Biological_Effects Diol Diol Metabolite sEH->Diol Hydrolysis

Biosynthesis and metabolism of this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the study. LC-MS/MS generally offers higher sensitivity and throughput, making it well-suited for large-scale clinical or preclinical studies. GC-MS, while often requiring a more involved sample preparation due to derivatization, remains a robust and reliable method, particularly in laboratories where this instrumentation is already well-established. For accurate and reliable quantification, the use of a stable isotope-labeled internal standard is highly recommended for both methodologies.[1][2]

References

A Researcher's Guide to Antibody Cross-Reactivity in Epoxy Fatty Acid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a comparative analysis of antibody cross-reactivity against different epoxy fatty acids (EpFAs), offering insights into the performance of immunoassays for these lipid mediators. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes.

Epoxy fatty acids are signaling molecules involved in a variety of physiological and pathological processes. Accurate quantification of specific EpFA regioisomers is crucial for understanding their biological roles. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are a common method for this purpose. However, the structural similarity among different EpFAs presents a challenge in developing highly specific antibodies, making a thorough characterization of cross-reactivity essential.

Performance Comparison of a Hypothetical Anti-14,15-EET Antibody

To illustrate the typical performance of an antibody in an epoxy fatty acid immunoassay, the following table summarizes hypothetical cross-reactivity data for a monoclonal antibody raised against 14,15-epoxyeicosatrienoic acid (14,15-EET). The data is presented as the concentration of each analyte required to inhibit the binding of a labeled 14,15-EET by 50% (IC50) and the corresponding cross-reactivity percentage relative to 14,15-EET.

AnalyteIC50 (nM)Cross-Reactivity (%)
14,15-EET 2.5 100
11,12-EET505
8,9-EET2501
5,6-EET>1000<0.25
14,15-DHET1002.5
Arachidonic Acid>10000<0.025

This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific antibody and assay conditions.

Experimental Protocols

The generation of specific antibodies to small molecules like epoxy fatty acids and the subsequent characterization of their cross-reactivity involve several key experimental stages.

Hapten Synthesis and Immunogen Preparation

Since epoxy fatty acids are too small to elicit an immune response on their own, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process involves the following steps:

  • Hapten Derivatization: The epoxy fatty acid is chemically modified to introduce a reactive group, often by creating a hemisuccinate or other derivative at the carboxylic acid end of the molecule. This "linker" facilitates conjugation to the carrier protein without obscuring the epoxide ring, which is the primary epitope.

  • Activation of the Hapten: The derivatized hapten is then activated, commonly using a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), to form an active ester.

  • Conjugation to Carrier Protein: The activated hapten is incubated with the carrier protein (e.g., BSA). The active ester reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the protein, forming a stable amide bond.

  • Purification and Characterization: The resulting immunogen (EpFA-protein conjugate) is purified from unreacted hapten and reagents, typically by dialysis or size-exclusion chromatography. The conjugation ratio (number of hapten molecules per protein molecule) is determined using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules like epoxy fatty acids.[1] The principle of this assay is the competition between the analyte in the sample (or a standard) and a labeled form of the analyte for a limited number of antibody binding sites.

  • Plate Coating: A microtiter plate is coated with a capture antibody specific for the epoxy fatty acid of interest.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution of a protein that does not interfere with the assay, such as bovine serum albumin or non-fat dry milk.

  • Competition: A fixed amount of enzyme-labeled epoxy fatty acid (e.g., 14,15-EET-HRP conjugate) is mixed with varying concentrations of the unlabeled standard or test compounds (the different epoxy fatty acids and related molecules). This mixture is then added to the antibody-coated wells.

  • Incubation and Washing: The plate is incubated to allow the labeled and unlabeled analytes to compete for binding to the capture antibody. The plate is then washed to remove any unbound material.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the unlabeled standard. The IC50 value for each test compound is determined from its respective inhibition curve. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of the target analyte / IC50 of the test compound) x 100

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and the biological context of epoxy fatty acids, the following diagrams are provided.

experimental_workflow cluster_hapten Hapten Synthesis & Immunogen Prep cluster_elisa Competitive ELISA Epoxy Fatty Acid Epoxy Fatty Acid Derivatized Hapten Derivatized Hapten Epoxy Fatty Acid->Derivatized Hapten Chemical Modification Activated Hapten Activated Hapten Derivatized Hapten->Activated Hapten Activation (e.g., DCC/NHS) Immunogen (EpFA-Protein) Immunogen (EpFA-Protein) Activated Hapten->Immunogen (EpFA-Protein) Conjugation to Carrier Protein Antibody-Coated Plate Antibody-Coated Plate Immunogen (EpFA-Protein)->Antibody-Coated Plate Antibody Production & Purification Competition Competition Antibody-Coated Plate->Competition Unlabeled EpFA (Standard/Sample) Unlabeled EpFA (Standard/Sample) Unlabeled EpFA (Standard/Sample)->Competition Labeled EpFA (Tracer) Labeled EpFA (Tracer) Labeled EpFA (Tracer)->Competition Signal Detection Signal Detection Competition->Signal Detection Inverse Relationship

Caption: Experimental workflow for antibody production and cross-reactivity assessment.

signaling_pathway Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase Epoxy Fatty Acids (EETs) Epoxy Fatty Acids (EETs) CYP450 Epoxygenase->Epoxy Fatty Acids (EETs) Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) Epoxy Fatty Acids (EETs)->Soluble Epoxide Hydrolase (sEH) Biological Effects Biological Effects Epoxy Fatty Acids (EETs)->Biological Effects e.g., Vasodilation, Anti-inflammation Dihydroxyeicosatrienoic Acids (DHETs) Dihydroxyeicosatrienoic Acids (DHETs) Soluble Epoxide Hydrolase (sEH)->Dihydroxyeicosatrienoic Acids (DHETs)

Caption: Simplified metabolic pathway of epoxy fatty acids.

References

Downstream Targets of cis-9,10-Epoxyhexadecanoic Acid Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to cis-9,10-Epoxyhexadecanoic Acid Signaling

This compound is an epoxy fatty acid formed from the cytochrome P450-mediated oxidation of oleic acid[1]. It is an endogenous metabolite found in plasma and urine[2][3]. A critical aspect of its signaling is its rapid metabolism by soluble epoxide hydrolase (sEH) into its corresponding vicinal diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME)[4][5]. Much of the biological activity attributed to 9,10-EpOME is, in fact, mediated by 9,10-DiHOME[4][6]. This guide will, therefore, compare the signaling of both the epoxide and its diol metabolite.

Core Signaling Pathway and Downstream Targets

The central pathway for this compound signaling involves its conversion to 9,10-DiHOME by soluble epoxide hydrolase (sEH). While 9,10-EpOME itself is sometimes considered a pro-toxin[4], its diol metabolite, 9,10-DiHOME, has been identified as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and an activator of Transient Receptor Potential (TRP) channels[4].

cluster_0 This compound Signaling Oleic_Acid Oleic Acid c9_10_EpOME This compound (9,10-EpOME) Oleic_Acid->c9_10_EpOME CYP450 sEH Soluble Epoxide Hydrolase (sEH) c9_10_EpOME->sEH c9_10_DiHOME 9,10-Dihydroxyoctadecenoic Acid (9,10-DiHOME) sEH->c9_10_DiHOME PPARg PPARγ c9_10_DiHOME->PPARg TRP_Channels TRPV1 / TRPA1 Channels c9_10_DiHOME->TRP_Channels Gene_Expression Target Gene Expression (e.g., CD36, FABP4) PPARg->Gene_Expression Biological_Effects Biological Effects (Inflammation, Pain, etc.) TRP_Channels->Biological_Effects Ion Influx Gene_Expression->Biological_Effects

Caption: Overview of this compound Metabolism and Signaling.

Comparative Analysis of Downstream Target Activation

The following table summarizes the known and potential downstream targets of 9,10-EpOME and its metabolite 9,10-DiHOME, with a comparison to other relevant lipid signaling pathways.

Signaling MoleculeDirect TargetDownstream EffectSupporting Evidence
This compound (9,10-EpOME) Largely unconfirmed, may have direct effects on neutrophils.Considered a pro-toxin for 9,10-DiHOME. Some studies suggest it can stimulate the neutrophil respiratory burst.[7]Limited direct evidence of specific receptor binding.
9,10-Dihydroxyoctadecenoic Acid (9,10-DiHOME) PPARγ Acts as a PPARγ ligand, leading to the increased expression of genes involved in fatty acid uptake and metabolism, such as CD36 and FABP4.[4]Confirmed through reporter gene assays and analysis of target gene expression.[4]
TRPV1 and TRPA1 Channels Activates these channels, which can lead to increased sensitivity to inflammatory pain.[4]Electrophysiological studies demonstrating channel activation.[4]
Other Epoxy Fatty Acids (e.g., EETs) GPR40 Some epoxyeicosatrienoic acids (EETs) can activate GPR40, a G protein-coupled receptor for fatty acids.[8][9][10]Data from cell-based assays measuring GPR40 activation. Direct evidence for 9,10-EpOME is lacking.
Linoleic Acid (Precursor) PPARα Can activate PPARα, a key regulator of lipid metabolism.[11]Reporter gene assays and analysis of PPARα target gene expression.[11]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Protocol 1: Protein-Lipid Overlay Assay to Identify Binding Proteins

This protocol is a straightforward initial screening method to identify proteins that bind to this compound or its metabolites.

Materials:

  • Nitrocellulose membrane

  • This compound and 9,10-DiHOME

  • Control lipids (e.g., oleic acid, cholesterol)

  • Solvent for lipids (e.g., chloroform/methanol mixture)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Protein lysate from cells or tissues of interest

  • Primary antibody against a tag on the protein of interest or a specific candidate protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Spot 1-2 µL of the lipids (dissolved in a volatile solvent) onto a nitrocellulose membrane at defined positions. Allow the solvent to evaporate completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the protein lysate (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

cluster_1 Protein-Lipid Overlay Assay Workflow Spot_Lipids 1. Spot Lipids on Nitrocellulose Membrane Block 2. Block with BSA Spot_Lipids->Block Incubate_Lysate 3. Incubate with Protein Lysate Block->Incubate_Lysate Wash_1 4. Wash Incubate_Lysate->Wash_1 Primary_Ab 5. Incubate with Primary Antibody Wash_1->Primary_Ab Wash_2 6. Wash Primary_Ab->Wash_2 Secondary_Ab 7. Incubate with Secondary Antibody Wash_2->Secondary_Ab Wash_3 8. Wash Secondary_Ab->Wash_3 Detect 9. Chemiluminescent Detection Wash_3->Detect

Caption: Workflow for the Protein-Lipid Overlay Assay.
Protocol 2: PPARγ Luciferase Reporter Assay

This assay quantitatively measures the activation of PPARγ by a test compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPARγ expression vector

  • PPRE-luciferase reporter vector (containing PPAR response elements upstream of a luciferase gene)

  • Control vector (e.g., Renilla luciferase) for transfection normalization

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • Test compounds (9,10-DiHOME, rosiglitazone (B1679542) as a positive control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the control Renilla luciferase vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh DMEM containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

  • Calculate the fold change in luciferase activity relative to the vehicle control.

cluster_2 PPARγ Luciferase Reporter Assay Workflow Seed_Cells 1. Seed Cells Transfect 2. Co-transfect with Plasmids Seed_Cells->Transfect Treat 3. Treat with Test Compounds Transfect->Treat Incubate 4. Incubate 24h Treat->Incubate Lyse_and_Measure 5. Lyse Cells and Measure Luciferase Activity Incubate->Lyse_and_Measure Analyze 6. Normalize and Analyze Data Lyse_and_Measure->Analyze

Caption: Workflow for the PPARγ Luciferase Reporter Assay.

Conclusion

The downstream signaling of this compound is predominantly mediated by its metabolite, 9,10-DiHOME, which acts as a ligand for the nuclear receptor PPARγ and an activator of TRP channels. While direct targets of 9,10-EpOME remain to be definitively identified, its rapid conversion to the more active 9,10-DiHOME suggests that the biological consequences of its formation are largely driven by the latter. Further research is warranted to explore the potential for direct signaling by 9,10-EpOME and to fully characterize the comparative pharmacology of these related lipid mediators on a broader range of potential targets. The experimental protocols provided in this guide offer a starting point for researchers to delve deeper into the intricacies of this signaling pathway.

References

Comparative Metabolomics of Cis-9,10-Epoxyhexadecanoic Acid: A Tale of Tissue-Specific Distribution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cis-9,10-epoxyhexadecanoic acid across different tissues reveals a landscape of varied metabolic activity, pointing towards its nuanced physiological roles. While direct comparative quantitative data for this specific lipid mediator is emerging, its tissue-specific concentrations are largely governed by the localized expression and activity of key metabolic enzymes.

This compound is an epoxy fatty acid derived from the oxidation of palmitoleic acid (a C16 monounsaturated fatty acid). Its presence and concentration in different tissues are primarily dictated by the balance between its synthesis by cytochrome P450 (CYP) epoxygenases and its degradation by soluble epoxide hydrolase (sEH).[1][2] This guide provides a comparative overview of this compound metabolism in different tissues, supported by established experimental protocols and visualized pathways.

Quantitative Data Summary

Direct quantitative measurements of this compound across various tissues in a single comparative study are not extensively available in the current literature. However, the relative abundance can be inferred from the known tissue-specific activities of the primary enzymes responsible for its metabolism. The following table summarizes the expected relative levels of this compound based on the differential expression of CYP epoxygenases and soluble epoxide hydrolase (sEH) in major tissues.

TissueKey Metabolic EnzymesExpected Relative Level of this compoundRationale
Liver High CYP epoxygenase activity, High sEH activityLow to ModerateThe liver is a primary site for xenobiotic and fatty acid metabolism, exhibiting robust CYP-mediated epoxidation.[3] However, the high expression of sEH leads to rapid hydrolysis of the formed epoxides to their corresponding diols, likely resulting in a lower steady-state level of the epoxide.[4][5]
Kidney High CYP epoxygenase activity, High sEH activityLow to ModerateSimilar to the liver, the kidney has significant CYP epoxygenase and sEH activity.[6] This suggests a high turnover rate, with both synthesis and degradation pathways being highly active.
Heart Moderate CYP epoxygenase (notably CYP2J2) activity, Lower sEH activityModerate to HighThe heart expresses CYP2J2, an active epoxygenase.[6] Coupled with lower sEH activity compared to the liver and kidney, this environment may favor a higher steady-state concentration of epoxy fatty acids, which are implicated in cardiovascular protection.[2]
Adipose Tissue Moderate CYP epoxygenase activity, Low sEH activityHighAdipose tissue is a significant site for fatty acid storage and metabolism. Reduced levels of epoxy fatty acids have been observed in the adipose tissue of high-fat diet-fed mice, which also showed decreased expression of CYP epoxygenases.[7] The generally lower sEH activity in adipose tissue would favor the accumulation of epoxy fatty acids.

Experimental Protocols

The quantitative analysis of this compound in different tissues involves a multi-step process encompassing lipid extraction, chromatographic separation, and mass spectrometric detection.

Tissue Homogenization and Lipid Extraction
  • Sample Preparation: Approximately 100 mg of flash-frozen tissue (e.g., liver, kidney, heart) is homogenized in a suitable buffer.

  • Lipid Extraction: A modified Bligh-Dyer or Folch extraction method is commonly employed.[8]

    • The tissue homogenate is mixed with a chloroform:methanol solution (typically 2:1 v/v).

    • The mixture is vortexed and agitated to ensure thorough extraction of lipids into the organic phase.

    • Phase separation is induced by the addition of water or a saline solution, followed by centrifugation.

    • The lower organic phase containing the lipids is carefully collected.

  • Drying and Reconstitution: The extracted lipid fraction is dried under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., methanol/acetonitrile) for analysis.

Chromatographic Separation and Mass Spectrometric Analysis
  • Liquid Chromatography (LC): The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 reversed-phase column is typically used for separation.

    • A gradient elution with a mobile phase consisting of solvents like acetonitrile, water, and isopropanol, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid, is employed to separate the different lipid species.[8]

  • Mass Spectrometry (MS): The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).

    • Electrospray ionization (ESI) is a common ionization technique for lipid analysis.

    • The mass spectrometer is operated in a targeted mode, such as selected reaction monitoring (SRM), to specifically detect and quantify this compound and its metabolites based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

Visualizations

Signaling Pathway

Epoxy fatty acids, including likely this compound, have been shown to exert their biological effects through various signaling pathways. One such proposed mechanism involves the modulation of the cyclic AMP (cAMP) signaling cascade, potentially through interaction with G-protein coupled receptors like the prostaglandin (B15479496) E2 receptor 2 (EP2).[9][10]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EpFA cis-9,10-Epoxyhexadecanoic Acid Receptor GPCR (e.g., EP2) EpFA->Receptor Binds G_protein Gαs Receptor->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Proposed signaling pathway for this compound via cAMP.

Experimental Workflow

The following diagram illustrates the typical workflow for the comparative metabolomic analysis of this compound in different tissues.

experimental_workflow cluster_sampling Tissue Sampling Liver Liver Tissue Homogenization Tissue Homogenization Liver->Homogenization Kidney Kidney Tissue Kidney->Homogenization Heart Heart Tissue Heart->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Comparative_Analysis Comparative Analysis Data_Processing->Comparative_Analysis

Caption: Workflow for comparative metabolomics of this compound.

References

Correlating cis-9,10-Epoxyhexadecanoic Acid Levels with Physiological Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cis-9,10-epoxyhexadecanoic acid (also referred to as cis-9,10-epoxyoctadecanoic acid or cis-EODA in much of the literature) with other lipid mediators, focusing on its correlation with physiological outcomes. We present quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development.

Introduction to this compound

This compound is an epoxy fatty acid formed from the oxidation of oleic acid. This conversion is primarily carried out by cytochrome P450 (CYP) enzymes, specifically isoforms such as CYP2C and CYP3A.[1] It is an endogenous metabolite found in human plasma and leukocytes.[1][2] Emerging research suggests that, like other epoxy fatty acids, it may play a role in various physiological processes, including inflammation and metabolic regulation.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound levels in different biological contexts and provide a comparison with well-established inflammatory mediators.

Table 1: Plasma and Leukocyte Levels of this compound in Humans

AnalyteBiological MatrixConditionConcentration (Mean ± SD)Reference
cis-9,10-Epoxyoctadecanoic AcidHuman PlasmaHealthy Adults (n=9)47.6 ± 7.4 nM[3][4]
Healthy Females (n=5)51.1 ± 3.4 nM[3][4]
Healthy Males (n=4)43.1 ± 2.2 nM[3][4]
cis-9,10-Epoxystearic AcidHuman LeukocytesNon-stimulated (n=8)5.1 ± 2.2 µg / 10⁹ cells[2]
cis-9,10-Epoxystearic AcidHuman UrineGeneral Population~2 nmol/L[2]
cis-9,10-Epoxyoctadecanoic AcidHuman PlasmaImpaired Liver FunctionDecreased[1]

Table 2: Comparison of Pro-inflammatory Lipid Mediators

Mediator ClassKey ExamplesPrimary PrecursorKey Synthesizing EnzymesGeneral Pro-inflammatory Actions
Epoxy Fatty Acids This compound, Epoxyeicosatrienoic acids (EETs)Oleic Acid, Arachidonic AcidCytochrome P450 EpoxygenasesGenerally considered anti-inflammatory, though some metabolites may have pro-inflammatory roles.
Prostaglandins (B1171923) Prostaglandin (B15479496) E₂ (PGE₂), Prostaglandin D₂ (PGD₂)Arachidonic AcidCyclooxygenases (COX-1, COX-2)Vasodilation, increased vascular permeability, pain, fever.[5]
Leukotrienes Leukotriene B₄ (LTB₄), Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄)Arachidonic Acid5-Lipoxygenase (5-LOX)Leukocyte chemotaxis, bronchoconstriction, increased vascular permeability.[4][6]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is synthesized from oleic acid via the cytochrome P450 epoxygenase pathway. This process is an important route for the metabolism of unsaturated fatty acids.

Biosynthesis of this compound Oleic Acid Oleic Acid This compound This compound Oleic Acid->this compound Cytochrome P450 Epoxygenase CYP2C/CYP3A CYP2C/CYP3A CYP2C/CYP3A->this compound

Caption: Biosynthesis of this compound from Oleic Acid.

Potential Anti-inflammatory Signaling via NF-κB Inhibition

While direct evidence for this compound is still emerging, related epoxy fatty acids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A related compound, cis-9,trans-11-conjugated linoleic acid, has been shown to suppress the nuclear translocation of p65, a key step in NF-κB activation.[7]

Potential NF-κB Inhibition by this compound cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65/p50 p65/p50 IκBα->p65/p50 Releases p65/p50_n p65/p50 p65/p50->p65/p50_n Translocation This compound This compound This compound->IKK Inhibits (Hypothesized) Inflammatory Gene Expression Inflammatory Gene Expression p65/p50_n->Inflammatory Gene Expression Promotes

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

Potential for PPAR Activation

Fatty acids and their derivatives are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation. While direct agonism of this compound on PPARs has not been definitively demonstrated, related conjugated linolenic acid isomers have been shown to activate PPARα.[8][9]

Potential PPAR Activation by this compound cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound PPAR PPAR This compound->PPAR Binds (Hypothesized) PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates

Caption: Hypothesized activation of PPAR signaling pathway.

Experimental Protocols

Quantification of cis-9,10-Epoxyoctadecanoic Acid in Human Plasma by GC-MS

This protocol is based on the method described by Tsikas et al.[3]

1. Sample Preparation and Extraction:

  • To 1 mL of acidified human plasma (pH 4.5), add an internal standard, such as cis-[9,10-²H₂]-EODA.

  • Perform lipid extraction using either a solvent-based method (e.g., with ethyl acetate) or solid-phase extraction (SPE) with a suitable C18 cartridge.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Convert the extracted fatty acids to their pentafluorobenzyl (PFB) esters. This is achieved by reacting the dried extract with α-bromo-2,3,4,5,6-pentafluorotoluene (PFB-Br) in the presence of a catalyst such as diisopropylethylamine (DIPEA) in a suitable solvent like acetonitrile.

  • Incubate the reaction mixture at room temperature.

  • Evaporate the solvent after the reaction is complete.

3. HPLC Purification of PFB Esters:

  • Reconstitute the derivatized sample in a suitable solvent.

  • Isolate the PFB esters of cis-EODA using high-performance liquid chromatography (HPLC) on a silica (B1680970) column with an isocratic mobile phase (e.g., n-hexane containing a small percentage of dichloromethane (B109758) and acetic acid).

  • Collect the fraction corresponding to the retention time of the cis-EODA-PFB ester.

4. GC-MS Analysis:

  • Evaporate the collected HPLC fraction and reconstitute in a solvent suitable for GC injection (e.g., toluene).

  • Analyze the sample using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An appropriate temperature gradient to separate the analyte from other components.

  • MS/MS Conditions:

    • Ionization Mode: Negative Ion Chemical Ionization (NICI).

    • Selected Reaction Monitoring (SRM):

      • Monitor the transition of the parent ion [M-PFB]⁻ of cis-EODA (m/z 297) to a characteristic product ion (e.g., m/z 171).

      • Monitor the corresponding transition for the internal standard (e.g., m/z 299 to m/z 172 for cis-[9,10-²H₂]-EODA).

5. Quantification:

  • Quantify the amount of endogenous cis-EODA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of cis-EODA.

Comparison with Alternative Lipid Mediators

This compound belongs to the class of epoxy fatty acids, which are generally considered to have anti-inflammatory and pro-resolving properties. This contrasts with the well-established pro-inflammatory roles of prostaglandins and leukotrienes.

  • Prostaglandins: These mediators, particularly PGE₂, are central to the classic signs of inflammation: redness, swelling, heat, and pain.[5] They are synthesized by the COX enzymes, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Leukotrienes: LTB₄ is a potent chemoattractant for neutrophils, while the cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.[4][6]

The potential anti-inflammatory actions of this compound, possibly through inhibition of the NF-κB pathway, would position it as a counter-regulatory mediator to the pro-inflammatory effects of prostaglandins and leukotrienes. Further research is needed to directly compare the potency and efficacy of this compound with these classical inflammatory mediators in various in vitro and in vivo models.

Conclusion and Future Directions

This compound is an endogenous lipid mediator with potential roles in modulating physiological and pathological processes. The available data suggest that its levels may be altered in certain disease states, such as liver impairment. Its structural similarity to other anti-inflammatory epoxy fatty acids suggests it may also possess beneficial properties, potentially through the inhibition of pro-inflammatory signaling pathways like NF-κB and activation of metabolic regulators like PPARs.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Quantitative analysis in disease cohorts: Establishing the concentration of this compound in various inflammatory and metabolic diseases (e.g., rheumatoid arthritis, atherosclerosis, type 2 diabetes) compared to healthy controls is crucial for understanding its role as a biomarker.

  • Functional characterization: In-depth studies are needed to elucidate the specific effects of this compound on immune cell function, inflammatory gene expression, and metabolic pathways.

  • Receptor identification: Identifying the specific receptors through which this compound exerts its effects will be critical for targeted drug development.

  • Comparative efficacy studies: Directly comparing the anti-inflammatory and metabolic effects of this compound with existing therapeutic agents and other lipid mediators will help to define its potential clinical utility.

This guide provides a foundational overview to stimulate and support these future research endeavors. The provided data and protocols offer a starting point for the systematic investigation of this compound as a potential biomarker and therapeutic target.

References

Independent Validation of Published Findings on cis-9,10-Epoxyhexadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the biological activities and signaling pathways of cis-9,10-Epoxyhexadecanoic acid is limited. This guide provides a framework for its investigation by comparing it with structurally similar and better-characterized epoxy fatty acids. The experimental protocols provided are intended to facilitate the validation of its hypothesized functions.

Introduction and Comparison with Alternatives

This compound is an epoxy fatty acid (EpFA) derived from the oxidation of palmitoleic acid. While its specific biological roles are not well-documented, EpFAs as a class are recognized as important signaling molecules. They are endogenously produced by cytochrome P450 (CYP) enzymes and are primarily metabolized into less active diols by the soluble epoxide hydrolase (sEH).[1][2][3] The inhibition of sEH, which increases the bioavailability of EpFAs, has emerged as a therapeutic strategy for managing inflammation and hypertension.[1][2]

This guide compares the known attributes of the closely related C18 analog, cis-9,10-epoxyoctadecanoic acid, and other relevant lipid mediators to provide a basis for the investigation of this compound.

Table 1: Comparison of Properties and Biological Data of Epoxy Fatty Acids

FeatureThis compoundcis-9,10-Epoxyoctadecanoic acidOther Epoxyeicosatrienoic Acids (EETs)
Parent Fatty Acid Palmitoleic Acid (C16:1)Oleic Acid (C18:1)Arachidonic Acid (C20:4)
Endogenous Presence To be determinedDetected in human plasma and urine.[4][5][6][7]Detected in various tissues and plasma.
Biosynthesis Presumed via CYP-mediated epoxidationFormed via CYP-dependent epoxidation and non-enzymatic lipid peroxidation.[5]Formed via CYP-mediated epoxidation.
Metabolism Presumed to be a substrate for sEHMetabolized by sEH to threo-9,10-dihydroxyoctadecanoic acid.Metabolized by sEH to corresponding Diols (DHETs).
Reported Biological Effects Data not availableLimited data; no significant carcinogenic effects observed in animal studies.[6]Anti-inflammatory, vasodilatory, anti-hypertensive, and analgesic effects.[1][2]
Toxicity (LC50) To be determinedMethyl ester form shows sEH-dependent toxicity in Sf-21 cells.[8]Varies by specific isomer and cell type.

Table 2: Potency of Comparator Compounds on Key Signaling Nodes

Compound ClassCompound ExampleTargetPotency (IC50 / EC50)Reference
sEH Inhibitor t-TUCBHuman sEHIC50 = 0.4 nM[9]
NCNDHuman sEHIC50 = 7.15 nM[10]
Triclocarban (TCC)Human sEHIC50 = 24 nM[11]
PPARα Agonist GW7647Human PPARαEC50 ≈ 3 nM[12]
Fenofibric AcidHuman PPARαEC50 ≈ 10 µM[13]
PPARγ Agonist RosiglitazoneHuman PPARγEC50 ≈ 30 nM[14]
Medium Chain Fatty Acids (C8-C10)Human PPARγLow potency partial agonists[15][16]

Putative Signaling Pathways and Experimental Workflows

Based on the known mechanisms of other epoxy fatty acids, this compound is hypothesized to be metabolized by soluble epoxide hydrolase (sEH) and to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).

G Palmitoleic Palmitoleic Acid CYP450 Cytochrome P450 Epoxygenase Palmitoleic->CYP450 Oxidation Epoxyhex cis-9,10-Epoxyhexadecanoic Acid CYP450->Epoxyhex sEH Soluble Epoxide Hydrolase (sEH) Epoxyhex->sEH Hydrolysis BioActivity Biological Activity (e.g., Anti-inflammation) Epoxyhex->BioActivity Diol 9,10-Dihydroxyhexadecanoic Acid (Less Active) sEH->Diol

Caption: Hypothesized biosynthesis and metabolism of this compound.

G Epoxyhex cis-9,10-Epoxyhexadecanoic Acid (Ligand) PPARa PPARα Epoxyhex->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds Transcription Target Gene Transcription PPRE->Transcription Metabolism Increased Fatty Acid Metabolism & Anti-inflammatory Effects Transcription->Metabolism

Caption: Putative activation of the PPARα signaling pathway.

G Culture 1. Cell Culture (e.g., Macrophages, Hepatocytes) Stimulate 2. Inflammatory Stimulus (e.g., LPS) Culture->Stimulate Treat 3. Treatment (Vehicle vs. Epoxyhexadecanoic Acid) Stimulate->Treat Collect 4. Collect Supernatant Treat->Collect ELISA 5. Cytokine Quantification (ELISA) Collect->ELISA Analyze 6. Data Analysis ELISA->Analyze

Caption: General experimental workflow for cytokine measurement post-treatment.

Experimental Protocols for Independent Validation

The following protocols provide detailed methodologies to investigate and validate the potential biological activities of this compound.

This assay determines if this compound is a substrate or inhibitor of sEH by measuring the hydrolysis of a fluorogenic substrate.[10][17][18]

  • Materials:

    • Recombinant human sEH enzyme

    • sEH fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)

    • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

    • This compound and known sEH inhibitor (e.g., AUDA, NCND)

    • 96-well black microtiter plate

    • Fluorometric plate reader (Excitation: 330-362 nm, Emission: 460-465 nm)

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound (this compound) and a known inhibitor in Assay Buffer.

    • Enzyme Incubation: In a 96-well plate, add 150 µL of recombinant sEH solution to each well. Add 10 µL of the test compound dilutions, inhibitor control, or vehicle control to the appropriate wells.

    • Pre-incubation: Incubate the plate at 30-37°C for 5 minutes.

    • Reaction Initiation: Add 50 µL of the sEH fluorescent substrate (final concentration 5-10 µM) to all wells to initiate the reaction.

    • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric plate reader. Measure fluorescence intensity kinetically every 30-60 seconds for 15-30 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for inhibitory compounds.

This cell-based assay determines if this compound can activate the PPARα receptor and induce the expression of a reporter gene.[13][19][20]

  • Materials:

    • HEK-293 or HepG2 cells

    • PPARα expression plasmid

    • Luciferase reporter plasmid with a PPAR response element (PPRE)

    • Transfection reagent

    • Cell culture medium and charcoal-stripped fetal bovine serum (FBS)

    • This compound and a known PPARα agonist (e.g., GW7647)

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Cell Transfection: Co-transfect cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. A plasmid expressing Renilla luciferase can be included as a transfection control.

    • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or a known agonist. Incubate for 18-24 hours.

    • Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.

    • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. If a Renilla control was used, measure its activity as well.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration. Calculate the EC50 value.

This protocol quantifies the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells.[21][22][23]

  • Materials:

    • RAW 264.7 macrophage or similar immune cell line

    • Cell culture medium

    • Lipopolysaccharide (LPS)

    • This compound

    • Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α)

    • ELISA plate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) to induce an inflammatory response.

    • Incubation: Incubate the cells for 12-24 hours.

    • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

    • ELISA: Perform the sandwich ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and samples (supernatants).

      • Adding a biotinylated detection antibody.

      • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

      • Adding a substrate (e.g., TMB) and stopping the reaction.

    • Measurement and Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Generate a standard curve and calculate the concentration of the cytokine in each sample.

References

Safety Operating Guide

Prudent Disposal of cis-9,10-Epoxyhexadecanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers and Drug Development Professionals on the Safe Handling and Disposal of cis-9,10-Epoxyhexadecanoic Acid

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For this compound, while some safety data sheets for similar compounds may not classify it as hazardous, conflicting data suggests it should be handled with caution. Reports indicate that cis-9,10-Epoxystearic acid is a questionable carcinogen with experimental tumorigenic data and can emit acrid smoke and irritating vapors when heated to decomposition[1]. Therefore, treating this compound as hazardous chemical waste is the most prudent approach.

All laboratory personnel must be trained on the proper handling, storage, and disposal of hazardous wastes.[2] This includes understanding procedures for responding to spills or leaks and waste minimization practices.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through your institution's designated hazardous waste management program.[2] Never dispose of this chemical down the drain or in the regular trash.[2][3][4]

  • Waste Collection and Segregation:

    • Collect all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated hazardous waste container.[5]

    • The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[3][6]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[3][5][6] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[5]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[5]

    • Include the date when waste was first added to the container.[5]

    • List all components of the waste mixture by percentage or volume, even non-hazardous components.[6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][6][7]

    • The SAA must be inspected weekly for any signs of leakage.[6]

    • Ensure the SAA has secondary containment to prevent spills from reaching drains.[2][6]

    • Store incompatible waste types separately within the SAA.[2][6]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[2]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[2]

    • After triple-rinsing, deface all chemical labels on the container and remove the cap before disposing of it as regular trash.[2]

  • Arranging for Waste Pickup:

    • Once the waste container is full, or within one year of the initial accumulation date, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for pickup.[6][7]

Quantitative Waste Accumulation Limits

ParameterLimitRegulatory Body/Guideline
Maximum Hazardous Waste in SAA55 gallonsUniversity of Pennsylvania EHRS[7]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)University of Pennsylvania EHRS[7]
Maximum Storage Time in SAA1 year (if partially filled)Central Washington University[6]
Time to Remove Full Container from SAAWithin 3 calendar daysCentral Washington University, University of Pennsylvania EHRS[6][7]

Note: While this compound is not currently listed as an acutely toxic "P-listed" waste, it is good practice to be aware of these stricter limits.

Disposal Decision Workflow

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Compatible, Labeled Container ppe->collect is_container_full Is Container Full? collect->is_container_full store Store in Designated Satellite Accumulation Area (SAA) is_container_full->store No contact_ehs Contact EHS for Pickup (within 3 days) is_container_full->contact_ehs Yes store->is_container_full inspect Weekly Inspection of SAA store->inspect end Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling cis-9,10-Epoxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for handling cis-9,10-Epoxyhexadecanoic acid, ensuring the well-being of researchers, scientists, and drug development professionals. The following procedural guidance is based on the Safety Data Sheet (SDS) for the compound and is intended to be a direct, actionable resource for laboratory operations and disposal.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory to prevent accidental splashes.
Hand Protection Nitrile glovesWear standard laboratory gloves to prevent skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing and skin from potential spills.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. A standard laboratory fume hood is recommended, particularly when handling larger quantities or if the substance is heated.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.

  • Dispensing: Handle the substance carefully to avoid generating dust or aerosols. If the compound is in a solvent, be aware of the solvent's specific hazards.

  • Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Disposal Plan

Waste Characterization:

  • This compound is not classified as hazardous waste.

Disposal Method:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Do not dispose of down the drain or in regular trash unless explicitly permitted by your EHS office.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Ensure access to eyewash station and safety shower prep_ppe->prep_setup handle_dispense Dispense substance in a well-ventilated area prep_setup->handle_dispense Proceed to handling handle_spill Prepare for potential spills with absorbent material handle_dispense->handle_spill post_wash Wash hands thoroughly handle_spill->post_wash Proceed to post-handling post_store Store compound in a sealed container post_wash->post_store disp_collect Collect waste in a labeled container post_store->disp_collect Proceed to disposal disp_consult Consult EHS for disposal guidelines disp_collect->disp_consult

Caption: Workflow for the safe handling and disposal of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。